DAWSONITE
描述
属性
CAS 编号 |
12011-76-6 |
|---|---|
分子式 |
2CO3.Al.Na |
分子量 |
169.988 |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Properties and Formation of Dawsonite
Abstract: Dawsonite, a sodium aluminum carbonate hydroxide mineral with the chemical formula NaAlCO₃(OH)₂, is a subject of increasing interest in geological and material sciences. Primarily known for its potential role in geological carbon sequestration, its formation is a key indicator of specific geochemical conditions, particularly high partial pressures of CO₂. This technical guide provides a comprehensive overview of the mineralogical properties, geological formation, and laboratory synthesis of this compound. It is intended for researchers, scientists, and professionals in geology and materials science. While the synthetic analogue of this compound, dihydroxyaluminum sodium carbonate, has applications as an antacid, this guide will clarify its limited role in complex drug development pathways.
Mineralogical Properties of this compound
This compound was first discovered in 1874 at the McGill University campus in Montreal, Canada, and was named after geologist Sir John William Dawson.[1] It is a secondary hydrothermal mineral that typically forms at low temperatures through the decomposition of aluminum silicates.[2]
Physical and Crystallographic Properties
This compound crystallizes in the orthorhombic crystal system, belonging to the dipyramidal (mmm) crystal class.[1] Its crystals are typically small, appearing as lamellar to acicular (needle-like) formations, often grouped in spherulites, tufts, or fine radiated encrustations.[2] The mineral is usually colorless to white, though pink varieties have been noted.[3] It exhibits a vitreous or silky luster, a white streak, and is transparent.[3] this compound has a perfect cleavage on {110} and an uneven fracture.[4]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the tables below for ease of reference.
Table 1: Crystallographic and Physical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | NaAlCO₃(OH)₂ | [1][4] |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | Imam | [3] |
| Unit Cell Parameters | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å | [3] |
| Formula Mass | 144.00 g/mol | [1] |
| Mohs Hardness | 3 | [3] |
| Density (Measured) | 2.436 g/cm³ | [3] |
| Density (Calculated) | 2.431 g/cm³ | [3] |
Table 2: Optical Properties of this compound
| Property | Value | Citations |
| Optical Character | Biaxial (-) | [2] |
| Refractive Indices | nα = 1.466, nβ = 1.542, nγ = 1.596 | [4] |
| Birefringence | δ = 0.130 | [4] |
| 2V Angle (Measured) | 77° | [4] |
| Diaphaneity | Transparent | [3] |
Geological Formation and Occurrence
The formation of this compound is indicative of specific geological environments, primarily those with high CO₂ partial pressure.[4] It is a key mineral in the study of Carbon Capture and Storage (CCS) as it can trap CO₂ in a solid, mineral state.[5]
Formation Environments and Conditions
Natural this compound typically forms in a temperature range of 25-200 °C.[4] It is commonly found at depths between 1,000 and 2,200 meters.[4] Its formation is favored in alkaline environments, though some studies suggest it can also form in neutral to weakly acidic fluids.[4] Geologically, it occurs as an authigenic mineral in alkaline shales and coal-bearing rocks, such as in the Green River Formation, USA, and the Sydney Basin, Australia.[1] It also forms in hydrothermally altered feldspathic dikes and as a coating on vug walls and fractures.[1]
The formation process involves several key inputs, including a source of sodium and aluminum, high CO₂ concentration, and appropriate temperature and pressure conditions, leading to the precipitation of this compound.
Precursor Minerals and Associations
The formation of this compound often results from the alteration of aluminosilicate minerals. Precursors can include plagioclase, sodium feldspar, potassium feldspar, montmorillonite, and mica.[4] Feldspathic sandstone is considered an optimal rock type for its formation.[4] this compound is commonly found in association with other minerals such as fluorite, calcite, dolomite, pyrite, and quartz.[1]
Experimental Protocols for this compound Synthesis
The conditions for this compound formation can be replicated in the laboratory. Various synthesis protocols have been developed, primarily for research into carbon sequestration and material science.
Protocol 1: Hydrothermal Synthesis from Colloidal Aluminum Hydroxide
This method involves the reaction of an aluminum source with sodium bicarbonate under controlled temperature and pH.
Methodology:
-
Prepare Al(OH)₃ Suspension: An aluminum hydroxide (Al(OH)₃) colloidal suspension is prepared by mixing a 1 M solution of aluminum chloride (AlCl₃) with a 3 M solution of sodium hydroxide (NaOH).[6]
-
Add Bicarbonate: A 1 M solution of sodium bicarbonate (NaHCO₃) is added to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8 is recommended to ensure the formation of a single this compound-type compound.[6]
-
Adjust pH: The initial pH of the solution is adjusted to approximately 10.0 using a 3 M NaOH solution.[6]
-
Hydrothermal Reaction: The mixed solution is sealed in a Teflon-lined autoclave and heated to a predefined temperature (e.g., 80, 120, or 160 °C) for 24 hours.[6]
-
Product Recovery: After cooling the autoclave, the resulting solution is filtered to separate the solid product (this compound) from the liquid.[6]
Protocol 2: Solid-State Synthesis
A non-aqueous method for synthesizing this compound has also been developed, which is notable for its simplicity.
Methodology:
-
Prepare Reactants: Equimolar quantities of finely pulverized aluminum hydroxide (e.g., gibbsite) and sodium bicarbonate (NaHCO₃) are intimately mixed. The particle size should be smaller than 90 μm.[7]
-
High-Pressure Reaction: The dry powder mixture is placed in a high-pressure reactor.[7]
-
Calcination: The mixture is heated to a temperature between 150 °C and 250 °C for 1 to 6 hours under a carbon dioxide pressure of 120 to 360 psig.[7]
-
Product Recovery: After cooling and depressurization, the resulting this compound product is dried.[7]
Relevance in Pharmaceutical Applications
The audience for this guide includes drug development professionals; therefore, it is critical to address the role of this compound-related compounds in this field. The mineral this compound itself is not used in pharmaceuticals. However, its synthetic chemical analogue, dihydroxyaluminum sodium carbonate , is an active ingredient in some over-the-counter antacid medications.[8]
There is no scientific literature suggesting that dihydroxyaluminum sodium carbonate interacts with complex biological signaling pathways in the manner of a targeted therapeutic agent. Its mechanism of action is a direct and simple chemical neutralization of excess gastric acid (hydrochloric acid, HCl). This interaction can affect the absorption of other drugs, primarily through chelation or pH-dependent changes in solubility.[9][10]
The neutralization reaction is as follows: NaAl(OH)₂CO₃ + 3 HCl → NaCl + AlCl₃ + 2 H₂O + CO₂
Conclusion
This compound is a mineral of significant geological importance, offering insights into CO₂-rich environments and holding potential for carbon sequestration strategies. Its physical, chemical, and optical properties are well-defined, and its formation is constrained to specific low-temperature hydrothermal or authigenic conditions requiring an aluminosilicate precursor. While laboratory synthesis is straightforward, its application in the pharmaceutical field is limited to the antacid properties of its synthetic analogue, which acts via direct acid neutralization rather than through complex biological pathways. This guide provides a foundational technical overview for professionals engaged in geological, material, and pharmaceutical research.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. This compound - Encyclopedia [le-comptoir-geologique.com]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4356157A - Synthesis of dawsonites - Google Patents [patents.google.com]
- 8. drugs.com [drugs.com]
- 9. Buy Dihydroxyaluminum sodium carbonate | 12011-77-7 [smolecule.com]
- 10. drugs.com [drugs.com]
An In-depth Technical Guide to the Crystal Structure and Symmetry of Dawsonite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and symmetry of dawsonite, a sodium aluminium carbonate hydroxide mineral with the chemical formula NaAlCO₃(OH)₂.[1] The structural data presented is critical for understanding its physicochemical properties and for applications in areas such as catalysis and CO₂ sequestration.
Crystallographic Data
The crystal structure of this compound was first determined by Frueh and Golightly in 1967 and later refined by Corazza, Sabelli, and Vannucci in 1977.[2] The mineral crystallizes in the orthorhombic system.[1][2] The refined data from Corazza et al. (1977) are widely accepted and summarized below.
Table 1: Quantitative Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | NaAl(CO₃)(OH)₂ | [2] |
| Crystal System | Orthorhombic | [2] |
| Crystal Class | Dipyramidal (mmm) | [2] |
| Space Group | Imma (No. 74) | [2] |
| Lattice Parameters | a = 6.759 Å | [2] |
| b = 10.425 Å | [2] | |
| c = 5.585 Å | [2] | |
| Unit Cell Volume | 393.53 ų | [2] |
| Formula Units (Z) | 4 | [3] |
| Density (Calculated) | 2.431 g/cm³ | [2] |
| Density (Measured) | 2.436 g/cm³ |[2] |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Biso)
Based on the refinement by Frueh A J, Golightly J P (1967)
| Atom | Wyckoff Position | x | y | z | Biso (Ų) |
| Na | 4e | 0.25 | 0.75 | 0.25 | 0.03 |
| Al | 4a | 0 | 0.5 | 0 | 0.03 |
| C | 4e | 0 | 0.254 | 0.25 | 0.03 |
| O1 | 4e | 0 | 0.133 | 0.25 | 0.03 |
| O2 | 8h | 0 | 0.315 | 0.052 | 0.03 |
| OH | 8g | 0.18 | 0.525 | 0.25 | 0.03 |
Source: The Canadian Mineralogist, 1967.[4]
Crystal Structure and Symmetry
The crystal structure of this compound is characterized by chains of edge-sharing AlO₂(OH)₄ octahedra running parallel to the c-axis.[5] These chains are linked together by carbonate (CO₃) groups and sodium (Na) ions.
-
Aluminum Coordination: Each aluminum atom is octahedrally coordinated to two oxygen atoms and four hydroxyl groups.
-
Sodium Coordination: The sodium ions are located in channels between the aluminohydroxyde chains and are coordinated by oxygen atoms from both the carbonate and hydroxyl groups.[5]
-
Carbonate Groups: The planar carbonate groups lie on mirror planes and link the chains of octahedra.
The symmetry of the this compound crystal is described by the orthorhombic space group Imma. This space group is body-centered (I) and has mirror planes perpendicular to the a and b axes (m) and a glide plane perpendicular to the c-axis (a). These symmetry elements dictate the arrangement and equivalence of atoms within the unit cell.
Experimental Protocols
The determination of this compound's crystal structure was achieved through single-crystal X-ray diffraction.[6] This non-destructive technique provides precise information on the three-dimensional arrangement of atoms in a crystal.[7]
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A high-quality, single crystal of this compound, free of significant defects, is selected under a microscope.[7] The crystal is then mounted on a goniometer head using a suitable adhesive or oil.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] Monochromatic X-rays, typically from a molybdenum (Mo-Kα, λ = 0.7107Å) or copper source, are directed at the crystal.[6] The crystal is rotated through a series of angles, and the diffraction pattern—the array of spots produced by constructive interference of the X-rays with the crystal lattice—is recorded on a detector.[8][10]
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry. Corrections are applied for factors such as polarization and absorption.[9]
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson function). This leads to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The atomic positions, site occupancies, and displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. lab.semi.ac.cn [lab.semi.ac.cn]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Dawsonite: From Chemical Composition to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dawsonite, detailing its chemical and physical properties, synthesis protocols, and characterization. It places a particular emphasis on its synthetic analogue, dihydroxyaluminum sodium carbonate, and its application as an active pharmaceutical ingredient in antacid formulations.
Core Chemical and Physical Properties
This compound is a sodium aluminum hydroxycarbonate mineral.[1][2] First discovered in 1874 at the McGill University campus in Montreal, Canada, it was named after the Canadian geologist Sir John William Dawson.[1][3] While naturally occurring, synthetic analogues are of significant interest for various industrial and pharmaceutical applications.[4][5]
Chemical Formula and Composition
The chemical formula for this compound is NaAlCO₃(OH)₂ .[1] Its composition, derived from the ideal formula, is detailed in the tables below.
Table 1: Elemental Composition of this compound
| Element | Symbol | % Weight |
| Oxygen | O | 55.555%[6] |
| Aluminum | Al | 18.738%[6] |
| Sodium | Na | 15.966%[6] |
| Carbon | C | 8.341%[6] |
| Hydrogen | H | 1.400%[6] |
Table 2: Oxide Composition of this compound
| Oxide | Formula | % Weight |
| Alumina | Al₂O₃ | 35.40%[7] |
| Carbon Dioxide | CO₂ | 30.56%[7] |
| Sodium Oxide | Na₂O | 21.52%[7] |
| Water | H₂O | 12.51%[7] |
Physicochemical and Crystallographic Properties
This compound crystallizes in the orthorhombic system and typically appears as colorless to white acicular or bladed crystals.[1][2][8]
Table 3: Physical and Crystallographic Properties of this compound
| Property | Value |
| Molecular Weight | 144.00 g/mol [1] |
| Crystal System | Orthorhombic[1][6] |
| Space Group | Imam / Imma[1][3][6] |
| Cell Parameters | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å[6] |
| Mohs Hardness | 3[1][6] |
| Specific Gravity | 2.436[1] |
| Cleavage | Perfect on {110}[1][8] |
| Luster | Vitreous, Silky[6] |
| Streak | White[1][6] |
| Refractive Index | nα = 1.466, nβ = 1.542, nγ = 1.596[1] |
Synthesis and Characterization Workflow
The synthesis of this compound and its analogues can be achieved through various methods, each yielding materials with specific characteristics. A general workflow from synthesis to characterization is crucial for producing and verifying the desired compound.
Experimental Protocols
Hydrothermal Synthesis of this compound
This method is suitable for producing crystalline this compound under elevated temperature and pressure.
Protocol:
-
Prepare Precursor Suspension : An Al(OH)₃ colloidal suspension is prepared by mixing a 1 M AlCl₃ solution with a 3 M NaOH solution.[9]
-
Add Carbonate Source : A 1 M NaHCO₃ solution is added to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8:1 is recommended to ensure the formation of a single this compound-type compound.[9]
-
pH Adjustment : The initial pH of the solution is adjusted to approximately 10.0 using 3 M NaOH.[9]
-
Reaction : The final solution is transferred to a Teflon-lined autoclave, which is then sealed.[9] The autoclave is maintained at a predefined temperature (e.g., 80, 120, or 160 °C) for 24 hours.[9]
-
Product Recovery : After cooling the autoclave to 50 °C, the solution is recovered.[9] The solid product is separated from the liquid via filtration (e.g., using a 0.45 μm filter).[9]
-
Washing and Drying : The solid sample is washed with Milli-Q water and subsequently dried at 70 °C.[9]
Coprecipitation Synthesis of High-Entropy this compound-Type Materials
This method is used to synthesize this compound structures incorporating multiple cations, which is of interest in catalysis and ceramics.[4]
Protocol:
-
Prepare Metal Nitrate Solution : A solution is prepared with a total of 9 mmol of metal nitrates (e.g., nitrates of Al, Fe, Cr, Ga, In) dissolved in 40 mL of deionized water.[4] The molar quantities of each nitrate are adjusted to be equimolar.[4]
-
Prepare Bicarbonate Solution : A separate solution is made by dissolving ammonium bicarbonate and ammonium hydroxide in deionized water.
-
Initiate Precipitation : The metal nitrate solution is added dropwise (e.g., at 6 mL/min) to the ammonium bicarbonate/ammonium hydroxide solution under constant stirring.[10]
-
Aging : The combined solution is stirred overnight (approximately 20 hours) at room temperature to allow the precipitate to form and age.[10]
-
Product Recovery : The resulting slurry is centrifuged to separate the precipitate.[4]
-
Drying : The collected precipitate is dried overnight at 333 K (60 °C).[4]
Characterization Techniques
-
X-Ray Diffraction (XRD) : Used to identify the crystalline phase of the synthesized material and confirm the this compound structure.[9][11] Measurements are typically performed over a 2θ range of 3–70°.[9]
-
Scanning Electron Microscopy/Energy-Dispersive X-ray Spectroscopy (SEM/EDS) : Employed to observe the morphology (e.g., crystal shape and size) and determine the elemental composition of the product.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : Used to identify the functional groups (e.g., O-H and C-O bonds) present in the this compound structure.[11][12]
-
Thermogravimetric Analysis (TGA) : Used to study the thermal stability and decomposition pathway of this compound by measuring weight loss as a function of temperature.[12]
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process. Understanding this pathway is critical for its application as a precursor for ceramics and catalysts.[11][12]
Upon heating, the this compound crystal structure collapses at approximately 350°C.[11][13] This initial step involves the loss of water from the hydroxyl groups and a significant portion of the carbonate as CO₂.[11][13] The resulting product is an amorphous mixture containing sodium carbonate and a low-temperature form of alumina (rho-alumina).[11][14] This intermediate phase gradually loses the remaining CO₂ between 350 and 650°C.[11] At temperatures above 600-670°C, the amorphous components react to form crystalline sodium aluminate (NaAlO₂).[11][13][14]
Pharmaceutical Application: Antacid
The synthetic form of this compound, known as dihydroxyaluminum sodium carbonate (DASC), is used as an active pharmaceutical ingredient in antacid preparations.[1][15][16] Antacids work by neutralizing excess hydrochloric acid (HCl) in the stomach, thereby alleviating symptoms of heartburn and indigestion.[17][18]
Mechanism of Action: Gastric Acid Neutralization
DASC provides both prompt and prolonged acid-neutralizing effects.[19] The mechanism involves a classic acid-base reaction in the stomach.
The reaction of dihydroxyaluminum sodium carbonate with hydrochloric acid can be represented by the following equation:
NaAl(OH)₂CO₃ + 4HCl → NaCl + AlCl₃ + 3H₂O + CO₂
This reaction consumes the acid, raising the pH of the stomach contents and providing relief from acid-related discomfort.[17] The rate of this neutralization has been studied using pH-stat methods, which monitor the appearance of aluminum and sodium ions in the reaction medium.[15] Besides direct neutralization, other proposed mechanisms for the therapeutic effects of antacids include the inhibition of peptic activity and the suppression of Helicobacter pylori growth.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Encyclopedia [le-comptoir-geologique.com]
- 3. Buy this compound | 12011-76-6 [smolecule.com]
- 4. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mindat.org [mindat.org]
- 7. This compound Mineral Data [webmineral.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. msaweb.org [msaweb.org]
- 12. In situ studies during thermal activation of this compound-type compounds to oxide catalysts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thermal decomposition of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 14. Thermal behavior of this compound - UNT Digital Library [digital.library.unt.edu]
- 15. Studies of neutralizing properties of antacid preparations. Part 4: Application of Weibull distribution function to neutralization of dihydroxyaluminum sodium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4221771A - Preparation of this compound - Google Patents [patents.google.com]
- 17. Antacids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Antacids: How they work, types, and side effects [medicalnewstoday.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mohs Hardness of Dawsonite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mohs hardness of dawsonite, a mineral of increasing interest in various scientific and industrial fields. The following sections detail the physical and chemical properties of this compound, with a specific focus on its hardness, and outline the standard methodologies for its determination.
Introduction to this compound
This compound is a sodium aluminum carbonate hydroxide mineral with the chemical formula NaAlCO₃(OH)₂.[1][2][3] It was first identified in 1874 at the McGill University campus in Montreal, Canada, and is named after the Canadian geologist Sir John William Dawson.[2][3][4] this compound typically crystallizes in the orthorhombic system, forming as acicular or bladed crystals that often appear as radial aggregates or encrustations.[1][4][5] The mineral is typically colorless to white and possesses a vitreous to silky luster.[4][5]
Mohs Hardness of this compound
The Mohs hardness of this compound is consistently reported as 3 on the Mohs scale.[2][3][4][5][6][7] This places it in the same hardness category as calcite. A Mohs hardness of 3 indicates that this compound is a relatively soft mineral.[1] It can be scratched by a copper coin (hardness ~3.5) but can scratch a fingernail (hardness ~2.5).
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | NaAlCO₃(OH)₂ |
| Mohs Hardness | 3[2][3][4][5][6][7] |
| Crystal System | Orthorhombic[2][3][4] |
| Specific Gravity | 2.436[2][3][4] |
| Luster | Vitreous, Silky[4][5] |
| Color | Colorless to white, rarely pink[4][5] |
| Streak | White[2][3][4] |
| Cleavage | Perfect on {110}[4][5] |
| Fracture | Uneven[2][3] |
| Transparency | Transparent[4][5] |
Experimental Protocol: Determination of Mohs Hardness
The Mohs hardness of a mineral is determined by a simple scratch test. This semi-quantitative scale ranks minerals based on their relative ability to scratch one another. The standard experimental protocol for determining the Mohs hardness of a mineral like this compound is as follows:
-
Sample Preparation: A clean, unaltered surface of the this compound sample is selected for testing. It is important to ensure the surface is free of any coatings or impurities that might affect the results.
-
Selection of Hardness Picks: A set of standard Mohs hardness picks is used. These picks are tipped with minerals of known hardness, ranging from 1 (talc) to 10 (diamond).
-
Scratch Test Procedure:
-
Begin with a pick of a hardness lower than the expected hardness of this compound (e.g., a pick with a hardness of 2, such as gypsum).
-
Attempt to scratch the surface of the this compound sample with the pick, applying firm pressure.
-
Examine the surface of the this compound for a scratch. If no scratch is visible, proceed to the next higher hardness pick.
-
If a scratch is produced, the hardness of the this compound is less than that of the pick.
-
To confirm the hardness, the this compound sample is then used to try and scratch the mineral on the pick. If the this compound scratches the pick, its hardness is greater than that of the pick.
-
-
Bracketing the Hardness: The process is repeated with picks of increasing hardness until a pick is found that scratches the this compound, and the this compound does not scratch the next pick in the series. The Mohs hardness is then determined to be between the hardness of the last pick it could scratch and the first pick that could scratch it. For this compound, it will scratch calcite (hardness 3) and be scratched by fluorite (hardness 4).
Logical Workflow for Hardness Determination
The following diagram illustrates the logical workflow for determining the Mohs hardness of an unknown mineral sample, such as this compound.
Caption: Logical workflow for Mohs hardness determination.
Significance in Drug Development and Research
The Mohs hardness of this compound is a critical parameter in its potential applications, including in the pharmaceutical industry. For instance, dihydroxyaluminum sodium carbonate, a synthetic form of this compound, has been used as an antacid. The hardness and particle size of such compounds can influence their dissolution rates, reactivity, and overall efficacy as a drug substance. Understanding the mechanical properties, such as hardness, is essential for the formulation, processing, and manufacturing of solid dosage forms.
In geological and material science research, the hardness of this compound provides insights into its formation conditions and potential as a CO₂ sequestration mineral. Its relatively low hardness has implications for the geomechanical properties of rock formations where it is present.
References
- 1. Buy this compound | 12011-76-6 [smolecule.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mindat.org [mindat.org]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. This compound - Encyclopedia [le-comptoir-geologique.com]
- 7. mincleandev.com [mincleandev.com]
An In-depth Technical Guide to the Formation Temperature and Pressure Conditions of Dawsonite
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the formation conditions, thermodynamic properties, and synthesis protocols for dawsonite [NaAlCO₃(OH)₂]. The information is compiled from various experimental and geological studies, presenting key data in a structured format for researchers and scientists.
This compound Formation and Stability Conditions
This compound, a sodium aluminum hydroxy carbonate, forms under a specific range of geological and laboratory conditions. Its stability is influenced by temperature, pressure, pH, and the partial pressure of carbon dioxide (pCO₂).
Natural this compound is typically found in sedimentary basins and is considered a tracer mineral for CO₂-rich environments.[1] Its formation is often associated with the diagenetic alteration of aluminosilicate minerals, such as feldspar, in the presence of sodium-rich fluids and high CO₂ concentrations.[2][3]
The stability of this compound is a critical factor in the context of geological carbon sequestration, where it can act as a mineral trap for CO₂.[1][4] However, its stability can be limited by temperature and the presence of other ions. For instance, this compound is known to be unstable at temperatures exceeding 120-150°C, where it may convert to other minerals like boehmite.[2] Furthermore, the presence of magnesium can inhibit this compound formation, favoring the precipitation of hydrotalcite or manasseite instead.[5]
A logical diagram illustrating the key environmental and chemical factors that control the formation and stability of this compound.
Caption: Factors influencing this compound formation and stability.
The following table summarizes the quantitative data on the temperature, pressure, and pH conditions for this compound formation and stability.
| Parameter | Condition | Context | Reference(s) |
| Temperature | 25 - 200 °C | Natural Formation | [1][2] |
| 60 - 180 °C | Synthetic Formation | [1][2] | |
| 150 - 250 °C | Synthetic (Solid-State) | [6] | |
| Stable at < 120 °C | Stability | [2] | |
| Dissolves at ~150 °C | Stability | [1][2] | |
| **Pressure (pCO₂) ** | High Partial Pressure of CO₂ | General Requirement | [1][2] |
| 120 - 360 psig (approx. 8.3 - 24.8 bar) | Synthetic (Solid-State) | [6] | |
| pH | Alkaline to Neutral-Weakly Acidic | Formation Environment | [1][2] |
| Depth | 1,000 - 2,200 m (most common) | Geological Occurrence | [2] |
Thermodynamic Properties of this compound
The thermodynamic properties of synthetic this compound have been determined calorimetrically, providing essential data for geochemical modeling and stability analysis. These properties include the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°).
| Thermodynamic Property | Value | Method | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°₂₉₈) | -469.4 ± 0.7 kcal/mole | Hydrochloric acid solution calorimetry | [7][8][9] |
| Standard Entropy (S°₂₉₈) | 31.55 ± 0.3 cal/deg·mole | Adiabatic calorimetry | [7][8][9] |
| Gibbs Energy of Formation (ΔGf°) | Calculated from ΔHf° and S° from 298 to 477 K | Combination of calorimetric investigations | [7][8] |
| Heat Capacity (Cp°) | Tabulated values from 3 to 477 K | Adiabatic and drop calorimetry | [7][8][9] |
Experimental Protocols for this compound Synthesis
Several methods for the laboratory synthesis of this compound have been reported. These protocols are crucial for obtaining pure this compound samples for experimental studies and for understanding its formation mechanisms.
This method involves reacting aluminum and sodium sources in an aqueous solution at elevated temperatures and pressures.
-
Reactants :
-
Procedure :
-
An Al(OH)₃ colloidal suspension is prepared.[5]
-
A solution of NaHCO₃ is added to the suspension. A high molar ratio of NaHCO₃ to Aluminum (e.g., 8) is used to ensure the formation of a single this compound phase.[5]
-
The initial pH of the mixed solution is adjusted (e.g., to 10.0 ± 0.1) using NaOH.[5]
-
The solution is transferred to a Teflon-lined autoclave.[5]
-
The sealed autoclave is heated to a predefined temperature (e.g., 80, 120, or 160 °C) and maintained for a set duration (e.g., 24 hours).[5]
-
After cooling, the solid product is separated by filtration, washed with deionized water, and dried.[5]
-
-
Characterization : The resulting solid is typically analyzed using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the this compound phase and morphology.[5]
The following diagram outlines the typical workflow for the hydrothermal synthesis of this compound.
Caption: Experimental workflow for hydrothermal synthesis of this compound.
This non-aqueous method produces this compound from solid reactants at high temperature and pressure.
-
Reactants :
-
Procedure :
-
Equimolar quantities of the dry, powdered reactants are intimately mixed.[6]
-
The mixture is placed in an open-top vessel inside a high-pressure reactor.[6]
-
The reactor is pressurized with carbon dioxide to a range of 120 to 360 psig.[6]
-
The reactor is heated to a temperature between 150°C and 250°C.[6]
-
The temperature and pressure are maintained for a period of 1 to 6 hours.[6]
-
After the reaction, the vessel is cooled and depressurized.
-
The final product is dried (e.g., in a vacuum oven at 50°C).[6]
-
This method is particularly useful for creating high-entropy this compound-type structures by precipitating multiple cations simultaneously.[11][12][13]
-
Reactants :
-
Procedure :
-
The metal nitrate solution is prepared.[12]
-
The precipitating agent solution is prepared and cooled in an ice bath.[11]
-
The metal nitrate solution is added dropwise to the cooled ammonium bicarbonate/hydroxide solution while stirring.[11]
-
The combined solution is stirred overnight (approx. 20 hours) at room temperature, forming a slurry.[11]
-
The precipitate is collected by centrifugation, washed, and dried overnight (e.g., at 333 K).[11]
-
Concluding Remarks
The formation of this compound is governed by a well-defined set of physicochemical conditions. While it is a relatively uncommon mineral, its potential role in geological CO₂ sequestration has made it a subject of significant research interest. The data and protocols summarized in this guide provide a foundational understanding for researchers working on mineral-fluid interactions, carbon storage technologies, and the synthesis of advanced materials. The provided thermodynamic data are essential for accurately modeling the behavior of this compound in complex geochemical systems.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4356157A - Synthesis of dawsonites - Google Patents [patents.google.com]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. meetings.copernicus.org [meetings.copernicus.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnnl.gov [pnnl.gov]
dawsonite stability in alkaline environments
An In-depth Technical Guide to the Stability of Dawsonite in Alkaline Environments
Introduction
This compound, a sodium aluminum hydroxy carbonate mineral with the chemical formula NaAl(CO₃)(OH)₂, has garnered significant attention for its potential role in geological carbon sequestration. Its formation and stability are critically dependent on specific geochemical conditions, including temperature, pressure, CO₂ fugacity, and particularly, the pH of the aqueous environment. While its formation is often studied in the context of CO₂ injection into geological formations, which can create locally acidic environments, its stability under alkaline conditions is crucial for a variety of industrial applications, including alumina production and as a potential component in alkaline waste remediation. This guide provides a comprehensive technical overview of this compound's stability in alkaline environments, synthesizing experimental data and outlining key methodologies for its study.
Thermodynamic Properties
The fundamental stability of this compound is governed by its thermodynamic properties. Calorimetric studies and solubility measurements have provided key data for its standard enthalpy of formation, entropy, and Gibbs energy of formation. These values are essential for geochemical modeling and predicting this compound's behavior under various conditions.
Table 1: Thermodynamic Properties of Synthetic this compound at 25 °C (298.15 K)
| Property | Value | Reference |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -469.4 ± 0.7 kcal/mol | Ferrante et al. (1976)[1] |
| Standard Gibbs Energy of Formation (ΔGf°) | -1737.1 ± 2.2 kJ/mol | Bénézeth et al. (2007)[1] |
| Standard Entropy (S°) | 31.55 ± 0.3 cal/deg·mol | Ferrante et al. (1976)[1] |
| Dissolution Enthalpy (ΔHr°) | 97.0 kJ/mol | Bénézeth et al. (2007)[1] |
| Dissolution Gibbs Energy (ΔGr°) | 102.1 kJ/mol | Bénézeth et al. (2007)[1] |
Stability and Transformation in Alkaline Aqueous Media
Experimental studies have shown that this compound's stability is confined to a relatively narrow pH range, particularly in moderately alkaline solutions. It readily dissolves in strongly acidic (pH 2) and strongly basic (pH 14) conditions.[2] In neutral water (pH 7), this compound is unstable and transforms into more stable aluminum hydroxides like boehmite or bayerite.[2]
The most stable conditions for this compound in alkaline environments are found in carbonate solutions. For instance, K-dawsonite exhibits its highest stability within a pH range of 10-12.[2] Similarly, Na-dawsonite is reported to be stable in 1 M sodium carbonate solutions at 50°C within a pH of 9-12.[2] The concentration of carbonate ions is a key factor; high concentrations of sodium carbonate (e.g., >60 g/L) favor the precipitation of this compound over alumina hydrates like bayerite and boehmite during the carbonation of sodium aluminate solutions.[3]
Table 2: Stability of Synthetic this compound Forms in Various Aqueous Media at 323 K (50 °C)
| Cation | Aqueous Medium | pH | Result | Reference |
|---|---|---|---|---|
| Na⁺, K⁺, NH₄⁺ | Strong Acid (HCl) | 2 | Complete Dissolution | [2] |
| Na⁺, K⁺ | Deionized Water | ~7 | Unstable, transforms to Bayerite | [2] |
| NH₄⁺ | Deionized Water | ~7 | Unstable, transforms to Boehmite | [2] |
| Na⁺ | (NH₄)₂CO₃ Solution | 10 | Transforms to NH₄-dawsonite | [2] |
| K⁺ | Na₂CO₃ / K₂CO₃ Solution | 12 | Stable | [2] |
| NH₄⁺ | Na₂CO₃ / K₂CO₃ Solution | 12 | Transforms to Na/K-dawsonite | [2] |
| Na⁺, K⁺, NH₄⁺ | Strong Base (NaOH) | 14 | Complete Dissolution |[2] |
Factors Influencing Stability
-
pH: As detailed above, pH is the dominant factor. This compound is unstable at the extremes of the pH scale, finding a stability window in moderately alkaline, carbonate-rich solutions.
-
Temperature: The stability of this compound generally decreases with increasing temperature.[2] Hydrothermal experiments show that in the range of 80°C–140°C, increasing temperature promotes the transformation of this compound.[2] The upper limit for this compound to remain stable under typical stratigraphic conditions is considered to be between 100°C and 150°C.[4]
-
Co-existing Ions: The presence of other ions in solution can significantly impact this compound formation and stability. Notably, magnesium (Mg²⁺) has been shown to inhibit the formation of this compound under alkaline conditions, leading to the precipitation of hydrotalcite and/or manasseite instead.[5][6] This suggests that this compound formation is favored in Mg-poor environments.[5][6]
-
CO₂ and Carbonate Concentration: High CO₂ partial pressure and the resulting high concentration of carbonate/bicarbonate ions in solution are critical for this compound stability.[2] A decrease in CO₂ fugacity can lead to its destabilization and dissolution.[2]
Experimental Protocols
Hydrothermal Synthesis of this compound in an Alkaline Medium
This protocol is adapted from synthesis experiments designed to investigate this compound formation under controlled alkaline conditions.[5]
-
Preparation of Aluminum Source: An Al(OH)₃ colloidal suspension is prepared by mixing equal volumes of 1 M AlCl₃ solution and 3 M NaOH solution.
-
Addition of Carbonate: A 1 M NaHCO₃ solution is added to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8 is recommended to ensure a surplus of bicarbonate, which is essential for the formation of a single this compound phase.[5]
-
pH Adjustment: The initial pH of the mixed solution is adjusted to approximately 10.0 ± 0.1 using a 3 M NaOH solution.[5]
-
Hydrothermal Reaction: The final solution is transferred to a Teflon-lined autoclave (e.g., a batch-type reactor). The sealed autoclave is then heated to a predefined temperature (e.g., 80, 120, or 160 °C) and maintained for 24 hours.[5]
-
Sample Recovery and Analysis: After cooling, the reacted solution is recovered. The pH is measured, and the solution is separated into liquid and solid samples via filtration (e.g., using a 0.45 μm filter). The solid product is washed with deionized water and dried.
-
Characterization: The solid phase is analyzed using X-ray Diffraction (XRD) to confirm the crystalline structure and Scanning Electron Microscopy (SEM) to observe morphology. The liquid phase composition is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the consumption of precursor elements.
Caption: Experimental workflow for hydrothermal synthesis of this compound.
Stability Testing Protocol
This protocol describes a general method for investigating the stability of synthesized this compound in various aqueous media.[2]
-
Reactor Setup: Experiments are conducted in sealed vessels (e.g., stirred pressure vessels or batch reactors) to control temperature and pressure.
-
Medium Preparation: Prepare the desired aqueous solutions (e.g., NaOH solutions of varying pH, Na₂CO₃ solutions).
-
Reaction Initiation: A known mass of synthetic this compound is added to the prepared aqueous medium in the reactor.
-
Incubation: The reactor is maintained at a constant temperature (e.g., 50 °C) for a specified duration, with continuous stirring to ensure homogeneity.
-
Sampling and Analysis: At regular intervals or at the end of the experiment, the reactor is cooled, and samples are withdrawn. The solid and liquid phases are separated by filtration.
-
Characterization: The solid residue is analyzed by XRD to identify any phase transformations (e.g., conversion to bayerite). The liquid phase is analyzed by ICP-MS or a similar technique to measure the concentrations of dissolved Na⁺ and Al³⁺, providing a quantitative measure of dissolution.
Reaction Pathways in Aqueous Environments
The stability of this compound is best understood as an equilibrium with its dissolved ions and potential secondary mineral phases. The reaction pathway is highly sensitive to pH. In alkaline conditions, the stability is a competition between the this compound solid phase and the formation of more stable aluminum hydroxides. The transformation is believed to occur via a dissolution-precipitation mechanism.[2]
Caption: Reaction pathways of this compound as a function of solution pH.
Conclusion
The stability of this compound in alkaline environments is confined to a specific set of conditions. It is demonstrably unstable in strongly basic (pH > 13) and neutral solutions, where it either dissolves completely or transforms into aluminum hydroxides.[2] A stability window exists in moderately alkaline (pH 10-12), carbonate-rich aqueous solutions, particularly at temperatures below 100°C.[2][4] The presence of magnesium is a significant inhibitor of this compound formation in favor of other mineral phases.[5] For researchers and professionals in fields utilizing or studying this compound, understanding these stability constraints is critical for predicting its long-term behavior, controlling its synthesis, and evaluating its applicability in various industrial and environmental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unique environmental conditions required for this compound formation: Implications from this compound synthesis experiments under alkaline condition | Ocean Resources Research Center for Next Generation - Chiba Institute of Technology [en.orceng-cit.jp]
Dawsonite: A Geochemical Tracer for Carbon Dioxide Sequestration
An In-depth Technical Guide for Researchers and Scientists
Introduction
The geological sequestration of carbon dioxide (CO2) is a critical strategy for mitigating greenhouse gas emissions. A key challenge in this endeavor is the long-term monitoring and verification of CO2 storage integrity within subsurface reservoirs. Geochemical tracers offer a robust solution for tracking the migration and fate of injected CO2. Among these, the mineral dawsonite [NaAlCO3(OH)2] has emerged as a significant in-situ tracer, providing a direct mineralogical record of CO2-water-rock interactions. This technical guide provides a comprehensive overview of this compound's utility as a tracer mineral, detailing its formation, stability, detection, and the experimental protocols relevant to its study in the context of CO2 sequestration.
This compound is a sodium aluminum hydroxy carbonate mineral that can form when CO2-rich fluids interact with aluminosilicate minerals, such as feldspars, commonly found in sedimentary basins.[1][2] Its precipitation is a direct consequence of the altered geochemical conditions induced by the dissolution of CO2 in formation waters, leading to a decrease in pH and subsequent mineral reactions.[1] The presence of this compound in a reservoir can, therefore, serve as a definitive indicator of CO2 mineralization, a secure and long-term storage mechanism.[3][4]
This compound Formation and Stability
The formation of this compound is a complex process governed by a combination of thermodynamic and kinetic factors. Understanding these factors is crucial for predicting its occurrence and interpreting its presence as a CO2 tracer.
Geochemical Formation Pathways
The primary pathway for this compound formation in a CO2 storage context involves the reaction of CO2-charged brine with sodium- and aluminum-bearing minerals. A common reaction involves the alteration of albite (NaAlSi3O8), a sodium-rich feldspar:
NaAlSi3O8 (albite) + CO2 + H2O → NaAlCO3(OH)2 (this compound) + 3SiO2 (quartz) [5]
Numerous modeling studies indicate that the injection of CO2 into deep saline aquifers will stabilize various carbonate minerals, including this compound.[1] The formation of this compound is enhanced by high concentrations of Na+ in the brine and the dissolution of minerals like K-feldspar induced by the acidic conditions created by CO2.[1]
Thermodynamic and Kinetic Controls
The stability of this compound is highly dependent on temperature, pH, and the partial pressure of CO2 (pCO2).[6][7] Thermodynamic calculations show that this compound is favored at the high CO2 pressures typical of injection into sandstone reservoirs.[7][8] However, if the CO2 pressure decreases, for instance due to leakage or dispersion, this compound can become unstable and dissolve.[7][8]
Experimental studies have shown that this compound can be synthesized under a range of conditions. Optimal conditions for rapid synthesis have been identified around 140°C and a pH of 9.5.[3] However, at temperatures around 200°C, the crystallinity of this compound decreases, and it may even dissolve with prolonged reaction times.[3] The stability of this compound is also influenced by the presence of other ions. For example, the presence of magnesium can inhibit this compound formation, leading to the precipitation of other minerals like hydrotalcite.[9]
Quantitative Data on this compound Properties
The following tables summarize key quantitative data from various experimental and modeling studies on this compound, providing a basis for comparison and for parameterizing geochemical models.
| Parameter | Value | Conditions | Reference |
| Formation Temperature | 100 - 180 °C | Experimental synthesis | |
| 93.64 - 124.98 °C | Calculated from fractionation | [2] | |
| < 120 °C | Critical stability temperature | ||
| Optimal Synthesis pH | 9.5 | Experimental synthesis | [3] |
| Dissolution Rate | 1.58 x 10⁻⁹ mol/(m²·s) | 80 °C, pH 3.5 - 8.6 | [7][8] |
| Enthalpy of Formation (ΔHf°) | -469.4 ± 0.7 kcal/mol | Calorimetry | [10] |
| Gibbs Free Energy of Formation (ΔGf°) | -428.1 kcal/mol | Calculated | [10] |
| Entropy (S°) | 31.55 ± 0.3 cal/(deg·mol) | 298 K | [10] |
Table 1: Formation and Thermodynamic Properties of this compound.
| Reservoir Characteristic | Observation | Implication for this compound | Reference |
| Porosity (Normal Sandstone) | 2.8% (avg) | Higher initial porosity | [2] |
| Porosity (this compound-bearing) | 0.7% (avg) | Porosity reduction by cementation | [2] |
| Permeability (Normal) | 3.27 md (avg) | Higher initial permeability | [2] |
| Permeability (this compound-bearing) | 0.4 md (avg) | Permeability reduction | [2] |
Table 2: Petrophysical Changes Associated with this compound Precipitation.
Experimental Protocols
The study of this compound as a CO2 tracer involves both its synthesis in the laboratory to understand its formation and the development of analytical techniques for its detection and quantification in reservoir samples.
Hydrothermal Synthesis of this compound
A common method for synthesizing this compound involves hydrothermal reactions in a controlled laboratory setting.
Objective: To synthesize pure this compound to study its properties and reaction kinetics.
Materials:
-
Sodium bicarbonate (NaHCO3)
-
Sodium carbonate (Na2CO3)
-
Gibbsite [Al(OH)3] or another aluminum source (e.g., AlCl3 and NaOH)[9]
-
De-ionized water
-
Sealed pressure vessel (autoclave), potentially with a Teflon inner vessel[1][9]
Protocol:
-
Prepare an aluminum hydroxide suspension. One method involves mixing an AlCl3 solution (e.g., 1 M) with a NaOH solution (e.g., 3 M) to precipitate Al(OH)3.[9]
-
Add a solution of NaHCO3 to the aluminum hydroxide suspension. A molar ratio of NaHCO3 to Al of 8 has been used to ensure an excess of bicarbonate.[9]
-
Adjust the initial pH of the solution to the desired level (e.g., 10.0 ± 0.1) using a NaOH solution.[9]
-
Transfer the solution to a sealed pressure vessel (autoclave).
-
Heat the vessel to the target temperature (e.g., 175°C) for a specified duration (e.g., 6-12 hours).[1][3]
-
After the reaction, cool the vessel and collect the solid product.
-
Wash the solid product with de-ionized water and dry it at a moderate temperature (e.g., 70°C).[9]
Analytical Techniques for this compound Detection
Several analytical techniques are employed to identify and characterize this compound in both synthetic and natural samples.
X-Ray Diffraction (XRD): This is a primary technique for identifying the crystalline structure of this compound. The resulting diffraction pattern provides a unique fingerprint of the mineral.[9][11]
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the mineral's morphology (e.g., fibrous or radial crystals), while EDS determines its elemental composition (Na, Al, C, O), confirming the presence of this compound.[9][12]
Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the characteristic vibrational modes of the carbonate and hydroxyl groups within the this compound structure.[11][13]
Petrographic Microscopy: Examination of thin sections of reservoir rock under a polarizing microscope can reveal the textural relationships of this compound with other minerals, helping to establish its paragenetic sequence.[12]
This compound as a Tracer in Practice
The practical application of this compound as a tracer involves monitoring for its appearance in reservoir core samples over time. The presence and abundance of this compound can provide direct evidence of the extent of CO2-rock interaction and the effectiveness of mineral trapping.
Logical Framework for this compound as a CO2 Tracer:
-
Baseline Characterization: Prior to CO2 injection, reservoir core samples are analyzed to determine the initial mineralogy and confirm the absence of this compound.
-
CO2 Injection: Supercritical CO2 is injected into the target geological formation.
-
Geochemical Reactions: The injected CO2 dissolves in the formation brine, leading to the formation of carbonic acid and a decrease in pH. This acidic brine reacts with aluminosilicate minerals in the reservoir rock.
-
This compound Precipitation: Under favorable conditions of temperature, pressure, and fluid composition, this compound precipitates as a secondary mineral.
-
Monitoring and Verification: Post-injection core samples are retrieved and analyzed using the techniques described above. The presence of this compound serves as a direct tracer for the long-term mineral sequestration of CO2.
Conclusion
This compound serves as a powerful geochemical tracer for monitoring the fate of injected CO2 in geological storage sites. Its formation is intrinsically linked to the processes of CO2 dissolution and subsequent water-rock interactions, making it a reliable indicator of mineral trapping. A thorough understanding of its formation conditions, stability, and the appropriate analytical techniques for its detection is essential for its effective use. The data and protocols presented in this guide provide a foundational resource for researchers and professionals working to ensure the safety and permanence of geological CO2 sequestration. While numerical simulations often predict its formation, the debate continues regarding the extent of its occurrence in natural systems, highlighting the need for further experimental and field-scale research.[6][9]
References
- 1. meetings.copernicus.org [meetings.copernicus.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Carbon sequestration research of synthesizing this compound using CO<sub>2</sub> under different experimental conditions [jhyqy.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Can this compound permanently trap CO2? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. msaweb.org [msaweb.org]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
A Technical Guide to the Physical and Optical Properties of Dawsonite
Introduction
Dawsonite, with the chemical formula NaAlCO₃(OH)₂, is a sodium aluminum carbonate hydroxide mineral.[1][2] First identified in 1874 at McGill University in Montreal, Canada, it is named after the Canadian geologist Sir John William Dawson.[2][3][4] While not a common rock-forming mineral, this compound is of significant interest to researchers due to its presence in oil shales, where it is considered a potential source of aluminum, and its role in geological carbon sequestration.[5][6][7][8] This guide provides an in-depth summary of the core physical and optical properties of this compound, targeted at researchers, scientists, and professionals in drug development who may encounter this mineral or its synthetic analogues.
Physical Properties
This compound crystallizes in the orthorhombic system and typically appears as colorless to white, sometimes with a pink hue.[1][2][9] Its crystal habit includes acicular or bladed crystals that often form radial aggregates, rosettes, and encrustations.[3][10] It exhibits a vitreous to silky luster and has a white streak.[1][2]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below, providing a consolidated view of its crystallographic and mechanical characteristics.
| Property | Value | Notes |
| Crystal System | Orthorhombic[1][2][3] | - |
| Crystal Class | Dipyramidal (mmm)[1][2][3] | H-M Symbol: (2/m 2/m 2/m) |
| Space Group | Imam (or Imma)[1][2] | - |
| Cell Parameters | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å[2] | Z = 4 (formula units per cell) |
| Unit Cell Volume | 393.53 ų (Calculated)[2] | - |
| Mohs Hardness | 3[1][2][3] | Comparable to calcite. |
| Density | 2.436 g/cm³ (Measured)[1][2] | 2.431 g/cm³ (Calculated)[2][10] |
| Cleavage | Perfect on {110}[1][2][10] | - |
| Fracture | Uneven[1][3] | - |
| Formula Mass | 144.00 g/mol [1][3] | - |
Optical Properties
Optically, this compound is a transparent mineral.[1][2] As a member of the orthorhombic crystal system, it is biaxial. Its refractive indices are relatively low, but its birefringence is notably high.
Quantitative Optical Data
The optical characteristics of this compound are crucial for its identification in thin sections using petrographic microscopy.
| Property | Value | Notes |
| Diaphaneity | Transparent[1][2][3] | - |
| Optical Character | Biaxial (-)[2][9] | Negative optic sign. |
| Refractive Indices | nα = 1.466[1][2] | - |
| nβ = 1.542[1][2] | - | |
| nγ = 1.596[1][2] | - | |
| Birefringence (δ) | 0.130[1][9] | The difference between the highest and lowest refractive index (nγ - nα). |
| 2V Angle | 77° (Measured), 76° (Calculated)[1][2] | The optic axial angle. |
Experimental Protocols
The determination of this compound's properties relies on standard mineralogical techniques. The following sections detail the methodologies for key analyses.
X-ray Diffraction (XRD) for Crystallographic Analysis
XRD is the primary method for determining the crystal structure, lattice parameters, and space group of a crystalline material like this compound.
-
Sample Preparation: A pure this compound sample is ground into a fine, homogeneous powder (typically <10 μm particle size) to ensure a random orientation of the crystallites. The powder is then carefully mounted onto a sample holder.
-
Data Collection: The analysis is performed using a powder diffractometer. Monochromatic X-rays (commonly Cu Kα, λ = 1.5406 Å) are directed at the sample. The sample is rotated, and the detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) shows a series of peaks. The position of these peaks is determined by the unit cell dimensions according to Bragg's Law (nλ = 2d sinθ). The relative intensities of the peaks are determined by the arrangement of atoms within the unit cell. This pattern is a unique fingerprint of the mineral and is compared against databases (e.g., the ICDD Powder Diffraction File) for identification. The precise lattice parameters and space group are determined through a process called indexing and refinement using specialized software.
Density Measurement via Gas Pycnometry
Gas pycnometry is a non-destructive technique used to determine the true volume of a solid material, from which density can be calculated.
-
Methodology: A known mass of the this compound sample is placed in a sealed chamber of a known volume. An inert gas, typically helium, is introduced into the chamber from a reference volume. The pressure change within the system is measured. Based on the gas law (PV=nRT), the volume of the solid sample can be precisely calculated by measuring the pressure difference.
-
Calculation: Density (ρ) is then calculated by dividing the sample's mass (m) by the volume (V) determined by the pycnometer (ρ = m/V).
Optical Property Determination via Petrographic Microscopy
The optical properties of this compound are determined by observing a thin section (a 30 μm thick slice of the mineral mounted on a glass slide) using a polarized light microscope.
-
Refractive Index (RI): The refractive indices are measured by the immersion method. The thin section is viewed under plane-polarized light, and the mineral grains are compared to a series of calibrated immersion oils with known refractive indices. The Becke line test is used to determine if the mineral's RI is higher or lower than the surrounding oil. By finding the oil in which the Becke line disappears, a match for the mineral's RI is found. For an anisotropic mineral like this compound, this must be done for each principal vibration direction.
-
Birefringence: Birefringence is observed under cross-polarized light. The splitting of light into two rays within the anisotropic crystal causes interference colors to be visible. The maximum interference color observed is related to the thickness of the section and the mineral's birefringence. This can be quantified using a Michel-Lévy chart.
-
2V Angle: The optic axial angle (2V) is determined by observing an interference figure under conoscopic illumination. A grain oriented perpendicular to an optic axis is located, and the separation of the isogyres is measured to calculate the 2V angle.
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflows and conceptual relationships relevant to the analysis of this compound.
Caption: Workflow for determining crystallographic properties of this compound using X-ray Diffraction (XRD).
Caption: Workflow for determining optical properties of this compound using petrographic microscopy.
Caption: Hierarchical relationship of the physical and optical properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mindat.org [mindat.org]
- 3. assignmentpoint.com [assignmentpoint.com]
- 4. Buy this compound | 12011-76-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. britannica.com [britannica.com]
- 7. This compound in the green river formation of Colorado [pubs.usgs.gov]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. This compound - Encyclopedia [le-comptoir-geologique.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dawsonite via Coprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of dawsonite and its analogues using coprecipitation methods. The information is intended for researchers in materials science, catalysis, and drug development who are interested in producing this compound with controlled properties.
Introduction
This compound, with the chemical formula NaAl(OH)₂CO₃, is a naturally occurring mineral with a synthetic counterpart that has garnered significant interest for various applications, including as a flame retardant, a precursor for catalysts and ceramics, and for CO₂ sequestration.[1][2][3] The coprecipitation method is a versatile and widely used technique for synthesizing this compound and its analogues (e.g., ammonium, potassium, and multi-cation dawsonites) due to its ability to produce fine, homogeneous powders with tailorable properties.[4][5] This method involves the simultaneous precipitation of the desired cations from a solution to form the this compound structure.
Synthesis Methods and Protocols
Several coprecipitation-based approaches for this compound synthesis have been reported, each with variations in precursors, pH, and temperature. Below are detailed protocols for two common methods.
Protocol 1: Coprecipitation of Ammonium this compound Analogues
This protocol is adapted from methods used for the synthesis of high-entropy this compound-type structures and can be applied to produce single or multi-cation ammonium this compound.[1][4]
Materials:
-
Metal(III) nitrates (e.g., Al(NO₃)₃·9H₂O, Cr(NO₃)₃·9H₂O, Fe(NO₃)₃·9H₂O, Ga(NO₃)₃·xH₂O)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
pH meter
-
Burette or dropping funnel
-
Centrifuge or vacuum filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a metal nitrate solution by dissolving a total of 9 mmol of one or more metal(III) nitrates in 40 mL of deionized water. For multi-cation dawsonites, the desired molar ratios of the metals are used.[1]
-
Prepare a precipitating agent solution of 1.5 M ammonium carbonate.
-
-
Coprecipitation:
-
Heat the metal nitrate solution to 60-80°C with vigorous stirring.
-
Slowly add the ammonium carbonate solution dropwise to the heated metal nitrate solution.
-
During the addition, maintain the pH of the solution between 7.5 and 8.0 by adding ammonium hydroxide as needed.[6]
-
Continue stirring for 1-2 hours at the reaction temperature after the addition of the precipitating agent is complete.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the washed precipitate in an oven at 60-80°C overnight.
-
Protocol 2: Coprecipitation of Sodium or Potassium this compound
This protocol is based on the synthesis of sodium and potassium this compound from basic aluminum sulfate.[7][8][9]
Materials:
-
Basic aluminum sulfate (BAS)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Dissolution:
-
Crystallization:
-
Washing and Drying:
Quantitative Data Summary
The following table summarizes key experimental parameters and resulting properties of this compound synthesized via coprecipitation from various studies.
| Precursors | Molar Ratio (Cation:Anion) | Temperature (°C) | pH | Product | Particle Size/Morphology | Surface Area (m²/g) | Reference |
| Al(NO₃)₃, (NH₄)₂CO₃, NH₄OH | - | 60-80 | 7.5-8.0 | NH₄Al(OH)₂CO₃ | - | 100-800 | [4] |
| Basic Aluminum Sulfate, Na₂CO₃ | - | 80 (diss.), 60 (cryst.) | - | NaAl(OH)₂CO₃ | Acicular, ~5 µm x 0.1 µm | - | [8] |
| Basic Aluminum Sulfate, K₂CO₃ | - | 80 (diss.), 60 (cryst.) | - | KAl(OH)₂CO₃ | Acicular | - | [8] |
| Ionic Aluminum Salt, Na₂CO₃, NaOH | >10:1 (Na₂CO₃:Al salt by wt) | - | 7.2-10.5 | NaAl(OH)₂CO₃ | - | - | [10] |
| Al(NO₃)₃, Cu(NO₃)₂, (NH₄)₂CO₃ | - | - | 7.5-8.0 | Cu-dawsonite | - | - | [6] |
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the experimental workflow for this compound synthesis by coprecipitation and the proposed chemical reaction pathway.
Caption: Experimental workflow for this compound synthesis via coprecipitation.
Caption: Generalized reaction pathway for this compound formation.
References
- 1. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Preparation Method of Sodium Aluminum Hydroxy Carbonate and Potassium Aluminum Hydroxy Carbonate from Basic Aluminum Sulfate | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 8. A New Preparation Method of Sodium Aluminum Hydroxy Carbonate and Potassium Aluminum Hydroxy Carbonate from Basic Aluminum Sulfate | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. US4438085A - Preparation of dihydroxyaluminium sodium carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for Hydrothermal Synthesis of Dawsonite for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of dawsonite [NaAl(OH)₂CO₃], a promising mineral for carbon dioxide (CO₂) capture and storage. The information is curated for professionals in research and development who are exploring novel materials for carbon sequestration technologies.
Introduction to this compound for CO₂ Capture
This compound is a sodium aluminum hydroxycarbonate mineral that can be synthesized hydrothermally and has shown potential as a sorbent for CO₂. Its structure allows for the incorporation of CO₂ into its crystal lattice, offering a stable, long-term storage solution. The hydrothermal synthesis route provides a controllable method to produce this compound with desired properties for CO₂ capture applications. The process typically involves reacting aluminum and sodium sources in an aqueous solution under elevated temperature and pressure. The efficiency of CO₂ capture by synthetic this compound is influenced by factors such as synthesis temperature, pressure, precursor materials, and the presence of other ions.
Key Performance Data
The following tables summarize quantitative data from various studies on the hydrothermal synthesis of this compound and its CO₂ capture performance.
Table 1: Influence of Synthesis Temperature on this compound Formation and Stability
| Temperature (°C) | Precursor Minerals | Key Findings | Reference |
| 80 - 140 | This compound-bearing sandstone | Stability of this compound decreases with increasing temperature. | [1] |
| 60 - 180 | Various (for artificial synthesis) | Favorable temperature range for the synthesis of artificial this compound. | [2] |
| 80, 120, 160 | AlCl₃, NaOH, NaHCO₃ | Successful synthesis of this compound at all three temperatures. | [3] |
| 175 - 200 | Not specified | Optimum temperature for preparing synthetic this compound with high crystallinity. | [4] |
Table 2: CO₂ Capture Capacity of Synthetic this compound
| Sorbent | CO₂ Capture Conditions | Cyclic CO₂ Capacity (mmol/g) | Key Observations | Reference |
| Synthetic Dawsonites (Na, K) | Isothermal SEWGS process | 0.3 - 0.7 | Moderate cyclic capacities but fast sorption rates at 280-310 °C. | [5] |
| Potassium this compound-based systems | Hydrothermal conditions | Higher total and net capacity than sodium this compound. | [6][7] |
Experimental Protocols
Protocol for Hydrothermal Synthesis of Sodium this compound
This protocol is a generalized procedure based on common laboratory practices for the hydrothermal synthesis of this compound.
Materials:
-
Aluminum source: Aluminum chloride (AlCl₃) or Aluminum hydroxide (Al(OH)₃)
-
Sodium source: Sodium hydroxide (NaOH) and Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Oven
-
Centrifuge
-
Filtration apparatus
-
Freeze-dryer or vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1 M solution of AlCl₃ in deionized water.
-
Prepare a 3 M solution of NaOH in deionized water.
-
Prepare a 1 M solution of NaHCO₃ in deionized water.
-
-
Formation of Aluminum Hydroxide Colloid:
-
In a beaker, mix a specific volume of the 1 M AlCl₃ solution (e.g., 5 mL) with an equivalent volume of the 3 M NaOH solution (e.g., 5 mL) under vigorous stirring to form a colloidal suspension of Al(OH)₃.[3]
-
-
Addition of Carbonate Source:
-
To the Al(OH)₃ suspension, add a larger volume of the 1 M NaHCO₃ solution (e.g., 40 mL). A molar ratio of NaHCO₃ to Al of 8 is recommended to ensure the formation of a single this compound phase.[3]
-
-
pH Adjustment:
-
Adjust the initial pH of the solution to approximately 10.0 ± 0.1 by adding small aliquots of the 3 M NaOH solution.[3]
-
-
Hydrothermal Reaction:
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to a safe temperature (e.g., below 50 °C).[3]
-
Open the autoclave and recover the reacted solution.
-
Separate the solid product from the liquid phase by centrifugation or filtration using a 0.45 μm filter.[3]
-
Wash the solid product repeatedly with deionized water to remove any unreacted precursors or byproducts.
-
Dry the purified this compound powder in an oven at 70 °C or by freeze-drying.[3]
-
Characterization of Synthetic this compound
-
X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the synthesized this compound.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the this compound crystals.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and CO₂ capture capacity of the material.
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the synthesized this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the hydrothermal synthesis of this compound.
CO₂ Capture Mechanism
Caption: Reversible CO₂ capture and regeneration cycle of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling concentrated acids and bases.
-
Autoclaves operate under high pressure and temperature. Ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer.
-
Allow the autoclave to cool completely before opening to avoid sudden depressurization and potential for steam burns.
Conclusion
The hydrothermal synthesis of this compound presents a viable pathway for developing effective CO₂ sorbents. The protocols and data presented here offer a foundation for researchers to explore and optimize the synthesis of this compound for carbon capture applications. Further research can focus on enhancing the CO₂ capture capacity, improving the cyclic stability of the sorbent, and scaling up the synthesis process for industrial applications. The stability of this compound is favored in alkaline, low-temperature, and high pCO₂ closed systems, which are important considerations for its application in geological CO₂ sequestration.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of hydrothermally-stable this compound-based sorbents in technical form for CO2 capture - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of Dawsonite Using X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
Introduction
Dawsonite, a mineral with the chemical formula NaAlCO₃(OH)₂, is of significant interest in various fields, including carbon capture and storage (CCS), where it acts as a mineral trap for CO₂, and as a precursor for catalysts and fire retardants.[1][2] Its efficacy in these applications is critically dependent on its structural and morphological properties. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using X-Ray Diffraction (XRD) for crystallographic analysis and Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) for morphological and elemental analysis.
Part 1: X-Ray Diffraction (XRD) for Structural and Phase Analysis
Application Note
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials.[3] For this compound, XRD is essential for:
-
Phase Identification: Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint."[4] By comparing the experimental pattern of a sample to reference patterns in a database (e.g., from the International Centre for Diffraction Data - ICDD), the presence and purity of this compound can be confirmed.[5]
-
Crystallographic Analysis: XRD data allows for the determination of key crystallographic parameters, such as the crystal system, space group, and unit cell dimensions.[6] this compound crystallizes in the orthorhombic system.[1][6]
-
Quantitative Analysis: Using methods like the Rietveld refinement, XRD can be employed to quantify the amount of this compound in a mixed-phase sample.[7] This is crucial for assessing the efficiency of synthesis or the purity of a natural sample.
-
Crystallite Size Estimation: The broadening of diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, providing insights into the material's nanostructure.[8]
Data Presentation: Crystallographic Properties of this compound
The following table summarizes the key crystallographic data for this compound, essential for phase identification and analysis.
| Property | Value | Reference |
| Crystal System | Orthorhombic | [1][6] |
| Space Group | Imma | [6] |
| Cell Parameters | a = 6.759 Å, b = 10.425 Å, c = 5.585 Å | [6] |
| Cell Volume | 393.53 ų | [6] |
| Formula Unit (Z) | 4 | |
| Dana Classification | 16a.03.08.01 | [1] |
| Strunz Classification | 5.BB.10 | [1] |
| Strongest Peaks (2θ) | 15.4°, 26.9°, 35.1° (for NH₄-dawsonite) | [9] |
Experimental Protocol: Powder X-Ray Diffraction (pXRD)
This protocol outlines the standard procedure for analyzing powdered this compound samples.
-
Sample Preparation:
-
Grind the this compound sample to a fine powder (particle size <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites and minimize preferred orientation effects.[5]
-
Caution: Excessive or harsh grinding can alter the crystalline structure of some minerals; care must be taken to apply gentle and consistent pressure.[10]
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.[5]
-
-
Instrument Setup and Data Acquisition:
-
Instrument: A standard powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Operating Conditions: Set the voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).
-
Scan Parameters:
-
Scan Range (2θ): 5° to 70° is typically sufficient to cover the major diffraction peaks of this compound.[11]
-
Scan Speed/Step Size: A step size of 0.02° and a scan speed of 2°/minute is a good starting point for routine analysis.[11] Slower scan speeds can be used to improve signal-to-noise ratio for detecting minor phases or for detailed structural analysis.
-
-
-
Data Analysis:
-
Phase Identification: Use software to compare the acquired diffraction pattern against a standard reference database (e.g., PDF-4+, COD) to confirm the presence of this compound and identify any impurities.
-
Lattice Parameter Refinement: Perform a Le Bail or Rietveld refinement to accurately determine the unit cell parameters from the peak positions.
-
Quantitative Analysis (if required): For multiphase samples, perform a Rietveld refinement to determine the weight percentage of each crystalline phase.[7] This involves fitting the entire experimental pattern with calculated patterns based on the crystal structures of the constituent phases.
-
Part 2: Scanning Electron Microscopy (SEM) and EDS
Application Note
Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials.[3] When combined with Energy Dispersive X-ray Spectroscopy (EDS), it also provides elemental composition information. For this compound, this integrated approach is used for:
-
Morphological Characterization: SEM imaging reveals the size, shape, and aggregation of this compound crystals. This compound commonly exhibits an acicular (needle-like) habit, often forming radial aggregates or rosettes.[12][13] This morphology influences properties such as surface area and reactivity.
-
Elemental Analysis and Mapping: EDS analysis confirms the presence of the constituent elements of this compound: Sodium (Na), Aluminum (Al), Carbon (C), and Oxygen (O).[12][14] Elemental mapping can show the spatial distribution of these elements, verifying compositional homogeneity and identifying elemental impurities.[14]
-
Microstructural Context: In geological samples, SEM can reveal the relationship between this compound and other minerals, for instance, showing it growing on the rims of other mineral clasts.[15][16]
Data Presentation: Elemental Composition of this compound
The theoretical elemental composition of pure this compound is provided below for reference during EDS analysis.
| Element | Symbol | Atomic % | Weight % |
| Sodium | Na | 11.1 | 15.97 |
| Aluminum | Al | 11.1 | 18.74 |
| Carbon | C | 11.1 | 8.34 |
| Hydrogen | H | 22.2 | 1.40 |
| Oxygen | O | 44.4 | 55.55 |
| Note: Data calculated from the ideal formula NaAlCO₃(OH)₂.[6] EDS cannot detect Hydrogen. |
Experimental Protocol: SEM and EDS Analysis
This protocol describes the standard procedure for preparing and analyzing this compound samples.
-
Sample Preparation:
-
Mount the this compound powder or crystal aggregates onto an aluminum SEM stub using double-sided carbon adhesive tape.[14]
-
For analysis of this compound within a larger rock matrix, a thin section or polished block may be required. This involves cutting the sample to size, embedding it in resin, and polishing the surface to a fine finish (e.g., down to 1 µm).[17]
-
Coating: As this compound is non-conductive, the mounted sample must be coated with a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater or carbon evaporator. This prevents charging effects during electron beam scanning. A carbon coat is preferred for accurate EDS analysis of light elements.
-
-
Instrument Setup and Imaging:
-
Instrument: A scanning electron microscope, preferably equipped with both secondary electron (SE) and backscattered electron (BSE) detectors.
-
Operating Conditions:
-
Accelerating Voltage: A range of 15-20 kV is typically used.[9] Lower voltages can be used for imaging delicate surface features, while higher voltages provide a stronger signal for EDS.
-
Working Distance: Adjust the working distance to optimize image resolution and EDS signal collection.
-
-
Imaging:
-
Use the SE detector to visualize surface topography and morphology (crystal shape, size, and aggregation).
-
Use the BSE detector to obtain compositional contrast, where heavier elements appear brighter. This can help distinguish this compound from other surrounding minerals.
-
-
-
EDS Analysis:
-
Select a representative area or specific points on the sample for elemental analysis.
-
Acquire an EDS spectrum to identify the elements present. Compare the peaks with the expected elements for this compound (Na, Al, C, O).
-
Perform quantitative analysis to determine the elemental weight or atomic percentages.
-
Acquire elemental maps to visualize the distribution of Na, Al, and other relevant elements across the imaged area.[14]
-
Part 3: Integrated Characterization Workflow and Data Correlation
The true power in characterizing this compound comes from integrating the complementary data from XRD and SEM. XRD provides bulk, averaged crystallographic information, while SEM provides localized morphological and elemental data.[3][18]
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a comprehensive characterization of a this compound sample.
Caption: Experimental workflow for this compound characterization.
Logical Relationship of Analytical Techniques
This diagram shows how the information from XRD and SEM is correlated to build a complete understanding of the material.
Caption: Logical integration of XRD and SEM data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. materialsection.wordpress.com [materialsection.wordpress.com]
- 5. worldagroforestry.org [worldagroforestry.org]
- 6. mindat.org [mindat.org]
- 7. saimm.co.za [saimm.co.za]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SEM, EDS and vibrational spectroscopic study of this compound NaAl(CO3)(OH)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]
- 18. Non-destructive in situ analysis of garnet by combining scanning electron microscopy and X-ray diffraction techniques [redalyc.org]
Application Note: Identification of Dawsonite using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dawsonite [NaAl(CO₃)(OH)₂] is a mineral of interest in various fields, including its potential as an aluminum ore and its presence in oil shales.[1] In the pharmaceutical and materials science sectors, related synthetic analogues are explored for applications such as flame retardants and adsorbents. Accurate and rapid identification of this compound is crucial for quality control, process monitoring, and geological assessments. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique well-suited for this purpose. It provides a unique molecular fingerprint of a substance based on the vibrational modes of its chemical bonds.[1] This application note provides a detailed protocol for the identification and characterization of this compound using FTIR spectroscopy.
Principle of FTIR Spectroscopy for Mineral Identification
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which is unique to the chemical structure of the compound.[1] For this compound, characteristic absorption bands arise from the vibrations of its hydroxyl (O-H), carbonate (CO₃), and metal-oxygen (Al-O, Al-OH) bonds. By comparing the FTIR spectrum of an unknown sample to a reference spectrum of pure this compound, its presence can be confirmed. Furthermore, the intensity of characteristic absorption peaks can be correlated with the concentration of this compound, enabling semi-quantitative analysis.
Quantitative Data: Characteristic FTIR Absorption Bands of this compound
The following table summarizes the key FTIR absorption bands for the identification of this compound. These bands are the primary features to look for in a spectrum when identifying this mineral.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3280 | Strong | O-H stretching |
| 1555 | Strong | O-H bending |
| 1390 | Strong | Asymmetric CO₃ stretching |
| 1095 | Medium | Symmetric CO₃ stretching |
| 950 | Medium | Al-O-H bending |
| 850 | Weak | Out-of-plane CO₃ bending |
| 750 | Medium | In-plane CO₃ bending |
| 540 | Medium | Al-O stretching |
Data compiled from Estep and Karr (1968).
Experimental Protocols
Two primary methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique. Both are suitable for this compound analysis.
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Oven
-
Microbalance
-
This compound standard or sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator.
-
Sample Preparation: Grind the this compound sample to a fine powder (particle size < 2 µm) using an agate mortar and pestle. This minimizes scattering of the infrared radiation.
-
Mixing: Weigh approximately 1-2 mg of the ground this compound sample and 200-300 mg of the dried KBr powder.
-
Homogenization: Thoroughly mix and grind the sample and KBr together in the agate mortar until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the this compound-KBr pellet in the sample holder and acquire the FTIR spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Data Analysis: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Compare the resulting spectrum with the reference this compound spectrum for identification.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond).
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
-
This compound standard or sample (as a fine powder)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine powder. If necessary, lightly grind the sample in an agate mortar.
-
Background Collection: With the ATR accessory installed, ensure the crystal surface is clean. Take a background measurement with the clean, empty crystal. The background spectrum accounts for the instrument, the ATR crystal, and the ambient environment.
-
Sample Placement: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal.
-
Sample Analysis: Acquire the FTIR spectrum of the sample. Typical parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Data Analysis: The spectrometer software will automatically process the data against the collected background. Compare the resulting spectrum with the reference this compound spectrum for identification.
Data Interpretation and Visualization
The identification of this compound is achieved by matching the positions and relative intensities of the absorption bands in the sample spectrum with those of a known standard, as detailed in the quantitative data table.
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound using FTIR spectroscopy.
Caption: Workflow for this compound Identification by FTIR.
Logical Relationship for Spectral Interpretation
The process of identifying this compound from its spectrum involves a logical comparison of key spectral features.
Caption: Decision tree for spectral identification of this compound.
Conclusion
FTIR spectroscopy is a rapid, reliable, and cost-effective method for the identification of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality spectra for unambiguous identification. The characteristic absorption bands, particularly the strong vibrations of the hydroxyl and carbonate groups, serve as a definitive fingerprint for this mineral.
References
Application Note: Thermogravimetric Analysis of Dawsonite Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass as a function of temperature. This application note provides a detailed protocol for the thermogravimetric analysis of dawsonite [NaAl(OH)₂CO₃], a mineral of interest in various industrial applications, including as a potential source of alumina and in CO₂ sequestration. Understanding its thermal decomposition is crucial for optimizing these processes.
The thermal decomposition of this compound is a multi-step process. Initially, the this compound structure collapses with the simultaneous loss of water (from the hydroxyl groups) and a significant portion of carbon dioxide. This is followed by a more gradual release of the remaining carbon dioxide at higher temperatures, ultimately yielding sodium aluminate.
Data Presentation
The thermal decomposition of this compound typically exhibits two main weight loss stages. The theoretical weight loss for the complete decomposition of this compound to sodium aluminate (NaAlO₂) is approximately 43.1%.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) (Typical) | Evolved Gases | Solid Residue |
| Stage 1 | ~290 - 400 | ~31 | H₂O, CO₂ | Amorphous intermediate |
| Stage 2 | ~400 - 650 | ~12 | CO₂ | Amorphous intermediate |
| Final Product Formation | > 670 | - | - | Crystalline Sodium Aluminate (NaAlO₂) |
Note: The exact temperatures and weight loss percentages can vary depending on factors such as heating rate, particle size, and the presence of impurities.
Experimental Protocols
This section outlines the detailed methodology for performing a thermogravimetric analysis of this compound.
Sample Preparation
-
Ensure the this compound sample is in a fine powder form to promote uniform heating. If necessary, gently grind the sample using an agate mortar and pestle.
-
Dry the sample in an oven at a temperature below the onset of decomposition (e.g., 110°C) for a sufficient time to remove any adsorbed moisture that is not part of the crystal structure.
-
Store the dried sample in a desiccator to prevent rehydration before analysis.
Instrumentation and Parameters
A standard thermogravimetric analyzer is used for this protocol. The following settings are recommended:
-
Sample Pan: Alumina or platinum crucible.
-
Sample Mass: 5 - 10 mg. Accurately weigh the sample into the crucible.
-
Heating Rate: A linear heating rate of 10°C/min is typically used.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 800°C.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative side reactions. A constant flow rate of 20-50 mL/min is recommended.
-
Data Collection: Record the sample mass (and its derivative, DTG) as a function of temperature.
Experimental Procedure
-
Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.
-
Place the tared sample crucible containing the accurately weighed this compound sample into the TGA furnace.
-
Purge the furnace with the inert gas for a sufficient time to ensure an inert atmosphere before starting the heating program.
-
Initiate the pre-defined temperature program.
-
Monitor the weight loss (TGA curve) and the rate of weight loss (DTG curve) throughout the experiment.
-
Once the experiment is complete, allow the furnace to cool to room temperature before removing the sample residue.
Data Analysis
-
Plot the percentage weight loss as a function of temperature to obtain the TGA curve.
-
Plot the derivative of the weight loss with respect to time (or temperature) to obtain the DTG curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of weight loss for each decomposition step.
-
Determine the onset and end temperatures for each distinct weight loss step from the TGA curve.
-
Calculate the percentage weight loss for each decomposition stage.
Visualizations
This compound Decomposition Pathway
Caption: Thermal decomposition pathway of this compound.
Experimental Workflow for TGA of this compound
Caption: Experimental workflow for TGA of this compound.
Application Notes and Protocols: Dawsonite in Catalysis and Ceramics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of dawsonite and its derivatives in the fields of catalysis and ceramics. This compound, a sodium aluminium hydroxy-carbonate mineral with the formula NaAl(CO₃)(OH)₂, and its synthetic analogues, such as ammonium this compound (NH₄Al(CO₃)(OH)₂), serve as versatile precursors for the synthesis of high-purity, nanocrystalline metal oxides with tailored properties.[1] Their unique layered structure and thermal decomposition behavior make them ideal candidates for creating advanced catalytic and ceramic materials.[1][2][3]
Section 1: this compound in Catalysis
This compound-derived materials, particularly high-surface-area aluminas, are of significant interest as catalysts and catalyst supports. The thermal decomposition of this compound precursors yields catalytic-grade metal oxides with desirable properties such as high specific surface area, uniform particle size, well-defined porosity, and resistance to thermal sintering.[1] The ability to incorporate various catalytically active cations into the this compound structure allows for the creation of highly dispersed and stabilized active sites.[1][3]
Applications in Catalysis
-
Catalyst Supports: this compound-derived alumina (γ-Al₂O₃) is a widely used catalyst support due to its high surface area and thermal stability.[1] The synthesis from this compound precursors offers excellent control over the final properties of the alumina.
-
Epoxidation Reactions: As-synthesized and thermally treated this compound materials have shown catalytic activity in the epoxidation of olefins, such as cyclooctene, using hydrogen peroxide as an oxidant.[1]
-
High-Entropy Catalysts: The this compound structure can be adapted to form high-entropy materials by incorporating five or more different cations.[2][3] These high-entropy dawsonites are promising precursors for novel catalysts with tunable surface and bulk chemistry.[2][3]
Quantitative Data for this compound-Based Catalysts
| Precursor Material | Catalyst Composition | Synthesis Method | Calcination Temp. (°C) | BET Surface Area (m²/g) | Catalytic Application | Reference |
| Ammonium this compound (NH₄Al(CO₃)(OH)₂) | γ-Al₂O₃ | Co-precipitation | 400-800 | 200-400 | Catalyst Support | [1][4] |
| NH₄-Al-dawsonite, NH₄-Ga-dawsonite | Al₂O₃, Ga₂O₃ | Co-precipitation | 373-873 K | Not Specified | Epoxidation of cyclooctene | [1] |
| High-Entropy this compound (In-AlFeCrGa) | Mixed Metal Oxide | Co-precipitation | Not calcined for catalysis | >200 | Potential for various catalytic applications | [2][3] |
| Cu-dawsonite | CuO/Al₂O₃ | Co-precipitation | Not Specified | Not Specified | Degradation of organic pollutants | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ammonium this compound (NH₄Al(CO₃)(OH)₂) by Co-precipitation
This protocol describes a common method for synthesizing ammonium this compound, a precursor for high-purity alumina catalysts.
-
Materials: Aluminium nitrate nonahydrate (Al(NO₃)₃·9H₂O), Ammonium carbonate ((NH₄)₂CO₃), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of aluminium nitrate nonahydrate.
-
Prepare an aqueous solution of ammonium carbonate.
-
Slowly add the aluminium nitrate solution to the ammonium carbonate solution under vigorous stirring at a controlled temperature (typically between 25°C and 75°C).[5]
-
Maintain the pH of the reaction mixture between 10 and 12 by adjusting the addition rate or by adding a base (e.g., ammonium hydroxide).[1][5]
-
Age the resulting precipitate at a specific temperature (e.g., 60°C) for a set duration (e.g., 3 hours) to ensure complete crystallization.[4]
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.
-
Dry the resulting white powder (ammonium this compound) at a low temperature (e.g., 80°C).
-
Protocol 2: Preparation of γ-Alumina Catalyst from Ammonium this compound
-
Materials: Synthesized ammonium this compound powder.
-
Procedure:
-
Place the dried ammonium this compound powder in a ceramic crucible.
-
Transfer the crucible to a programmable furnace.
-
Heat the sample in air at a controlled ramp rate (e.g., 5°C/min).
-
Calcination of ammonium this compound results in the formation of catalytic-grade γ-Al₂O₃.[5] The destruction of the this compound phase typically occurs around 473 K (200°C), leading to an amorphous alumina phase.[6]
-
Hold the temperature at the desired calcination temperature (typically between 400°C and 800°C) for a specific duration (e.g., 4 hours) to obtain the desired crystalline phase and surface area.
-
Cool the furnace down to room temperature to obtain the final γ-alumina catalyst.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of γ-alumina catalyst from this compound.
Section 2: this compound in Ceramics
This compound serves as an excellent precursor for the synthesis of fine-grained ceramic powders, particularly high-purity alumina (Al₂O₃).[1][2][3] The thermal decomposition of this compound allows for the production of submicron α-alumina powders at significantly lower temperatures compared to conventional methods, which is advantageous for controlling the microstructure of the final ceramic product.[7]
Applications in Ceramics
-
Submicron α-Alumina Powders: this compound is a key precursor for producing high-purity, submicron α-alumina powders, which are essential for manufacturing advanced ceramics with high density and superior mechanical properties.[7]
-
Control of Microstructure: The use of this compound as a precursor allows for precise control over the particle size and morphology of the resulting ceramic powder, which in turn dictates the microstructure and properties of the sintered ceramic body.[1][3]
Quantitative Data for this compound-Derived Ceramics
| Precursor Material | Ceramic Phase | Calcination Temp. (°C) | Particle Size (μm) | Key Feature | Reference |
| Ammonium this compound | Amorphous Alumina | 400 | Not Specified | Intermediate phase | [7] |
| Ammonium this compound | γ-Alumina | 800 | Not Specified | Intermediate phase | [7] |
| Ammonium this compound | θ-Alumina | 1000 | Not Specified | Intermediate phase | [7] |
| Ammonium this compound | α-Alumina | 1130-1150 | 0.42 | Low-temperature synthesis of α-Al₂O₃ | [7] |
| Sodium this compound (NaAl(CO₃)(OH)₂) | ρ-Alumina + Na₂CO₃ | 350-550 | Not Specified | Intermediate products | [8] |
| Sodium this compound (NaAl(CO₃)(OH)₂) | Sodium Aluminate (NaAlO₂) | >600 | Not Specified | Final product at higher temperatures | [8] |
Experimental Protocols
Protocol 3: Synthesis of Submicron α-Alumina Powder from Ammonium this compound
This protocol details the transformation of ammonium this compound into high-purity, submicron α-alumina powder.
-
Materials: Synthesized ammonium this compound powder.
-
Procedure:
-
Place the dried ammonium this compound powder in a high-temperature resistant crucible (e.g., alumina crucible).
-
Introduce the crucible into a high-temperature furnace.
-
Heat the sample in an air atmosphere. The phase transformation sequence from ammonium this compound to α-alumina is typically: amorphous → γ-alumina → θ-alumina → α-alumina.[7]
-
Ramp the temperature to 1150°C and hold for 60 minutes to ensure complete conversion to the α-alumina phase.[7]
-
Cool the furnace to room temperature.
-
The resulting α-alumina powder may contain soft agglomerates and can be easily milled (e.g., attrition milling for 2 hours) to obtain a fine powder with a median particle size of around 0.42 μm.[7]
-
Visualization of Thermal Decomposition Pathway
Caption: Phase transformation of ammonium this compound to α-alumina.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In situ studies during thermal activation of this compound-type compounds to oxide catalysts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. Thermal behavior of this compound - UNT Digital Library [digital.library.unt.edu]
The Role of Dawsonite in Geological Carbon Sequestration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dawsonite, a sodium aluminum hydroxy carbonate mineral (NaAlCO₃(OH)₂), has garnered significant attention in the field of geological carbon sequestration (GCS). Its formation in subsurface reservoirs presents a promising mechanism for the long-term mineral trapping of anthropogenic carbon dioxide (CO₂). This process, known as mineral carbonation, converts gaseous CO₂ into a stable solid form, thereby reducing the risk of leakage and enhancing the security of GCS projects.
These application notes provide an overview of the role of this compound in GCS, detailing its formation, stability, and the key factors influencing its precipitation. Furthermore, this document offers standardized experimental protocols for the synthesis of this compound and the evaluation of its dissolution kinetics, critical for parameterizing geochemical models and assessing the long-term fate of sequestered CO₂.
This compound in Geological Carbon Sequestration: A Double-Edged Sword
This compound is often predicted by geochemical models to be a significant secondary mineral formed during CO₂ injection into deep saline aquifers, particularly in sandstone reservoirs rich in sodium-bearing minerals like plagioclase.[1] The formation of this compound is advantageous as it incorporates CO₂ into its crystal structure, effectively immobilizing it. However, a notable discrepancy exists between these modeling predictions and observations from laboratory experiments and natural analogue studies, where this compound formation is often limited or absent.[2][3]
The stability of this compound is a critical factor in its efficacy as a long-term carbon sink. While it is thermodynamically favored under the high CO₂ partial pressures typical of injection scenarios, its persistence is questionable if these pressures are not maintained.[4] A drop in CO₂ pressure can lead to the dissolution of this compound, potentially releasing the stored CO₂ back into the reservoir. Therefore, understanding the kinetics of both this compound precipitation and dissolution is paramount for accurate long-term risk assessment of GCS sites.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and dissolution of this compound, compiled from various experimental studies.
Table 1: Optimal Conditions for this compound Synthesis
| Parameter | Optimal Value | Source |
| Temperature | 140 °C | [5] |
| pH | 9.5 | [5] |
| Reaction Time | Not a significant factor in product quality | [6] |
Table 2: this compound Dissolution Rates
| Temperature (°C) | pH Range | Dissolution Rate (mol/m²/s) | Source |
| 22 | 0.9 - 5 | Rate is pH-dependent | [7][8] |
| 77 | 0.9 - 5 | Rate is pH-dependent | [7][8] |
| 80 | 3.5 - 8.6 | 1.58 x 10⁻⁹ (pH-independent) | [7] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound
This protocol describes a method for the hydrothermal synthesis of this compound for use in laboratory experiments.[9]
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Gibbsite [Al(OH)₃]
-
Deionized water
-
Sealed pressure vessel (stirred)
Procedure:
-
Combine NaHCO₃, Na₂CO₃, and gibbsite in the pressure vessel.
-
Add a sufficient volume of deionized water.
-
Seal the pressure vessel and heat to 175 °C while stirring.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 24 hours).
-
Cool the vessel to room temperature.
-
Filter the solid product, wash with deionized water, and dry in an oven at a low temperature (e.g., 60 °C).
-
Characterize the synthesized material using X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the presence of pure this compound.
Protocol 2: this compound Dissolution Rate Measurement (Batch Reactor Method)
This protocol outlines a procedure for measuring the dissolution rate of synthesized this compound under controlled conditions.[7][10]
Materials:
-
Synthesized this compound powder
-
Buffer solutions of desired pH
-
Batch reactor (e.g., stirred beaker or sealed vessel)
-
pH meter and temperature probe
-
Syringe filters (0.22 µm)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for analyzing Na and Al concentrations.
Procedure:
-
Place a known mass of synthesized this compound into the batch reactor.
-
Add a specific volume of the pH buffer solution, pre-heated to the desired experimental temperature.
-
Immediately begin stirring and monitoring the pH and temperature.
-
At regular time intervals, withdraw a small aliquot of the solution using a syringe and immediately filter it to remove any solid particles.
-
Dilute the filtered samples as necessary and analyze for dissolved sodium and aluminum concentrations using ICP-OES or AAS.
-
Calculate the dissolution rate based on the change in concentration of Na or Al over time, normalized to the surface area of the this compound powder. The surface area can be determined using the Brunauer-Emmett-Teller (BET) method.
Mandatory Visualization
Caption: this compound formation pathway in a sandstone reservoir.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for this compound research.
References
- 1. searchanddiscovery.com [searchanddiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mineral trapping of carbon dioxide: Rapid hydrothermal synthesis experiments and carbon sequestration potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon sequestration research of synthesizing this compound using CO<sub>2</sub> under different experimental conditions [jhyqy.com.cn]
- 7. researchgate.net [researchgate.net]
- 8. The dissolution rates of this compound at pH 0.9 to 5 and temperatures of 22, 60 and 77°C [periodicos.capes.gov.br]
- 9. meetings.copernicus.org [meetings.copernicus.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dawsonite Precipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of dawsonite [NaAl(OH)₂CO₃], a mineral with applications in CO₂ sequestration, catalysis, and potentially as an antacid. The following sections outline various methods for this compound precipitation, including hydrothermal synthesis, co-precipitation, and non-aqueous routes.
Hydrothermal Synthesis of this compound from Alumina Trihydrate and Sodium Bicarbonate
This method is a direct synthesis route to produce crystalline this compound at elevated temperatures and pressures. It is suitable for producing high-purity this compound with high yields.
Experimental Protocol
A detailed protocol for the hydrothermal synthesis of this compound is presented below, based on established patent literature.[1][2]
Materials:
-
Alumina trihydrate (Al(OH)₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Sealed pressure vessel (autoclave) with stirring capability
-
Oven or heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactant Preparation: In a sealed pressure vessel, combine alumina trihydrate, sodium bicarbonate, and sodium carbonate.[1][2] The quantities of each reactant can be varied to optimize the yield and crystallinity of the this compound product (see Table 1 for examples).
-
Reaction: Seal the pressure vessel and heat the mixture to a temperature between 100°C and 200°C.[1] A typical reaction temperature is 175°C.[1][2]
-
Reaction Time: Maintain the reaction temperature for a period of 30 minutes to 4 hours.[1] A common reaction time is 2 hours.[1]
-
Cooling: After the reaction is complete, cool the pressure vessel to a safe temperature.
-
Product Recovery: Open the vessel and filter the resulting slurry to separate the solid product.
-
Washing: Wash the filtered product with deionized water to remove any unreacted salts.
-
Drying: Dry the washed product in an oven at a suitable temperature (e.g., 70°C) to obtain the final this compound powder.[3]
Quantitative Data
| Alumina Trihydrate (g) | Sodium Carbonate (g) | Sodium Bicarbonate (g) | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| 65 | 160 | 76 | 175 | 2 | 95 | [1] |
| 70 | 160 | 82 | 175 | 2 | 96 | [1] |
| 76 | 160 | 88 | 175 | 2 | >90 | [1] |
Table 1: Reaction parameters for hydrothermal synthesis of this compound.
Experimental Workflow
Caption: Hydrothermal synthesis workflow for this compound.
Co-precipitation Synthesis of this compound-Type Materials
This method involves the precipitation of this compound from aqueous solutions of metal salts and a carbonate source at room temperature. It is a versatile method for producing this compound and its substituted analogues.[4][5]
Experimental Protocol
The following protocol is adapted from the synthesis of high-entropy this compound-type materials.[4][5]
Materials:
-
Metal nitrates (e.g., Al(NO₃)₃·9H₂O)
-
Ammonium bicarbonate ((NH₄)HCO₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel or burette
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare Metal Nitrate Solution: Dissolve the desired metal nitrate(s) in deionized water. For example, a total of 9 mmol of metal nitrates can be dissolved in 40 mL of deionized water.[5]
-
Prepare Precipitation Solution: In a separate beaker, prepare a solution of ammonium bicarbonate and ammonium hydroxide.
-
Precipitation: While vigorously stirring the ammonium bicarbonate/ammonium hydroxide solution, add the metal nitrate solution dropwise (e.g., at a rate of 6 mL/min).[5]
-
Aging: Continue stirring the combined solution overnight (approximately 20 hours) at room temperature to allow for complete precipitation and aging of the product.[4][5]
-
Product Recovery: Centrifuge the resulting slurry to separate the precipitate.
-
Washing: Decant the supernatant and wash the precipitate with deionized water.
-
Drying: Dry the collected precipitate overnight at a low temperature, for example, 333 K (60°C).[5]
Quantitative Data
| Parameter | Value | Reference |
| Total Metal Nitrates | 9 mmol | [5] |
| Deionized Water (for nitrates) | 40 mL | [5] |
| Addition Rate of Nitrate Solution | 6 mL/min | [5] |
| Stirring/Aging Time | ~20 hours | [4][5] |
| Drying Temperature | 333 K (60°C) | [5] |
Table 2: Key parameters for the co-precipitation synthesis of this compound-type materials.
Experimental Workflow
References
- 1. US4221771A - Preparation of this compound - Google Patents [patents.google.com]
- 2. meetings.copernicus.org [meetings.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dawsonite Dissolution Rates in Sandstone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the dissolution rates of dawsonite [NaAlCO₃(OH)₂] in sandstone reservoirs. This information is critical for assessing the long-term stability of this compound as a potential carbon sequestration mineral. The protocols outlined below are based on established experimental methodologies and provide a framework for reproducible and accurate measurements.
Introduction
This compound, a sodium aluminum hydroxy carbonate mineral, has been identified as a potential host for long-term geological storage of carbon dioxide (CO₂). It can precipitate in sandstone reservoirs under high CO₂ partial pressures, effectively trapping CO₂ in a solid mineral phase. However, the stability of this compound is highly dependent on geochemical conditions such as pH, temperature, and CO₂ pressure.[1][2] Understanding the dissolution kinetics of this compound is therefore crucial for predicting its permanence as a CO₂ sink.[1] If CO₂ pressure decreases, this compound can become unstable and dissolve, potentially releasing the stored CO₂.[1][2]
This document outlines protocols for two primary experimental setups used to measure this compound dissolution rates: Batch Reactor Experiments and Flow-Through Reactor Experiments .
Experimental Protocols
Batch Reactor Experiments
Batch reactor experiments are suitable for determining dissolution rates in a closed system where the fluid and mineral phases interact over time, allowing the system to approach equilibrium.
Objective: To measure the dissolution rate of this compound in a sandstone matrix under controlled temperature, pressure, and fluid composition.
Materials and Equipment:
-
This compound-bearing sandstone core samples or synthetic this compound powder
-
High-pressure, high-temperature batch reactor (e.g., Parr reactor) with a corrosion-resistant liner (e.g., Teflon)
-
Syringe pump for fluid injection and sampling
-
pH meter and electrodes calibrated for the experimental temperature
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis of aqueous samples
-
Scanning Electron Microscope (SEM) for imaging mineral surfaces
-
X-ray Diffractometer (XRD) for mineralogical analysis
-
BET surface area analyzer
-
Deionized water and reagent-grade chemicals for preparing brine solutions
-
Pressurized CO₂
Protocol:
-
Sample Preparation:
-
Characterize the initial mineralogy of the sandstone sample using XRD.
-
If using core samples, cut them to a suitable size for the reactor vessel.
-
If using this compound powder, determine its specific surface area using the BET method with N₂ adsorption.[1] To remove fine particles that could artificially inflate initial dissolution rates, it is recommended to pre-dissolve a small fraction (e.g., 10%) of the powder before the main experiment.[1]
-
-
Reactor Setup:
-
Place the prepared sandstone sample or this compound powder into the reactor vessel.
-
Add a brine solution of known composition (e.g., 1% w/v NaCl) to achieve a specific solid-to-fluid ratio.[3]
-
Seal the reactor and purge with an inert gas (e.g., Argon) to remove air.
-
Pressurize the reactor with CO₂ to the desired experimental pressure (e.g., 10 MPa).[3]
-
Heat the reactor to the target temperature (e.g., 50-200 °C).[2][3][4]
-
-
Experiment Execution and Sampling:
-
Once the target temperature and pressure are stable, start the experiment.
-
Periodically, collect aqueous samples from the reactor using the syringe pump. It is crucial to account for the volume of fluid removed to maintain a constant solid-to-fluid ratio or to correct calculations accordingly.
-
Immediately after collection, filter the samples (e.g., through a 0.45 μm filter) to remove any suspended solids.[5]
-
Measure the pH of the collected fluid samples at room temperature and, if possible, calculate the in-situ pH at the experimental temperature and pressure.[6]
-
Acidify a subsample of the filtered fluid for elemental analysis to prevent precipitation of dissolved species.
-
-
Post-Experiment Analysis:
-
At the end of the experiment, cool and depressurize the reactor.
-
Carefully recover the solid sample.
-
Analyze the final mineralogy of the solid sample using XRD to identify any secondary mineral precipitation.
-
Examine the surface of the sandstone or this compound grains using SEM to observe dissolution textures.[4]
-
Analyze the collected aqueous samples for key elemental concentrations (e.g., Na, Al, Si) using ICP-OES or ICP-MS.
-
-
Data Analysis:
-
Calculate the change in concentration of dissolved species over time.
-
Determine the this compound dissolution rate, often normalized to the mineral surface area, using the following general equation:
Rate (mol/m²/s) = (ΔC * V) / (SA * Δt)
Where:
-
ΔC is the change in concentration of a key element (e.g., Al) in mol/L.
-
V is the volume of the fluid in the reactor in L.
-
SA is the reactive surface area of this compound in m².
-
Δt is the time interval in seconds.
-
-
Flow-Through Reactor Experiments
Flow-through experiments are designed to measure dissolution rates under far-from-equilibrium conditions by continuously supplying fresh reactant fluid to the mineral sample.
Objective: To determine the steady-state dissolution rate of this compound in sandstone at a constant fluid composition.
Materials and Equipment:
-
This compound-bearing sandstone core plug
-
Core holder and confining pressure system
-
High-performance liquid chromatography (HPLC) pump or syringe pump for precise fluid delivery
-
Back-pressure regulator to maintain system pressure
-
Thermostatically controlled oven or heating jacket
-
Fraction collector for automated sample collection
-
Analytical equipment as listed for batch reactor experiments (pH meter, ICP-OES/MS, SEM, XRD)
Protocol:
-
Sample Preparation:
-
Prepare a cylindrical core plug of the this compound-bearing sandstone.
-
Characterize the initial porosity, permeability, and mineralogy of the core.
-
Measure the dimensions and weight of the core.
-
-
System Setup:
-
Place the core plug into the core holder and apply a confining pressure to simulate reservoir conditions.
-
Saturate the core with the experimental brine solution.
-
Assemble the flow-through system, ensuring all components are rated for the desired temperature and pressure.
-
Place the core holder assembly into the oven or activate the heating jacket to reach the target temperature (e.g., 80 °C).[7]
-
-
Experiment Execution:
-
Start pumping the reactant fluid (e.g., CO₂-saturated brine) through the core at a constant flow rate.
-
Maintain a constant back-pressure on the system.
-
Allow the system to reach a steady state, where the chemical composition of the outlet fluid is constant over time.
-
Collect fluid samples from the outlet at regular intervals using a fraction collector.
-
-
Analysis:
-
Measure the pH and elemental concentrations of the inlet and outlet fluids.
-
After the experiment, carefully remove the core and analyze its final mineralogy, porosity, and permeability.
-
Examine the core for any changes in texture or the formation of dissolution channels using techniques like X-ray micro-tomography.
-
-
Data Analysis:
-
Calculate the dissolution rate based on the difference in concentration between the inlet and outlet fluids and the flow rate:
Rate (mol/m²/s) = ((C_out - C_in) * Q) / SA
Where:
-
C_out and C_in are the concentrations of a key element in the outlet and inlet fluids, respectively (mol/L).
-
Q is the fluid flow rate (L/s).
-
SA is the reactive surface area of this compound in the core (m²).
-
-
Quantitative Data Presentation
The following tables summarize key quantitative data on this compound dissolution rates from published studies.
| Temperature (°C) | pH Range | Dissolution Rate (mol/m²/s) | Reference |
| 80 | 3.5 - 8.6 | 1.58 x 10⁻⁹ | [1] |
| 22 | 1.1 - 2.7 | Varies with pH | [8] |
| 77 | 1.1 - 5.0 | Varies with pH | [8] |
Note: Dissolution rates are highly dependent on the specific experimental conditions, including the mineral's surface area, fluid composition, and CO₂ partial pressure. The values presented here should be considered as indicative.
Visualizations
Logical Relationship Diagram
Caption: Factors influencing this compound stability and dissolution.
Experimental Workflow: Batch Reactor
Caption: Workflow for batch reactor dissolution experiments.
Experimental Workflow: Flow-Through Reactor
Caption: Workflow for flow-through reactor dissolution experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dawsonite as a Precursor for Ceramic Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dawsonite, a sodium aluminium hydroxycarbonate mineral with the chemical formula NaAl(CO₃)(OH)₂, and its synthetic analogue, ammonium aluminum carbonate hydroxide (AACH), are gaining significant attention as versatile precursors for the synthesis of high-performance ceramic powders, particularly alumina (Al₂O₃). The use of this compound-derived precursors offers several advantages, including the ability to produce fine-grained, high-purity, and high-surface-area ceramic powders with controlled morphology. This document provides detailed application notes and experimental protocols for the synthesis of this compound precursors and their subsequent conversion into alumina ceramic powders.
Key Advantages of the this compound Precursor Method:
-
High Purity: The synthesis process allows for the production of high-purity alumina powders.
-
Control over Morphology: The precursor's characteristics can be tailored to control the particle size and shape of the final ceramic powder.[1]
-
High Surface Area: Alumina derived from this compound precursors often exhibits a high specific surface area, which is beneficial for applications in catalysis and as adsorbents.[2][3]
-
Lower Crystallization Temperature: The transformation to the stable alpha-alumina phase can occur at lower temperatures compared to other methods.[4]
Experimental Protocols
Protocol 1: Synthesis of Ammonium Aluminum Carbonate Hydroxide (AACH) via Coprecipitation
This protocol details the synthesis of AACH, a synthetic analogue of this compound, through a coprecipitation reaction.
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)
-
Ammonium carbonate ((NH₄)₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)[3]
-
Deionized water
-
Ethanol (for washing)
Equipment:
-
Stirred tank reactor or beaker with a magnetic stirrer
-
Heating plate
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the aluminum salt (e.g., Al(NO₃)₃·9H₂O). The concentration can be varied to tune the properties of the final product.[5]
-
Prepare an aqueous solution of the precipitating agent (e.g., (NH₄)₂CO₃).
-
-
Coprecipitation:
-
Heat the aluminum salt solution to a controlled temperature (e.g., 60-80 °C) in the reactor with constant stirring.
-
Slowly add the ammonium carbonate solution to the aluminum salt solution. The pH of the reaction mixture should be carefully monitored and maintained in the range of 7.5-8.5.
-
Continue stirring the mixture at the reaction temperature for a specified duration (e.g., 1-2 hours) to allow for the complete precipitation of AACH.
-
-
Filtration and Washing:
-
After the reaction is complete, filter the precipitate using a filtration apparatus.
-
Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.
-
Perform a final wash with ethanol to aid in the drying process.
-
-
Drying:
-
Dry the washed AACH precipitate in a drying oven at a temperature of 80-100 °C for 12-24 hours.
-
Protocol 2: Synthesis of Ammonium this compound from Basic Aluminum Sulfate (BAS)
This protocol describes an alternative method for synthesizing ammonium this compound.
Materials:
-
Basic Aluminum Sulfate (BAS)
-
Ammonium Carbonate ((NH₄)₂CO₃) solution (1 M)
-
Deionized water
Equipment:
-
Reaction vessel with a stirrer
-
Water bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup:
-
Prepare a suspension of BAS in deionized water in the reaction vessel.
-
Heat the suspension to 60 °C in a water bath with continuous stirring.[4]
-
-
Transformation to this compound:
-
Add a 1 M ammonium carbonate solution to the heated BAS suspension. A typical ratio is treating 1.5 g of BAS with 14 ml of the ammonium carbonate solution.[4]
-
Maintain the reaction at 60 °C with stirring for 3-4 hours to ensure the complete transformation of BAS into crystalline ammonium this compound.[4]
-
-
Filtration and Drying:
-
Filter the resulting ammonium this compound precipitate.
-
Dry the precipitate in an oven at 60 °C for 24 hours.[4]
-
Protocol 3: Thermal Decomposition of this compound Precursor to Alumina Powder
This protocol outlines the calcination process to convert the synthesized this compound precursor into alumina powder.
Materials:
-
Dried this compound (AACH) powder
Equipment:
-
High-temperature muffle furnace
-
Ceramic crucibles
Procedure:
-
Calcination:
-
Place the dried this compound powder in a ceramic crucible.
-
Heat the powder in the muffle furnace at a controlled heating rate (e.g., 2-10 °C/min).
-
The calcination temperature determines the phase of the resulting alumina. Refer to Table 1 for the phase transformation sequence.
-
Hold the sample at the desired final temperature for a specific duration (e.g., 1-4 hours) to ensure complete transformation. For instance, heating at 1150 °C for 1 hour can yield alpha-alumina.[1][4]
-
-
Cooling and Characterization:
-
Allow the furnace to cool down to room temperature.
-
The resulting alumina powder can then be characterized for its properties.
-
Data Presentation
Table 1: Thermal Decomposition of this compound and Alumina Phase Transformations
| Calcination Temperature (°C) | Resulting Alumina Phase | Key Characteristics |
| < 300 | This compound (AACH) | Crystalline precursor |
| 300 - 500 | Amorphous Al₂O₃ | High surface area, porous.[2] |
| 500 - 900 | γ-Al₂O₃ (Gamma-Alumina) | Mesoporous, high surface area.[6] |
| 900 - 1100 | δ-Al₂O₃ (Delta-Alumina) & θ-Al₂O₃ (Theta-Alumina) | Intermediate transition phases.[6] |
| > 1100 - 1150 | α-Al₂O₃ (Alpha-Alumina) | Thermodynamically stable, high-density phase.[1][4] |
Table 2: Properties of this compound-Derived Alumina Powders
| Property | Value | Conditions |
| Median Particle Size (α-Al₂O₃) | 0.42 µm | After heating ammonium this compound at 1150°C for 60 min and attrition milling for 2 h.[4] |
| Specific Surface Area (γ-Al₂O₃) | ~407 m²/g | AACH precursor calcined at 500°C.[7] |
| Specific Surface Area (α-Al₂O₃) | 15.3 m²/g | Derived from ammonium alum calcined at 1200°C.[8] |
| Mean Pore Diameter (γ-Al₂O₃) | ~29 nm | AACH precursor calcined at 500°C.[7] |
| Crystallite Size (α-Al₂O₃) | 50-100 nm | Ammonium this compound calcined at 1150°C for 1 h.[1] |
Mandatory Visualizations
Caption: Experimental workflow for producing alumina ceramic powder from a this compound precursor.
Caption: Phase transformation pathway of this compound to α-alumina during calcination.
Characterization of Precursor and Final Product
-
X-ray Diffraction (XRD): Used to confirm the crystalline structure of the synthesized this compound precursor and to identify the phases of alumina present after calcination.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the chemical bonds present, confirming the carbonate and hydroxide groups in the this compound precursor and their removal during calcination.
-
Scanning Electron Microscopy (SEM): Allows for the visualization of the morphology and particle size of both the precursor and the final alumina powder. SEM images can show that the final nanoparticles have aggregated structures in the 50–100 nm range.[1]
-
Thermogravimetric Analysis (TGA): Helps to determine the thermal decomposition behavior of the this compound precursor, identifying the temperature ranges for the loss of water and carbon dioxide.
-
Brunauer-Emmett-Teller (BET) Analysis: Used to measure the specific surface area and pore size distribution of the final alumina powder.
Conclusion
The use of this compound and its synthetic analogues as precursors provides a reliable and controllable method for the production of high-quality ceramic powders. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and scientists to explore and optimize the synthesis of this compound-derived ceramics for a variety of applications, from advanced structural materials to catalysis and beyond. The ability to tune the properties of the final ceramic powder by adjusting the synthesis and calcination parameters of the precursor makes this a particularly attractive route for materials development.
References
Troubleshooting & Optimization
Technical Support Center: Dawsonite Formation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during dawsonite synthesis experiments.
Troubleshooting Guides
This section addresses common problems that can inhibit or prevent the successful formation of this compound in your experiments.
Issue: this compound yield is low or non-existent, with other mineral phases present.
-
Question: I am not getting this compound, but instead, I'm observing phases like hydrotalcite, manasseite, bayerite, or boehmite. What could be the cause?
-
Answer: The presence of co-existing elements, particularly magnesium, is a strong inhibitor of this compound formation.[1] Magnesium will preferentially react to form hydrotalcite and/or manasseite, consuming the aluminum in the solution and preventing this compound precipitation.[1] Similarly, unstable pH conditions can lead to the formation of aluminum hydroxides like bayerite and boehmite.[2][3] Ensure your starting materials are as free from magnesium as possible and that your pH is stable within the alkaline range required for this compound formation.
Issue: Poor crystallinity or amorphous product.
-
Question: My product shows poor crystallinity in XRD analysis. How can I improve it?
-
Answer: The crystallinity of this compound is significantly influenced by temperature. Higher reaction temperatures generally lead to improved crystallinity and clearer crystal morphology.[1] For instance, experiments have shown that this compound crystals are more defined at 120°C and 160°C compared to 80°C.[1] If you are observing amorphous material, consider increasing the reaction temperature within the stable range for this compound formation.
Issue: this compound decomposes after formation.
-
Question: My synthesized this compound appears to be unstable and decomposes. Why is this happening?
-
Answer: this compound stability is highly dependent on pH, temperature, and CO2 partial pressure. This compound is generally stable in alkaline environments (pH 10-12) and becomes unstable in neutral or acidic conditions.[2] Its stability also decreases with increasing temperature; for example, this compound can dissolve at around 150°C.[4] Furthermore, a decrease in CO2 pressure can lead to the dissolution of this compound.[5] To maintain stability, ensure a consistently high pH, control the temperature, and maintain a sufficient partial pressure of CO2.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound synthesis?
Most evidence suggests that this compound forms and is most stable in an alkaline environment.[4] A pH range of 10-12 is considered optimal for the stability of synthetic dawsonites.[2] Some studies have successfully synthesized this compound by adjusting the initial pH to around 10.0.[1]
2. What is the ideal temperature range for this compound synthesis?
Artificial this compound can be synthesized in a temperature range of 60-180°C.[4] While higher temperatures within this range can improve crystallinity, it's important to note that the stability of this compound decreases as temperature increases.[2]
3. How does CO2 pressure affect this compound formation?
High partial pressure of CO2 is generally required for this compound formation.[4] Increasing the partial pressure of CO2 enhances the stability of this compound and reduces its corrosion.[2] Conversely, a drop in CO2 pressure can lead to the dissolution of this compound.[5]
4. Can the presence of other ions inhibit this compound formation?
Yes, the presence of magnesium ions (Mg²⁺) is a significant inhibitor of this compound formation.[1] Magnesium preferentially forms hydrotalcite and manasseite, which consumes the available aluminum and prevents this compound precipitation.[1] Therefore, it is crucial to use starting materials with very low magnesium content.
5. What are suitable precursor minerals for this compound synthesis?
In experimental settings, an aluminum source is a key precursor. A common method involves preparing an Al(OH)₃ suspension (colloid) by mixing an AlCl₃ solution with NaOH.[1] This is then reacted with a sodium bicarbonate (NaHCO₃) solution.
Quantitative Data Summary
The following table summarizes the quantitative data on factors that inhibit this compound formation based on experimental findings.
| Inhibitory Factor | Parameter | Value/Concentration | Observed Effect | Reference |
| Magnesium Ions | MgCl₂ Concentration | 0.01 mol/L | Decreased this compound peak intensity in XRD | [1] |
| 0.1 mol/L | Further decreased this compound peak intensity | [1] | ||
| 1.0 mol/L | Significant inhibition of this compound, with hydrotalcite and manasseite being the dominant phases | [1] | ||
| pH | pH | 7 (in water) | This compound is unstable and evolves into boehmite or bayerite. | [2] |
| 2 (strong acid) & 14 (strong base) | This compound dissolves. | [2] | ||
| 10-12 | This compound is most stable. | [2] | ||
| Temperature | Temperature | 80°C - 140°C | Stability of this compound decreases with increasing temperature. | [2] |
| Dissolution Temperature | ~150°C | This compound dissolves. | [4] | |
| CO₂ Partial Pressure | pCO₂ | 0 MPa to 4.3 MPa | Increased pCO₂ leads to decreased corrosion and increased stability of this compound. | [2] |
Experimental Protocols
Cited Experiment for this compound Synthesis with Co-existing Elements[1]
-
Preparation of Aluminum Source: An Al(OH)₃ suspension (colloid) is prepared by mixing 5 mL of 1 M AlCl₃ solution with 5 mL of 3 M NaOH solution.
-
Addition of Carbonate Source: 40 mL of 1 M NaHCO₃ is added to the Al(OH)₃ colloidal solution, setting the molar ratio of NaHCO₃ to Al at 8.
-
Introduction of Co-existing Elements: 5 mL of a solution containing the element of interest (e.g., 0.01 M, 0.1 M, or 1.0 M MgCl₂) is added to the mixture. A control experiment is conducted with 5 mL of Milli-Q water instead.
-
pH Adjustment: The initial pH of the solution is adjusted to 10.0 ± 0.1 using a 3 M NaOH solution.
-
Hydrothermal Reaction: The prepared solution is poured into a Teflon-lined autoclave, sealed, and maintained at a predefined temperature (e.g., 80°C, 120°C, or 160°C) for 24 hours.
-
Sample Recovery: After cooling the autoclave to 50°C, the reacted solution is recovered and separated into liquid and solid samples using a 0.45 μm filter for subsequent analysis.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Factors inhibiting this compound formation.
References
Technical Support Center: Enhancing Synthetic Dawsonite Yield
Welcome to the technical support hub for the synthesis of dawsonite. This resource is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of synthetic this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary methods for synthesizing this compound?
The most prevalent techniques for synthesizing this compound, with the chemical formula NaAl(CO₃)(OH)₂, include co-precipitation, hydrothermal synthesis, and solid-state reactions.
-
Co-precipitation: This technique involves the concurrent precipitation of aluminum and carbonate ions from a solution containing their soluble precursors, such as aluminum nitrate and sodium bicarbonate. This process is typically conducted at or near room temperature.[1][2]
-
Hydrothermal Synthesis: This method entails reacting an aluminum source, like aluminum hydroxide, with a carbonate source in an aqueous solution under elevated temperatures (usually between 80-200°C) and pressures within a sealed autoclave.[3][4]
-
Solid-State Reaction: This approach involves heating a dry, intimate mixture of an aluminum hydroxide and an alkali metal or ammonium bicarbonate at high temperatures (150-250°C) under a high pressure of carbon dioxide.
2. What are the critical parameters that influence the yield and purity of synthetic this compound?
Several key factors significantly impact the successful synthesis of high-yield, high-purity this compound:
-
pH: The pH of the reaction environment is paramount. This compound formation is generally favored under alkaline conditions, with an optimal pH often cited around 10.[5][6] At pH levels exceeding 11.5, the formation of other phases, such as bayerite, may be favored.[6]
-
Temperature: The reaction temperature influences both the kinetics of the reaction and the crystallinity of the final product. Synthetic this compound can be effectively produced in a temperature range of 60 to 180°C.[3] Higher temperatures within this range typically lead to improved crystallinity.[3]
-
Precursor Concentration: The concentrations of the aluminum and carbonate precursors are crucial. A stoichiometric excess of the bicarbonate precursor is frequently required to drive the reaction to completion and ensure the formation of pure this compound.[3]
-
Presence of Co-existing Ions: Certain ionic species can impede the formation of this compound. Notably, the presence of magnesium ions (Mg²⁺) can promote the formation of hydrotalcite at the expense of this compound.[3]
-
CO₂ Partial Pressure: In both hydrothermal and solid-state synthesis methods, maintaining a high partial pressure of carbon dioxide can facilitate the formation of this compound.[7]
3. What are the expected morphological characteristics of synthetic this compound?
Synthetic this compound typically crystallizes in fibrous or needle-like morphologies.[3] The particle size can be controlled to the submicron level, and the overall morphology can be customized by fine-tuning the synthesis parameters.[1]
4. How can I verify the successful synthesis of this compound?
A variety of analytical techniques can be employed to confirm the identity and quality of the synthesized product:
-
X-ray Diffraction (XRD): To identify the characteristic crystalline structure of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the specific vibrational modes associated with the this compound structure.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the crystal morphology and particle size.
-
Thermogravimetric Analysis (TGA): To analyze the thermal decomposition profile, which is characteristic of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incorrect pH: The pH of the reaction medium is outside the optimal range for this compound precipitation (typically around pH 10).[5][6] | Meticulously monitor and adjust the pH of the reaction mixture to the optimal range using a suitable base (e.g., NaOH). |
| Presence of Inhibiting Ions: Co-existing ions, especially Mg²⁺, can hinder this compound formation, leading to the precipitation of alternative minerals like hydrotalcite.[3] | Employ high-purity reagents and deionized water to minimize contamination. If the presence of inhibiting ions is inherent to the starting materials, consider a purification step prior to synthesis. | |
| Insufficient Bicarbonate Concentration: A molar excess of the bicarbonate precursor is often essential for the complete conversion to this compound.[3] | Increase the molar ratio of the bicarbonate precursor relative to the aluminum precursor. A NaHCO₃/Al ratio of 8 has proven effective.[3] | |
| Inappropriate Temperature: The reaction temperature may be too low to achieve a practical reaction rate or too high, promoting the formation of alternative phases. | Optimize the reaction temperature. For hydrothermal synthesis, a temperature range of 120-160°C generally produces well-crystallized this compound.[3] | |
| Formation of Impurities (e.g., Bayerite, Boehmite) | Excessively High pH: At pH values above 11.5, the formation of aluminum hydroxides such as bayerite is thermodynamically favored over this compound.[6] | Maintain the pH of the reaction mixture strictly within the optimal window for this compound formation (around pH 10). |
| Reaction in Neutral pH Water: this compound exhibits instability in neutral water (pH 7) and can decompose to form boehmite or bayerite.[6] | If long-term stability in an aqueous medium is necessary, ensure the final product is washed and stored in a mildly alkaline solution. | |
| Poor Crystallinity of the Product | Low Reaction Temperature: Lower synthesis temperatures can result in the formation of amorphous or poorly crystalline material.[3] | Increase the reaction temperature to a level within the stable range for this compound (e.g., 120-160°C for hydrothermal methods).[3] |
| Insufficient Reaction Time: A short reaction duration may not provide adequate time for the complete crystallization of the product. | Extend the reaction time to facilitate crystal growth and improve crystallinity. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: Impurities present in the precursor materials can significantly influence the reaction outcome. | Consistently use high-purity, analytical grade reagents for all syntheses. |
| Inconsistent Control of Reaction Parameters: Minor fluctuations in pH, temperature, or precursor concentrations can lead to significant variations in the final product. | Implement rigorous control and monitoring of all reaction parameters for every synthesis. Regularly calibrate all analytical instruments, including pH meters and temperature controllers. |
Data Presentation
Table 1: Influence of Temperature on this compound Synthesis via the Hydrothermal Method
| Temperature (°C) | Observed Outcome | Reference |
| 80 | This compound is formed, though it may lack a well-defined crystal morphology. | [3] |
| 120 | Fibrous this compound with enhanced crystallinity is observed. | [3] |
| 160 | Well-defined this compound crystals with higher crystallinity are produced. | [3] |
Table 2: Impact of Co-existing Ions on this compound Formation at 120°C
| Co-existing Ion | Concentration | Resulting Product(s) | Reference |
| None | - | This compound | [3] |
| K⁺ | 0.1 M | This compound | [3] |
| Ca²⁺ | 0.1 M | This compound and Aragonite/Calcite | [3] |
| Mg²⁺ | 0.01 M | This compound and Hydrotalcite | [3] |
| Mg²⁺ | 0.1 M | Hydrotalcite and Manasseite (No this compound) | [3] |
Experimental Protocols
1. Co-precipitation Synthesis of Ammonium this compound
This protocol is an adaptation of a method developed for the synthesis of high-entropy this compound-type materials.[1][2]
-
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
-
Procedure:
-
Prepare a metal nitrate solution by dissolving a predetermined molar quantity of aluminum nitrate in deionized water.
-
In a separate vessel, prepare a solution of ammonium bicarbonate and ammonium hydroxide in deionized water.
-
Slowly add the metal nitrate solution dropwise into the ammonium bicarbonate/ammonium hydroxide solution under constant stirring.
-
Continue to stir the resulting mixture overnight (for approximately 20 hours) at room temperature to allow for complete precipitation.
-
Isolate the precipitate by centrifugation.
-
Wash the collected solid with deionized water to remove any soluble byproducts.
-
Dry the final product overnight at 333 K (60°C).
-
2. Hydrothermal Synthesis of Sodium this compound
This protocol is derived from experimental studies focused on the formation conditions of this compound.[3]
-
Materials:
-
Aluminum chloride (AlCl₃)
-
Sodium hydroxide (NaOH)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
-
Procedure:
-
Prepare an Al(OH)₃ suspension by reacting a 1 M AlCl₃ solution with a 3 M NaOH solution.
-
Add a 1 M NaHCO₃ solution to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8 is recommended for optimal results.
-
Carefully adjust the initial pH of the solution to 10.0 ± 0.1 using a 3 M NaOH solution.
-
Transfer the prepared mixture into a Teflon-lined autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 80, 120, or 160°C) for a duration of 24 hours.
-
After the reaction is complete, allow the autoclave to cool to 50°C. Recover the reacted solution and separate the solid product via filtration.
-
Thoroughly wash the solid product with deionized water.
-
Dry the purified this compound at 70°C.
-
Visualizations
Caption: General experimental workflows for the co-precipitation and hydrothermal synthesis of this compound.
Caption: Key factors influencing a high yield of synthetic this compound.
Caption: A logical troubleshooting workflow for common issues in this compound synthesis.
References
- 1. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dawsonite Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of dawsonite at high temperatures. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key data presented in a clear format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition temperature of this compound?
This compound's thermal decomposition is a multi-stage process. The initial and most significant decomposition event, where the crystal structure collapses, occurs at approximately 350°C.[1][2][3] At this temperature, hydroxyl water and a significant portion of the carbon dioxide are released.[1]
Q2: What are the gaseous and solid products of this compound's thermal decomposition?
The thermal decomposition of this compound [NaAl(OH)₂CO₃] results in the evolution of water (H₂O) and carbon dioxide (CO₂) as gaseous products.[1] The solid products undergo a transformation with increasing temperature:
-
Below 350°C: All hydroxyl water and approximately two-thirds of the carbon dioxide are rapidly released.[1]
-
350°C - 650°C: The this compound structure collapses, leaving an amorphous intermediate product. The remaining carbon dioxide is gradually evolved in this temperature range.[1][4]
-
Above 670°C: The amorphous material crystallizes to form sodium aluminate (NaAlO₂).[1][2][3]
Q3: How does the heating rate affect the observed decomposition temperature?
For carbonate minerals, the observed decomposition temperature in Thermogravimetric Analysis (TGA) is dependent on the heating rate. An increase in the heating rate will shift the decomposition to a higher temperature.[5] For example, studies on calcite have shown that the temperature of the maximum CO₂ release can vary by over 100°C when the heating rate is increased from 2°C/min to 30°C/min.[5] While specific data for this compound is limited, a similar trend is expected. Slower heating rates allow for the system to remain closer to thermal equilibrium, resulting in decomposition at lower temperatures.
Q4: What is the influence of atmospheric conditions on this compound's stability?
The atmosphere during heating significantly impacts this compound's stability. The decomposition of carbonates is sensitive to the partial pressure of carbon dioxide (CO₂) in the surrounding atmosphere. A higher partial pressure of CO₂ will suppress the decomposition, leading to an increase in the decomposition temperature. This is a key consideration in applications such as carbon sequestration, where high CO₂ pressures are present.
Q5: What does a typical Thermogravimetric Analysis (TGA) curve of this compound look like?
A typical TGA curve for this compound will show a distinct multi-stage weight loss. The first major weight loss occurs around 350°C, corresponding to the release of water and a large portion of the carbon dioxide. This is followed by a more gradual weight loss up to about 650°C as the remaining CO₂ is released. The curve then stabilizes, with the final residual mass corresponding to sodium aluminate (NaAlO₂).
Data Presentation
Table 1: Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Process | Gaseous Products | Solid Product |
| < 350 | Initial Decomposition | H₂O, CO₂ | Amorphous Intermediate |
| 350 - 650 | Continued Decarbonation | CO₂ | Amorphous Intermediate |
| > 670 | Crystallization | - | Crystalline NaAlO₂ |
Table 2: Effect of Heating Rate on Carbonate Decomposition Temperature (General Trend)
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) |
| Low (e.g., 2-5) | Lower |
| Medium (e.g., 10-20) | Intermediate |
| High (e.g., >20) | Higher |
Note: This table illustrates a general principle for carbonates. Specific values for this compound may vary.
Experimental Protocols
Detailed Protocol for Thermogravimetric Analysis (TGA) of this compound
This protocol outlines a standard procedure for analyzing the thermal stability of synthetic this compound using TGA.
1. Instrument and Sample Preparation:
-
Instrument: A calibrated thermogravimetric analyzer, preferably coupled with a differential thermal analyzer (TGA-DTA) and a mass spectrometer (MS) for evolved gas analysis.
-
Crucible: Use an inert crucible, such as alumina or platinum.
-
Sample: Use a small, homogeneous sample of finely ground this compound (typically 5-10 mg) to ensure uniform heating. Dry the sample in a desiccator prior to analysis to remove any adsorbed moisture.
2. TGA-DTA Parameters:
-
Temperature Program:
-
Equilibrate at 30°C for 10-15 minutes.
-
Ramp up to 1000°C at a controlled heating rate. A rate of 10°C/min is a common starting point. Slower rates (e.g., 5°C/min) can improve the resolution of decomposition steps.
-
-
Atmosphere:
-
Use a high-purity inert purge gas, such as nitrogen or argon, with a consistent flow rate (e.g., 50-100 mL/min).
-
For studies on stability under specific conditions, a controlled atmosphere with a known partial pressure of CO₂ can be used.
-
-
Data Collection: Record the sample mass (TGA), the temperature difference between the sample and a reference (DTA), and the evolved gas profile (MS) as a function of temperature.
3. Post-Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage mass loss at each stage.
-
Examine the DTA curve for endothermic and exothermic events corresponding to decomposition and crystallization.
-
Use the MS data to identify the evolved gases (H₂O and CO₂) and correlate their evolution with the weight loss steps.
-
Characterize the final solid product using techniques like X-ray Diffraction (XRD) to confirm the formation of crystalline NaAlO₂.
Troubleshooting Guide
Problem: The initial weight loss in my TGA curve is higher than expected.
-
Possible Cause 1: Adsorbed Moisture: The sample may have adsorbed atmospheric moisture before the analysis.
-
Solution: Ensure the sample is thoroughly dried in a desiccator or under vacuum before loading into the TGA.
-
-
Possible Cause 2: Residual Solvents: If the this compound was synthetically prepared, residual solvents from the synthesis may be present.
-
Solution: Ensure the synthesized material is properly washed and dried before analysis.
-
Problem: The decomposition steps in my TGA curve are overlapping and not well-defined.
-
Possible Cause 1: High Heating Rate: A rapid heating rate can cause thermal events to merge.
-
Solution: Reduce the heating rate (e.g., from 20°C/min to 10°C/min or 5°C/min) to improve the resolution between decomposition steps.[5]
-
-
Possible Cause 2: Large Sample Size: A large sample mass can lead to poor heat transfer and hinder the diffusion of gaseous products.
-
Solution: Use a smaller sample size, typically in the range of 5-10 mg.
-
-
Possible Cause 3: Sample Impurities: The presence of impurities can cause a smeared or continuous decomposition profile.
-
Solution: Verify the purity of your this compound sample using techniques like XRD or FTIR.
-
Problem: The final residual mass is different from the theoretical value for sodium aluminate (NaAlO₂).
-
Possible Cause 1: Incomplete Decomposition: The final temperature of the TGA run may not have been high enough for the complete conversion to NaAlO₂.
-
Solution: Extend the final temperature of the experiment to at least 750-800°C to ensure the crystallization is complete.
-
-
Possible Cause 2: Formation of Byproducts: Depending on the reaction conditions and impurities, other stable oxides or carbonates might form.
-
Solution: Analyze the final residue using XRD to identify all crystalline phases present.
-
-
Possible Cause 3: Instrument Calibration: Inaccurate mass readings can result from an uncalibrated instrument.
-
Solution: Regularly calibrate the TGA balance according to the manufacturer's specifications.[6]
-
Problem: I observe unexpected peaks or steps in my DTA/TGA curve.
-
Possible Cause 1: Sample Impurities: The presence of other minerals or unreacted starting materials will lead to additional thermal events.
-
Solution: Characterize the initial sample for purity.
-
-
Possible Cause 2: Phase Transitions of Impurities: Some impurities may undergo phase transitions that appear as peaks in the DTA curve without a corresponding weight loss in the TGA.
-
Solution: Couple TGA-DTA with MS to identify if gases are evolved during the unexpected thermal event.
-
-
Possible Cause 3: Reaction with Crucible: At very high temperatures, the sample or its decomposition products might react with the crucible material.
-
Solution: Use a highly inert crucible material like platinum and check for any visible signs of reaction after the experiment.
-
Mandatory Visualizations
References
- 1. msaweb.org [msaweb.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Thermal decomposition of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 4. Thermal behavior of this compound - UNT Digital Library [digital.library.unt.edu]
- 5. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dawsonite Formation in CO₂ Reservoirs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dawsonite [NaAlCO₃(OH)₂] formation in CO₂ reservoirs.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies of this compound precipitation.
Issue 1: this compound precipitation is predicted by geochemical models, but not observed in experiments.
-
Possible Cause 1: Inaccurate Thermodynamic Database. Many standard geochemical databases may not accurately represent the stability of this compound relative to other aluminum-bearing minerals.[1] Discrepancies in the thermodynamic data for this compound, gibbsite, boehmite, and diaspore can lead to incorrect predictions.[2]
-
Troubleshooting Tip: Critically evaluate the thermodynamic database used in your simulations. Compare results using different databases (e.g., thermo.com.V8.R6+ vs. thermo.dat in The Geochemist's Workbench®) to assess sensitivity.[2] It has been noted that some databases lack relevant phases like hydrotalcite, which can artificially stabilize this compound in simulations.[1]
-
-
Possible Cause 2: Kinetic Limitations. this compound nucleation and growth rates are thought to be very slow under typical reservoir conditions, which may not be captured by equilibrium-based models.[3][4] Supersaturation alone does not guarantee spontaneous precipitation.[3]
-
Troubleshooting Tip: Incorporate kinetic parameters into your models. Be aware that reliable kinetic data for this compound precipitation is scarce, and rates are often estimated from other minerals, which introduces uncertainty.[3][5] Consider the potential for long induction times for nucleation.[3]
-
-
Possible Cause 3: Presence of Inhibiting Ions. The presence of certain ions in the formation water can inhibit this compound precipitation.
Issue 2: Unexpected mineral phases are precipitating instead of this compound.
-
Possible Cause 1: Magnesium Interference. As mentioned above, magnesium is a common inhibitor of this compound formation.[1][6]
-
Troubleshooting Tip: If your starting materials (e.g., reservoir rock samples) contain magnesium-bearing minerals, or if the brine is rich in Mg²⁺, consider its impact. Experiments have shown that in the presence of MgCl₂, hydrotalcite and/or manasseite will form preferentially under alkaline conditions.[1]
-
-
Possible Cause 2: pH and pCO₂ Conditions Favor Other Minerals. The stability of this compound is highly dependent on pH and the partial pressure of CO₂.
-
Troubleshooting Tip: Carefully monitor and control the pH and pCO₂ in your experiments. This compound formation is generally favored in alkaline to weakly acidic environments with high CO₂ partial pressure.[3][7] Outside of its stability window, other aluminum hydroxides (like gibbsite) or carbonates may form.
-
Issue 3: this compound dissolves or transforms into other minerals during the experiment.
-
Possible Cause 1: Temperature Instability. this compound is only stable within a certain temperature range.
-
Possible Cause 2: Changes in Fluid Chemistry. A decrease in CO₂ partial pressure or a shift in the Na⁺/H⁺ activity ratio can destabilize this compound.[9]
-
Troubleshooting Tip: Ensure a closed system to maintain high pCO₂. Monitor the fluid chemistry throughout the experiment to check for significant changes in ion activities.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal geochemical conditions for this compound formation?
A1: this compound formation is generally favored in environments with:
-
High sodium and aluminum availability: A source of both Na⁺ and Al³⁺ is required. The dissolution of sodium-rich plagioclase feldspars is a common source in reservoir settings.[7]
-
High CO₂ partial pressure: This is a critical factor for this compound precipitation.[7]
-
Alkaline to weakly acidic pH: Most studies indicate that this compound is stable in this pH range.[3][7]
-
Low magnesium concentrations: Magnesium can inhibit this compound formation.[1][6]
-
Specific temperature window: Natural this compound forms between 25-200°C, but its stability decreases significantly above 120-150°C.[7][8]
Q2: Why do numerical simulations often predict more this compound formation than is observed in reality?
A2: This discrepancy is a major challenge and is attributed to several factors:
-
Incomplete Thermodynamic Databases: Thermodynamic data for this compound and competing aluminum minerals can be inconsistent or incomplete in standard databases, leading to inaccurate predictions of this compound stability.[1]
-
Neglect of Kinetic Barriers: Many models are based on thermodynamic equilibrium and do not account for the slow kinetics of this compound nucleation and growth.[3][4]
-
Oversimplification of Geochemical Systems: Models may not fully account for the presence of inhibiting ions like magnesium, which are common in reservoir brines.[1]
Q3: Can the presence of other gases, like H₂S or SO₂, affect this compound formation?
A3: Yes. Co-injection of acid gases with CO₂ can significantly alter the subsurface geochemistry.
-
SO₂: Co-injection of SO₂ creates a more acidic environment (pH < 5) near the injection well. This can enhance the dissolution of aluminosilicate minerals, potentially increasing aluminum availability. However, the low pH zone is generally not favorable for this compound precipitation. Carbonate precipitation, including this compound, tends to occur in a higher pH zone further from the well.[10][11] SO₂ can also lead to the precipitation of sulfate minerals like anhydrite and alunite.[10][11][12]
-
H₂S: The co-injection of H₂S does not appear to have as drastic an impact on pH as SO₂ and is less likely to adversely affect injectivity.[10][13]
Q4: What is the expected impact of this compound precipitation on reservoir properties?
A4: this compound precipitation can reduce porosity and permeability by filling pore spaces.[14][15] In a case study of the Quantou Formation in the Songliao Basin, sandstones in the this compound-bearing zone had lower average porosity (10.1%) and permeability (0.4 md) compared to the normal zone (13.7% porosity, 3.27 md permeability).[15]
Data Presentation
Table 1: Influence of Co-existing Cations on this compound Synthesis
| Co-existing Cation | Added Compound | Temperature (°C) | Resulting Mineral Phases | This compound Formed? | Reference |
| None (Control) | - | 120 | This compound | Yes | [1] |
| K⁺ | KCl | 120 | This compound | Yes | [1] |
| Ca²⁺ | CaCl₂ | 120 | This compound, Calcite | Yes | [1] |
| Mg²⁺ | MgCl₂ | 120 | Hydrotalcite, Manasseite | No | [1] |
Table 2: Temperature and pH Effects on this compound Stability in Hydrothermal Experiments
| Temperature (°C) | pH | pCO₂ (MPa) | Observed Effect on this compound | Reference |
| 80 - 140 | 4 - 9 | 0 - 4.3 | Stability decreases with increasing temperature. | [8] |
| 120 | 4 - 9 | 0 - 4.3 | Upper critical temperature for stability; transforms to boehmite at higher temperatures. | [8] |
| 80 - 140 | 4 | 0 - 4.3 | Stability decreases with decreasing pH; decomposition occurs. | [8] |
| 80 - 140 | 9 | 0 - 4.3 | Higher stability in alkaline conditions. | [8] |
| 80 - 140 | 4 - 9 | 4.3 | Increased pCO₂ enhances stability. | [8] |
Experimental Protocols
Protocol 1: this compound Synthesis with Co-existing Elements (Alkaline Conditions)
This protocol is adapted from experiments designed to test the influence of co-existing cations on this compound formation.[1]
-
Materials:
-
Aluminum chloride solution (1 M AlCl₃)
-
Sodium hydroxide solution (3 M NaOH)
-
Sodium bicarbonate solution (1 M NaHCO₃)
-
Solutions of co-existing element chlorides (1 M KCl, CaCl₂, MgCl₂)
-
Milli-Q water
-
Teflon-lined autoclave (e.g., Hastelloy)
-
0.45 µm filters
-
-
Procedure:
-
Prepare an Al(OH)₃ suspension by mixing 5 mL of 1 M AlCl₃ solution with 5 mL of 3 M NaOH solution. This serves as the aluminum source.
-
Add 40 mL of 1 M NaHCO₃ to the Al(OH)₃ suspension. This sets the molar ratio of NaHCO₃ to Al at 8, which is a requisite for forming a single this compound-type compound.[1]
-
Add 5 mL of either Milli-Q water (for control) or a 1 M solution of the co-existing element chloride (KCl, CaCl₂, or MgCl₂).
-
Adjust the initial pH of the solution to 10.0 ± 0.1 using 3 M NaOH.
-
Transfer the final solution to the Teflon inner vessel of the autoclave.
-
Seal the autoclave and heat to the desired temperature (e.g., 80, 120, or 160°C) for 24 hours.
-
After the reaction period, cool the autoclave to approximately 50°C.
-
Recover the reacted solution, measure the final pH, and separate the liquid and solid phases by filtration through a 0.45 µm filter.
-
Wash the solid product with Milli-Q water and dry at 70°C.
-
Analyze the solid product using X-ray diffraction (XRD) and Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS).[1]
-
Protocol 2: this compound Stability in Hydrothermal Experiments
This protocol is based on studies evaluating the stability of natural this compound under varying temperature and pH conditions.[8]
-
Materials:
-
Natural this compound-bearing sandstone samples
-
Deionized water
-
Acids/bases for pH adjustment (e.g., HCl, NaOH)
-
High-pressure, high-temperature reaction vessel
-
CO₂ gas cylinder
-
-
Procedure:
-
Characterize the initial mineralogy of the sandstone samples using XRD and SEM.
-
Place a known quantity of the sandstone sample into the reaction vessel with deionized water.
-
Adjust the initial pH of the solution to the target value (e.g., 4, 6, 7, or 9).
-
Seal the vessel and introduce CO₂ to the desired partial pressure (e.g., 4.3 MPa). A control experiment with no CO₂ (0 MPa) should also be run.
-
Heat the vessel to the target temperature (e.g., 80, 100, 120, or 140°C) and maintain for the duration of the experiment.
-
After the experiment, quench the reaction, and separate and analyze the fluid and solid phases.
-
Analyze the solid phases using SEM to observe corrosion or precipitation features on the mineral surfaces and XRD to identify any new mineral phases.
-
Analyze the fluid phase for changes in elemental concentrations to infer dissolution and precipitation reactions.
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. meetings.copernicus.org [meetings.copernicus.org]
- 6. Unique environmental conditions required for this compound formation: Implications from this compound synthesis experiments under alkaline condition | Ocean Resources Research Center for Next Generation - Chiba Institute of Technology [en.orceng-cit.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Injection of CO2 with H2S and SO2 and Subsequent Mineral Trapping in Sandstone-Shale Formation (Technical Report) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Dawsonite Decomposition: A Technical Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal decomposition of dawsonite [NaAl(OH)₂CO₃].
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted thermal decomposition pathway for this compound?
A1: The thermal decomposition of this compound is a multi-step process. Initially, the this compound structure collapses at approximately 350°C, leading to the loss of hydroxyl water and a significant portion of its carbon dioxide.[1][2][3][4][5] This is followed by the formation of an amorphous intermediate, which then gradually loses the remaining carbon dioxide.[1][5] Finally, at temperatures around 670°C to 700°C, the amorphous material crystallizes to form sodium aluminate (NaAlO₂).[1][6][7]
Q2: There are conflicting equations in the literature for this compound decomposition. Which one is correct?
A2: Historically, two main equations have been proposed:
-
NaAl(OH)₂CO₃ → NaAlO₂ + H₂O + CO₂
-
2NaAl(OH)₂CO₃ → Na₂CO₃ + Al₂O₃ + 2H₂O + CO₂[1]
Current evidence suggests that neither of these single-step equations fully describes the process. The decomposition is more accurately represented as a sequence of events, as described in A1, involving an amorphous intermediate of sodium carbonate and a form of alumina.[6][7]
Q3: Why do my X-ray diffraction (XRD) results show an amorphous phase between 400°C and 650°C?
A3: The appearance of an amorphous, or non-crystalline, phase is an expected part of the this compound decomposition pathway.[1][5] After the initial structural collapse around 350°C, the resulting mixture of sodium carbonate and a low-temperature form of alumina (rho-alumina) is amorphous to X-rays.[6] Crystalline peaks of the final product, sodium aluminate, will only begin to appear at temperatures above 650°C.[1]
Q4: How can I confirm the presence of sodium carbonate in the amorphous intermediate phase?
A4: Infrared (IR) spectroscopy is an excellent technique for this. Even though the intermediate phase is amorphous to XRD, the carbonate ions from sodium carbonate will show characteristic absorption bands in the IR spectrum. Look for major absorption bands around 1440 cm⁻¹ and 875 cm⁻¹.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Premature or delayed decomposition temperature in TGA/DTA. | Heating rate is too fast or too slow. Sample purity is low. The atmosphere in the instrument is not inert. | Use a standard heating rate of 10°C/min for comparability. Ensure the purity of your this compound sample. Use an inert atmosphere like nitrogen to avoid side reactions. |
| No crystalline phase observed in XRD even above 700°C. | The temperature may not have been held long enough for crystallization to occur. The final temperature was not high enough. | Increase the dwell time at the final temperature. Ensure your furnace is calibrated and reaching the target temperature. |
| Unexpected peaks in XRD or IR spectra. | Contamination of the sample. Reaction with the sample holder. | Verify the purity of the starting material. Use inert sample holders (e.g., platinum or alumina). |
| Inconsistent mass loss in TGA. | The presence of adsorbed water in the initial sample. Incomplete decomposition. | Dry the sample at a low temperature (e.g., 110°C) before the TGA run to remove adsorbed water. Ensure the final temperature is high enough for complete decomposition (above 700°C). |
Data Presentation
Table 1: Key Stages of this compound Thermal Decomposition
| Temperature Range | Event | Solid Products | Gaseous Products |
| Room Temp. - 350°C | Initial Decomposition | This compound | Adsorbed H₂O |
| ~350°C - 400°C | Structural Collapse | Amorphous Sodium Carbonate (Na₂CO₃) + Amorphous Alumina (rho-Al₂O₃) | H₂O, CO₂ |
| 400°C - 650°C | Gradual CO₂ Loss | Amorphous Sodium Carbonate + Amorphous Alumina | CO₂ |
| > 670°C | Crystallization | Crystalline Sodium Aluminate (NaAlO₂) | - |
Note: The exact temperatures can vary slightly based on factors like heating rate and sample purity.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Mass: 5-20 mg.
-
Crucible: Alumina or platinum.
-
Atmosphere: Nitrogen or synthetic air flow (e.g., 30 mL/min).
-
Heating Rate: A linear heating rate of 10°C/min is recommended.
-
Temperature Range: From room temperature to at least 800°C to ensure the observation of all decomposition steps.
X-Ray Diffraction (XRD)
-
Instrument: A powder X-ray diffractometer.
-
Radiation: CuKα radiation is commonly used.
-
Sample Preparation: Samples of this compound should be heated to various temperatures (e.g., at 50°C intervals from room temperature to 800°C) in a furnace and then allowed to cool before XRD analysis.
-
Analysis: Collect diffraction patterns at each temperature to observe the disappearance of this compound peaks, the amorphous region, and the appearance of sodium aluminate peaks.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For each desired temperature, a small amount of the heated this compound sample (e.g., 2-5 mg) is mixed with a larger amount of KBr (e.g., 300 mg). The mixture is then pressed into a pellet.
-
Analysis: Collect spectra to monitor the changes in the carbonate and hydroxyl absorption bands throughout the decomposition process.
Visualizations
This compound Decomposition Pathway
Caption: The thermal decomposition pathway of this compound.
Experimental Workflow for Analysis
Caption: Workflow for analyzing this compound decomposition.
References
- 1. msaweb.org [msaweb.org]
- 2. Thermal decomposition of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. scispace.com [scispace.com]
- 6. Thermal behavior of this compound - UNT Digital Library [digital.library.unt.edu]
- 7. osti.gov [osti.gov]
overcoming amorphous phases in dawsonite synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the formation of amorphous phases during dawsonite synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystalline form important?
This compound, with the general formula MAl(OH)₂CO₃ (where M is typically Na⁺, K⁺, or NH₄⁺), is a mineral with applications in catalysis and ceramics.[1][2][3] For many of these applications, a well-defined crystalline structure is crucial as it influences the material's properties, such as catalytic activity and performance as a ceramic precursor.[1][4] The synthetic form is often an ammonium analogue, referred to as ammonium aluminum carbonate hydroxide (AACH).[2][4]
Q2: What are the common methods for synthesizing this compound?
The most common methods for synthesizing this compound are co-precipitation and hydrothermal synthesis.[2][4] Co-precipitation involves mixing solutions of an aluminum salt (e.g., aluminum nitrate) and a carbonate source (e.g., ammonium carbonate) under controlled pH and temperature.[4][5] Hydrothermal synthesis involves the reaction of an aluminum source with a carbonate solution at elevated temperatures and pressures.[2]
Q3: Why am I getting an amorphous product instead of crystalline this compound?
The formation of amorphous phases is a common issue in this compound synthesis and can be attributed to several factors:
-
Incorrect pH: The pH of the reaction mixture is critical. This compound formation is favored in a specific, moderately basic pH range, typically around 8-10.[2][5][6] Deviations from this optimal pH can lead to the precipitation of amorphous aluminum hydroxides or other undesired phases.
-
Suboptimal Temperature: Temperature plays a significant role in the crystallinity of the product. While synthesis can occur at room temperature, elevated temperatures (e.g., 80-160 °C) generally improve crystallinity.[7][8] However, excessively high temperatures can lead to the formation of other phases like boehmite.[8]
-
Inadequate Aging/Reaction Time: Sufficient time is required for the initial amorphous precipitate to transform into a crystalline this compound structure.[5] Short reaction or aging times may not allow for complete crystallization.
-
Presence of Inhibiting Ions: The presence of certain ions in the reaction mixture can inhibit this compound crystallization. For example, magnesium ions (Mg²⁺) have been shown to inhibit this compound formation, favoring the precipitation of hydrotalcite.[7]
-
Incorrect Reagent Concentrations: The molar ratio of the reactants, particularly the carbonate to aluminum ratio, is an important parameter. A surplus of the carbonate source is often necessary to promote the formation of a single this compound phase.[7]
Q4: Can an amorphous product be converted to crystalline this compound?
Yes, in many cases, an amorphous phase can be converted to crystalline this compound. This is often achieved through a process known as the "memory effect".[1][4] If the amorphous phase is a result of calcining crystalline this compound at a moderate temperature (e.g., 523 K), the crystalline structure can often be fully restored by treating the amorphous material with an ammonium carbonate solution.[1][4] This reconstruction follows a dissolution-precipitation mechanism.[5][6]
Troubleshooting Guide: Overcoming Amorphous Phases
This guide provides a systematic approach to troubleshooting the formation of amorphous phases during this compound synthesis.
Problem: X-ray diffraction (XRD) analysis of my synthesized product shows a broad, featureless pattern, indicating an amorphous material, instead of the sharp peaks characteristic of crystalline this compound.
Troubleshooting Steps:
| Step | Action | Rationale | Key Parameters to Check |
| 1. Verify and Optimize pH | Carefully monitor and control the pH of the reaction mixture throughout the synthesis. | The stability and formation of this compound are highly pH-dependent. The optimal pH range is typically between 8 and 10.[2][5][6] Outside this range, amorphous aluminum hydroxides or other crystalline phases like bayerite may form.[5] | - pH meter calibration.- Rate of addition of acid/base for pH adjustment.- Final pH of the slurry. |
| 2. Adjust Synthesis Temperature | Increase the reaction or aging temperature within the recommended range. | Higher temperatures generally promote better crystallinity of this compound.[7][8] For hydrothermal synthesis, temperatures between 175-200 °C have been found to be optimal.[9] | - Accuracy of temperature controller.- Heating rate.- Final synthesis temperature. |
| 3. Increase Reaction/Aging Time | Extend the duration of the synthesis or the aging period of the precipitate. | The transformation from an intermediate amorphous aluminum hydroxide to crystalline this compound is a time-dependent process.[5] | - Stirring speed during aging.- Total reaction/aging time. |
| 4. Review Reagent Purity and Concentrations | Ensure the purity of your starting materials and verify the molar ratios. | Impurities can interfere with crystallization. An excess of the carbonate source is often required.[7] | - Purity of aluminum and carbonate salts.- Molar ratio of carbonate to aluminum. |
| 5. Post-Synthesis Treatment ("Memory Effect") | If you have an amorphous powder from calcination, treat it with an ammonium carbonate solution. | Amorphous alumina derived from this compound calcination can be recrystallized back to this compound.[1][4] | - Concentration of the ammonium carbonate solution.- Treatment time and temperature. |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Ammonium this compound
This protocol is adapted from methodologies described in the literature for synthesizing ammonium this compound (AACH).[4]
Materials:
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Ammonium hydroxide (NH₄OH) solution (32% NH₃ basis)
-
Deionized water
Procedure:
-
Prepare Metal Nitrate Solution: Dissolve a specific amount of aluminum nitrate nonahydrate in deionized water. For example, prepare a 1.1 M solution.[5]
-
Prepare Carbonate Solution: In a separate beaker, dissolve ammonium bicarbonate in deionized water. For example, prepare a 2 M solution.[5]
-
Adjust pH: Adjust the pH of the ammonium bicarbonate solution to approximately 9.5 with ammonium hydroxide solution.[4]
-
Precipitation: Slowly add the aluminum nitrate solution dropwise to the pH-adjusted ammonium bicarbonate solution while stirring vigorously. Maintain a constant pH of around 8-10 by adding ammonium hydroxide as needed.[5]
-
Aging: Continue stirring the resulting slurry at a controlled temperature (e.g., 333 K or 60 °C) for a specified period (e.g., 3 to 20 hours) to promote crystallization.[4][5]
-
Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts. Dry the collected solid in an oven at a moderate temperature (e.g., 333 K or 60 °C) overnight.[4][5]
Protocol 2: Reconstruction of Crystalline this compound from Amorphous Phase (Memory Effect)
This protocol is based on the "memory effect" demonstrated for this compound-type materials.[1][4]
Materials:
-
Amorphous this compound precursor (obtained by calcining crystalline this compound at ~523 K)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
Procedure:
-
Prepare Amorphous Precursor: Calcine previously synthesized crystalline this compound in a furnace at 523 K (250 °C) for several hours until XRD analysis confirms the absence of crystalline peaks.[1][4]
-
Prepare Carbonate Solution: Prepare an aqueous solution of ammonium carbonate.
-
Reconstruction: Disperse the amorphous this compound powder in the ammonium carbonate solution and stir the mixture at room temperature or slightly elevated temperature for a period of time (e.g., several hours to overnight).[1][4]
-
Washing and Drying: Filter the solid product, wash it with deionized water, and dry it at a moderate temperature (e.g., 333 K or 60 °C).
-
Characterization: Confirm the successful reconstruction of the crystalline this compound structure using XRD.
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Crystallinity
| Parameter | Condition | Expected Outcome on Crystallinity | Potential Issues if Not Optimal |
| pH | 8 - 10 | High | Formation of amorphous aluminum hydroxide or bayerite.[5][6] |
| Temperature (°C) | 80 - 160 | Increases with temperature | Poor crystallinity at lower temperatures; formation of other phases at very high temperatures.[7][8] |
| Aging Time (hours) | 3 - 24 | Increases with time | Incomplete crystallization, presence of amorphous phases.[4][5] |
| Molar Ratio (Carbonate:Al) | > 8:1 | Favors single-phase this compound | Formation of mixed phases.[7] |
| Presence of Mg²⁺ | > 0 M | Inhibits this compound formation | Formation of hydrotalcite instead of this compound.[7] |
Visualizations
Caption: Workflow for the co-precipitation synthesis of crystalline this compound.
Caption: Troubleshooting logic for addressing amorphous phase formation.
Caption: The "memory effect" pathway for reconstructing crystalline this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of High-Entropy this compound-Type Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
Technical Support Center: Refining Dawsonite XRD Pattern Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dawsonite [NaAlCO₃(OH)₂]. It focuses on addressing common challenges encountered during X-ray Diffraction (XRD) analysis to ensure accurate and reliable results.
Troubleshooting Guides
This section addresses specific problems that may arise during the XRD analysis of this compound, providing potential causes and actionable solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DAW-XRD-001 | Why are the relative intensities of my this compound peaks different from the reference pattern (e.g., JCPDS 42-0250)? | This is a classic sign of preferred orientation , where the crystallites in the powder sample are not randomly oriented. This compound can have a needle-like or plate-like crystal habit, which makes it prone to this issue during sample preparation.[1][2] | 1. Improve Sample Preparation: Use a back-loading or side-loading sample holder to minimize pressure on the sample surface.[2] Alternatively, mix the this compound powder with a non-crystalline binder or grind it with a bulking agent to reduce particle alignment. Spray-drying the sample can also produce randomly oriented particles.[3]2. Use Appropriate Data Analysis: Employ Rietveld refinement software (e.g., FULLPROF, GSAS-II) that includes a preferred orientation correction model (e.g., March-Dollase).[1][3][4] |
| DAW-XRD-002 | My diffraction peaks are broad, weak, or poorly defined. What's the issue? | This can be due to poor crystallinity or very small crystallite size . This is common in synthetic this compound, where reaction conditions like temperature and pH can significantly affect crystal growth.[5][6] It can also be caused by the presence of an amorphous phase alongside the crystalline this compound.[7] | 1. Optimize Synthesis Conditions: For synthetic this compound, ensure optimal conditions for crystallization. Studies suggest that temperatures between 100-180 °C and a pH of around 9.5 can yield pure, crystalline this compound.[5] Prolonged reaction times at higher temperatures (e.g., 200 °C) can actually decrease crystallinity.[5]2. Check for Amorphous Content: Use quantitative analysis methods that can account for amorphous content, such as including an internal standard.[7][8][9] |
| DAW-XRD-003 | I'm seeing unexpected peaks in my pattern that don't match this compound. | This indicates the presence of impurity phases . In synthetic preparations, these could be unreacted starting materials or byproducts like pseudo-boehmite, bayerite, or other carbonates.[5][10] Co-existing elements like magnesium can inhibit this compound formation and lead to other phases like hydrotalcite.[11] | 1. Refine Synthesis/Purification: Review your synthesis protocol. The formation of pure this compound is sensitive to temperature, pH, and the presence of other ions.[5][11]2. Phase Identification: Use search-match software with a comprehensive database (e.g., ICDD PDF) to identify the impurity phases. This will help diagnose issues with your synthesis or understand the composition of a natural sample.3. Quantitative Analysis: Perform a quantitative phase analysis (QPA), preferably using the Rietveld method, to determine the weight percentage of this compound and any impurities.[12][13] |
| DAW-XRD-004 | My quantitative analysis results are not reproducible. Why? | In addition to preferred orientation (DAW-XRD-001), this can be caused by particle statistics (insufficient number of crystallites being irradiated) and peak overlap with other phases in the mixture.[13] The choice of quantitative method (e.g., RIR vs. Rietveld) can also significantly impact accuracy.[12] | 1. Ensure Proper Sample Preparation: Make sure the sample is finely ground (e.g., to <10 µm) and homogenized to ensure good particle statistics.[3]2. Use Whole Pattern Fitting: The Rietveld method is generally more accurate for complex mixtures than single-peak methods (like Reference Intensity Ratio - RIR) because it uses the entire diffraction pattern and can effectively model overlapping peaks.[12][13][14] |
Frequently Asked Questions (FAQs)
1. What are the key XRD peaks for identifying this compound?
For ammonium this compound-type structures, the three most intense diffraction peaks are typically observed at 2θ angles of approximately 15.4°, 26.9°, and 35.1°, which correspond to the (110), (200), and (221) crystallographic planes, respectively.[4]
2. How can I perform quantitative analysis on a mixture containing this compound?
The most robust method for quantitative phase analysis (QPA) of this compound-containing mixtures is the Rietveld method .[15] This technique involves fitting the entire experimental diffraction pattern with calculated profiles based on the crystal structure of each phase present.[13] It can accurately handle issues like peak overlap and preferred orientation, which are common with this compound.[1][13] Simpler methods like the Reference Intensity Ratio (RIR) can be used for estimations but are generally less accurate, especially in complex mixtures.[12]
3. Can this compound be used as a drug delivery vehicle?
While this compound itself is not a widely studied drug delivery vehicle, other natural minerals and nanoclays (like halloysite and montmorillonite) have been extensively investigated for this purpose.[16][17][18][19] These materials can carry drugs through encapsulation or surface immobilization.[18] The principles could potentially be applied to this compound, but research would be needed to determine its drug loading capacity, release kinetics, biocompatibility, and toxicity. The synthesis of this compound as nanoparticles could be a first step in exploring this application.
4. What is the expected crystal structure information for this compound?
This compound belongs to the orthorhombic crystal system. The table below summarizes its key crystallographic parameters. This information is crucial for performing Rietveld refinement.
| Crystallographic Parameter | Value |
| Chemical Formula | NaAlCO₃(OH)₂ |
| Crystal System | Orthorhombic |
| Space Group | Imam |
| Unit Cell Parameters (approx.) | a = 6.75 Å, b = 10.43 Å, c = 5.58 Å |
Note: Exact unit cell parameters can vary slightly with synthesis conditions and ionic substitutions.
Experimental Protocols & Workflows
Experimental Workflow for this compound XRD Analysis
The entire process from sample acquisition to final data interpretation follows a structured workflow. Accurate results depend on careful execution at each stage.
References
- 1. rigaku.com [rigaku.com]
- 2. osti.gov [osti.gov]
- 3. Preferred orientation of mineral grains in sample mounts for quantitative XRD measurements: How random are powder samples? | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon sequestration research of synthesizing this compound using CO<sub>2</sub> under different experimental conditions [jhyqy.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. aqw.com.au [aqw.com.au]
- 8. [PDF] Quantitative X-ray diffraction analysis of clay-bearing rocks from random preparations | Semantic Scholar [semanticscholar.org]
- 9. microanalysis.com.au [microanalysis.com.au]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. saimm.co.za [saimm.co.za]
- 14. Quantitative Phase Analysis Based on Rietveld Structure Refinement for Carbonate Rocks [scirp.org]
- 15. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 16. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 17. Naturally derived nano- and micro-drug delivery vehicles: halloysite, vaterite and nanocellulose - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Nanoclay-based drug delivery systems and their therapeutic potentials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Dawsonite Synthesis Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dawsonite. The information is designed to address specific issues encountered during experimentation, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for this compound synthesis?
A1: Synthetic this compound can be produced in a temperature range of 60-180°C.[1] However, the optimal temperature can vary depending on the specific synthesis method. For instance, a non-aqueous process involving the calcination of an intimate mixture of highly pulverized hydrogencarbonate and aluminum hydroxide is effective between 150°C and 250°C.[2] Another study suggests that for the synthesis of this compound with crystallinity similar to that found in oil shale deposits, the optimal temperature is between 175°C to 200°C.[3] It's important to note that this compound tends to dissolve at temperatures above 120°C, and its stability decreases at these higher temperatures, where it can convert to boehmite.[1]
Q2: How does reaction time affect this compound synthesis?
A2: Reaction time is a critical parameter that influences the yield and crystallinity of the final product. In one study, optimal results were achieved with a reaction time of 5 hours.[3] In a different non-aqueous method, the reaction is maintained for a period of about 1 to 6 hours.[2] For hydrothermal synthesis, a 24-hour reaction time has been utilized.[4] The ideal reaction time is often dependent on the chosen temperature and pressure.
Q3: What are common factors that inhibit or prevent this compound formation?
A3: Several factors can hinder the synthesis of this compound. The presence of co-existing elements, particularly magnesium (Mg), has been shown to inhibit this compound formation, leading to the crystallization of hydrotalcite and/or manasseite instead.[4][5] Therefore, this compound formation is favored in Mg-poor environments.[4][5] Additionally, the pH of the reaction medium is crucial. Most evidence suggests that this compound forms and is stable in an alkaline environment.[1] Insufficient CO2 partial pressure can also be a limiting factor, as this compound formation is generally favored under high CO2 partial pressure.[1]
Q4: Can the morphology of the precursor materials affect the synthesis?
A4: Yes, the physical properties of the precursor materials are important. For solid-state synthesis methods, it is recommended to use finely divided reactants, with particle sizes no larger than 90 μm, to ensure an intimate mixture and facilitate the reaction.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | - Incorrect temperature or reaction time.- Presence of inhibiting ions like magnesium.- Inappropriate pH of the reaction mixture.- Insufficient CO2 pressure. | - Optimize temperature and reaction time based on the selected synthesis protocol (see tables below).- Ensure the absence of magnesium in the reactants. Use high-purity starting materials.- Adjust the initial pH to an alkaline condition (e.g., around 10.0 ± 0.1).[4]- For pressure reactions, ensure the CO2 pressure is within the recommended range (e.g., 120 to 360 psig).[2] |
| Formation of undesired byproducts (e.g., boehmite, bayerite, hydrotalcite) | - Reaction temperature is too high, leading to this compound decomposition.- Presence of magnesium.- Incorrect concentration of carbonate ions. | - Lower the reaction temperature to below the decomposition point of this compound (around 120-150°C).[1]- Eliminate magnesium from the reaction system.[4][5]- Adjust the carbonate concentration. High concentrations of sodium carbonate can lead to the precipitation of this compound, while lower concentrations may favor bayerite or boehmite.[6] |
| Poor crystallinity of the product | - Sub-optimal reaction temperature or time.- Inadequate mixing of reactants. | - Increase the reaction temperature or prolong the reaction time within the optimal ranges.- For solid-state reactions, ensure the reactants are finely ground and intimately mixed.[2] |
Quantitative Data Summary
Table 1: Hydrothermal Synthesis of this compound
| Parameter | Value | Reference |
| Temperature | 80, 120, and 160 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Initial pH | 10.0 ± 0.1 | [4] |
| NaHCO3/Al Molar Ratio | 8 | [4] |
Table 2: Non-Aqueous Synthesis of this compound
| Parameter | Value | Reference |
| Temperature | 150 to 250 °C | [2] |
| Reaction Time | 1 to 6 hours | [2] |
| CO2 Pressure | 120 to 360 psig | [2] |
| Reactant Particle Size | < 90 μm | [2] |
Table 3: Optimized Synthesis for High Purity this compound
| Parameter | Value | Reference |
| Temperature | 175 to 200 °C | [3] |
| Reaction Time | 5 hours | [3] |
| pCO2 | 15 psig | [3] |
| Na/Al Atomic Ratio | 43 | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound
This protocol is adapted from a study by Fujii et al. (2019).[4]
-
Preparation of Aluminum Source: Prepare an Al(OH)3 colloidal suspension by mixing 5 mL of 1 M AlCl3 solution with 5 mL of 3 M NaOH solution.
-
Addition of Carbonate Source: Add 40 mL of 1 M NaHCO3 to the Al(OH)3 colloidal solution. This sets the molar ratio of NaHCO3/Al to 8.
-
pH Adjustment: Adjust the initial pH of the solution to 10.0 ± 0.1 by adding 3 M NaOH.
-
Reaction: Transfer the mixed solution into a Teflon-lined autoclave. Seal the autoclave and maintain it at a predefined temperature (e.g., 80, 120, or 160°C) for 24 hours.
-
Product Recovery: After cooling the autoclave to 50°C, recover the reacted solution. Separate the solid product from the liquid by filtration using a 0.45 μm filter.
-
Washing and Drying: Wash the solid sample with Milli-Q water and dry it at 70°C.
Protocol 2: Non-Aqueous High-Temperature Synthesis of this compound
This protocol is based on a patented process.[2]
-
Reactant Preparation: Intimately mix equimolar quantities of finely divided aluminum hydroxide (e.g., gibbsite or bayerite) and an alkali metal or ammonium hydrogencarbonate. The particle size of the reactants should be smaller than 90 μm.
-
Reaction Setup: Transfer the mixture to an open-top vessel made of an inert material and place it inside a high-pressure reactor.
-
Reaction Conditions: Heat the reactor to a temperature between 150°C and 250°C and maintain this temperature for 1 to 6 hours under a carbon dioxide pressure of 120 to 360 psig.
-
Product Recovery: After the reaction period, cool and depressurize the reactor.
-
Drying: Dry the product in a vacuum oven at 50°C.
Visualizations
Caption: Hydrothermal synthesis workflow for this compound production.
Caption: Troubleshooting logic for this compound synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. US4356157A - Synthesis of dawsonites - Google Patents [patents.google.com]
- 3. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unique environmental conditions required for this compound formation: Implications from this compound synthesis experiments under alkaline condition | Ocean Resources Research Center for Next Generation - Chiba Institute of Technology [en.orceng-cit.jp]
- 6. mdpi.com [mdpi.com]
interference of co-existing elements on dawsonite synthesis
Here is the Technical Support Center guide on the interference of co-existing elements on dawsonite synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of this compound, with a specific focus on how co-existing elements can interfere with the process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical interfering element in this compound synthesis?
A1: The presence of magnesium (Mg²⁺) is a primary inhibitor of this compound formation.[1][2] Experiments have shown that co-existing magnesium promotes the formation of hydrotalcite and/or manasseite instead of this compound under alkaline conditions.[1][2] Therefore, ensuring your starting materials are free from magnesium contamination is critical for a successful synthesis.
Q2: My synthesis produced boehmite or bayerite instead of this compound. What went wrong?
A2: This issue is often related to the pH of the reaction medium. This compound is unstable in neutral water (pH 7) and tends to transform into boehmite (for NH₄-dawsonite) or bayerite (for Na- and K-dawsonite).[3][4] The optimal pH for this compound stability is a narrow alkaline range, typically between 10 and 12.[3][4] Ensure your final reaction pH is correctly adjusted and maintained within this range.
Q3: I've detected additional crystalline carbonate phases alongside this compound in my final product. What could be the cause?
A3: The presence of certain large cations can lead to the formation of additional carbonate co-phases. For instance, when attempting to synthesize multi-cation this compound-type structures, the inclusion of larger cations like europium (Eu³⁺) and lanthanum (La³⁺) has been observed to result in the formation of separate carbonate crystalline phases.[5][6]
Q4: Does the concentration of bicarbonate in the solution matter?
A4: Yes, a surplus of bicarbonate is essential for the formation of a single, pure this compound-type compound.[1] For the synthesis of sodium this compound [NaAl(OH)₂CO₃], a molar ratio of NaHCO₃ to the aluminum source of 8:1 has been used effectively.[1] Insufficient bicarbonate can lead to incomplete reaction or the formation of other aluminum hydroxide phases.
Q5: What is the "memory effect" in this compound, and how is it relevant to synthesis?
A5: The "memory effect" refers to the ability of the this compound structure to be reconstituted after being decomposed by calcination.[5][6] If this compound is calcined at temperatures around 523 K to form an amorphous phase, its structure can be fully recovered by treating the material with an ammonium carbonate solution.[5][6] This property can be used to purify or regenerate this compound materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or zero yield of this compound; formation of hydrotalcite/manasseite. | Magnesium (Mg²⁺) contamination in the precursor solution.[1][2] | Use high-purity reagents. If contamination is suspected, purify the starting materials or use an alternative source. Analyze precursors for trace magnesium content. |
| Final product is identified as boehmite or bayerite. | Incorrect pH of the reaction medium. This compound is unstable at neutral pH.[3][4] | Adjust the initial pH of the reaction solution to be within the 10-12 range using a suitable base (e.g., NaOH).[1][3][4] Monitor pH throughout the reaction if possible. |
| Mixed phases in the product, including unknown carbonates. | Presence of large, incompatible cations (e.g., La³⁺, Eu³⁺) in the synthesis.[5][6] | If a pure single-cation this compound is desired, ensure the exclusion of other metal ions. If creating a multi-cation structure, be aware that cations with significantly different ionic radii may phase-separate. |
| Incomplete reaction; presence of aluminum hydroxide precursors in the product. | Insufficient bicarbonate concentration.[1] | Ensure a sufficient molar excess of the bicarbonate source (e.g., NaHCO₃, (NH₄)₂CO₃). A NaHCO₃/Al molar ratio of 8 has been shown to be effective.[1] |
| Poor crystallinity or amorphous product. | Reaction temperature or time is insufficient. | Optimize the hydrothermal reaction conditions. Typical conditions involve heating at temperatures between 80°C and 160°C for 24 hours.[1] |
Data on Interfering Elements
The following table summarizes the observed effects of various co-existing elements on this compound synthesis.
| Interfering Ion | Concentration / Condition | Observed Effect on this compound Synthesis | Reference(s) |
| Magnesium (Mg²⁺) | Co-existing MgCl₂ solution | Strongly inhibits this compound formation.[1][2] | [1][2] |
| Promotes the formation of hydrotalcite and/or manasseite as the primary product.[1][2] | |||
| Potassium (K⁺) | Co-existing KCl solution | No significant inhibitory effect reported; this compound formation proceeds.[1] | [1] |
| Calcium (Ca²⁺) | Co-existing CaCl₂ solution | No significant inhibitory effect reported; this compound formation proceeds.[1] | [1] |
| Europium (Eu³⁺) | Attempted incorporation into a multi-cation this compound structure. | Formation of additional carbonate co-phases alongside the this compound structure.[5][6] | [5][6] |
| Lanthanum (La³⁺) | Attempted incorporation into a multi-cation this compound structure. | Formation of additional carbonate co-phases alongside the this compound structure.[5][6] | [5][6] |
Experimental Protocols
Protocol: Hydrothermal Synthesis of this compound and Interference Study
This protocol is adapted from a method used to study the effects of co-existing elements on this compound formation.[1]
1. Preparation of Aluminum Source:
-
Prepare a 1 M solution of Aluminum Chloride (AlCl₃).
-
Prepare a 3 M solution of Sodium Hydroxide (NaOH).
-
In a polyethylene bottle, mix 5 mL of the 1 M AlCl₃ solution with 5 mL of the 3 M NaOH solution to form a colloidal suspension of Al(OH)₃.
2. Addition of Carbonate Source:
-
Prepare a 1 M solution of Sodium Bicarbonate (NaHCO₃).
-
Add 40 mL of the 1 M NaHCO₃ solution to the Al(OH)₃ colloidal suspension. This sets the molar ratio of NaHCO₃/Al to 8.[1]
3. Introduction of Co-existing Element (for interference studies):
-
For the control experiment: Add 5 mL of Milli-Q water to the solution.
-
For interference experiments: Add 5 mL of a solution containing the chloride salt of the element under study (e.g., 1 M MgCl₂, 1 M CaCl₂, or 1 M KCl).[1]
4. pH Adjustment:
-
Carefully add 3 M NaOH solution dropwise to the final mixture to adjust the initial pH to 10.0 ± 0.1.[1]
5. Hydrothermal Reaction:
-
Transfer the prepared solution into a Teflon-lined autoclave reactor.
-
Seal the autoclave and place it in an oven preheated to the desired temperature (e.g., 80°C, 120°C, or 160°C).[1]
-
Maintain the temperature for 24 hours.[1]
6. Product Recovery and Analysis:
-
After 24 hours, turn off the oven and allow the autoclave to cool to below 50°C.
-
Open the reactor, recover the reacted solution, and measure the final pH.
-
Separate the solid product from the liquid using a 0.45 μm filter.
-
Wash the solid product with deionized water and dry it in an oven.
-
Characterize the solid product using techniques such as X-ray Diffraction (XRD) to identify the crystalline phases and Scanning Electron Microscopy (SEM) to observe morphology.
Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis with a parallel path for studying interfering ions.
Logical Relationships of Interference
Caption: Common interfering elements and conditions leading to impurity phases in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unique environmental conditions required for this compound formation: Implications from this compound synthesis experiments under alkaline condition | Ocean Resources Research Center for Next Generation - Chiba Institute of Technology [en.orceng-cit.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dawsonite Dissolution Kinetics Under Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dissolution kinetics of dawsonite under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this compound dissolution in acidic conditions?
A1: this compound dissolution under acidic conditions is primarily a proton-promoted process. The reaction involves the consumption of protons (H+) to break down the this compound structure, releasing sodium ions (Na+), aluminum ions (Al3+), and carbonic acid (which subsequently can decompose to CO2 and H2O). The overall dissolution reaction can be represented as:
NaAlCO₃(OH)₂(s) + 4H⁺ → Na⁺ + Al³⁺ + H₂CO₃ + 2H₂O[1]
The dissolution rate can be described by two parallel mechanisms: a proton-promoted mechanism that is dominant in strongly acidic conditions and a hydration-driven mechanism that is more prevalent at circum-neutral pH.[1][2]
Q2: What are the key factors influencing the rate of this compound dissolution?
A2: The primary factors that affect the dissolution rate of this compound are:
-
pH: The dissolution rate is highly dependent on pH, with significantly faster rates observed in more acidic (lower pH) environments due to the proton-promoted dissolution mechanism.[1][2]
-
Temperature: Higher temperatures generally increase the dissolution rate.[1][3][4] The apparent activation energy for the proton-promoted mechanism has been estimated, indicating a significant temperature dependence.[2]
-
CO₂ Partial Pressure: High CO₂ partial pressure is generally required for this compound stability. A decrease in CO₂ fugacity can lead to the destabilization and dissolution of this compound.[5]
-
Presence of Other Ions: The presence of certain ions in the solution can influence this compound stability and dissolution. For instance, magnesium can inhibit the formation of this compound.[3]
Q3: Why are my experimental dissolution rates different from those reported in the literature?
A3: Discrepancies between your experimental results and published data can arise from several factors:
-
Material Purity and Synthesis: The use of synthetic this compound is common due to the rarity and impurity of natural samples.[5][6] The synthesis method can affect the crystallinity and surface area of the this compound, which in turn influences dissolution rates.
-
Surface Area Measurement: Accurate determination of the mineral's reactive surface area is crucial for calculating dissolution rates. Different measurement techniques (e.g., BET vs. geometric) can yield different results.[7]
-
Experimental Setup: The type of reactor used (e.g., batch reactor, mixed flow-through reactor) can impact the experimental conditions and measured rates.[5][7]
-
Solution Chemistry: The ionic strength and composition of your experimental solution can affect this compound stability and dissolution kinetics.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dissolution rate measurements.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous starting material | Ensure your synthetic this compound is homogenous. Characterize the material using techniques like XRD and SEM before dissolution experiments. |
| Fluctuations in experimental conditions | Tightly control temperature and pH throughout the experiment. Use a temperature-controlled shaker bath or reactor and a reliable pH monitoring system.[5] |
| Inaccurate sampling or analysis | Standardize your sampling procedure to minimize variations. Ensure your analytical equipment (e.g., ICP-MS for Na and Al concentration) is properly calibrated.[3] |
| Changes in surface area during the experiment | Be aware that the mineral surface area may change as dissolution progresses. Consider this in your rate calculations. |
Issue 2: Slower than expected dissolution rates.
| Possible Cause | Troubleshooting Step |
| Formation of secondary precipitates | Analyze the solid phase after the experiment to check for the formation of secondary minerals that could be passivating the this compound surface. |
| Incorrect pH of the bulk solution | Verify the pH of your acidic solution before and during the experiment. The dissolution process itself can cause local pH changes at the mineral surface. |
| Low reactive surface area | Consider methods to increase the surface area of your starting material, such as gentle grinding, but be mindful of inducing surface defects. |
Issue 3: Difficulty in maintaining sink conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient volume of dissolution medium | Increase the volume of the acidic solution to ensure that the concentration of dissolved this compound remains well below its saturation point.[8] |
| Low flow rate in a flow-through reactor | If using a flow-through system, increase the fluid flow rate to more effectively remove dissolved products from the reactor.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from literature on this compound dissolution kinetics.
Table 1: this compound Dissolution Rate Coefficients and Proton Activity Order
| Temperature (°C) | Rate Coefficient (k₁) | Order w.r.t. Proton Activity (v) | pH-Independent Rate Coefficient (k₂) | Reference |
| 22 | 10⁻⁴.⁴⁸ ± ⁰.⁴⁸ | 0.982 ± 0.15 | - | [2] |
| 77 | - | - | ~10⁻⁶.⁸⁹ | [2] |
Table 2: Apparent Activation Energy for this compound Dissolution
| Dissolution Mechanism | Apparent Activation Energy (Ea) (kJ/mol) | Conditions | Reference |
| Proton-promoted | 49.43 | Approaching pH independence | [2] |
| Proton-promoted | 63.82 | Data points approaching pH independence | [2] |
Experimental Protocols
Protocol 1: Batch Dissolution Experiment
This protocol describes a free-drift batch dissolution experiment to determine the dissolution rate of synthetic this compound under acidic conditions.
-
This compound Synthesis: Synthesize this compound hydrothermally using a mixture of Al(OH)₃, Na₂CO₃, and NaHCO₃ in deionized water. Heat the mixture in a sealed pressure vessel at a specified temperature (e.g., 165°C) to produce this compound crystals.[5]
-
Material Characterization: Characterize the synthesized this compound for purity and surface area using X-ray diffraction (XRD), scanning electron microscopy (SEM), and BET analysis.
-
Reactor Setup: Place a known mass of the synthesized this compound into a temperature-controlled reaction vessel (e.g., a shaker bath reactor).[5]
-
Solution Preparation: Prepare the acidic solution of the desired pH and ionic strength.
-
Experiment Initiation: Add a known volume of the acidic solution to the reactor to start the dissolution experiment. Ensure continuous stirring to keep the this compound particles suspended.
-
Sampling: At predetermined time intervals, extract fluid samples from the reactor. Immediately filter the samples to separate the solid phase.
-
Analysis: Analyze the filtrate for the concentrations of dissolved sodium (Na⁺) and aluminum (Al³⁺) using inductively coupled plasma mass spectrometry (ICP-MS).[3] Monitor the pH of the solution throughout the experiment.
-
Rate Calculation: Calculate the dissolution rate based on the change in the concentration of Na⁺ or Al³⁺ over time, normalized to the initial surface area of the this compound.
Visualizations
Caption: this compound dissolution pathway in acidic conditions.
Caption: General experimental workflow for this compound dissolution studies.
Caption: Troubleshooting logic for inconsistent dissolution rate measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. The dissolution rates of this compound at pH 0.9 to 5 and temperatures of 22, 60 and 77°C [periodicos.capes.gov.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. meetings.copernicus.org [meetings.copernicus.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. jigarshahblog.wordpress.com [jigarshahblog.wordpress.com]
Validation & Comparative
A Comparative Guide to Synthetic and Natural Dawsonite for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties of synthetic and natural dawsonite, a sodium aluminium hydroxycarbonate mineral (NaAlCO₃(OH)₂). Understanding the distinct characteristics of each form is crucial for its application in research and potential use in pharmaceutical development. This document outlines their chemical, physical, and thermal properties, supported by experimental data and detailed methodologies for characterization.
I. Overview of this compound
This compound is a mineral that exists in both natural and synthetic forms.[1][2] Natural this compound is found in various geological settings, often in association with alkaline shales and coal-bearing rocks.[3] Its formation is typically associated with low-temperature hydrothermal processes.[4] Synthetic this compound, chemically identical to its natural counterpart, is produced through various chemical precipitation and synthesis methods.[2][5][6] The controlled environment of synthesis allows for the manipulation of its physical properties, such as particle size and purity, to suit specific applications.[7]
II. Comparative Data of Synthetic vs. Natural this compound
The properties of this compound can vary significantly depending on its origin (for natural this compound) or the synthesis method (for synthetic this compound). The following tables summarize the typical ranges for key quantitative parameters.
Table 1: Chemical and Physical Properties
| Property | Synthetic this compound | Natural this compound | Data Source(s) |
| Chemical Formula | NaAlCO₃(OH)₂ | NaAlCO₃(OH)₂ | [1][2] |
| Purity | High (often >98%) | Variable, depends on geological source and associated minerals | [2][8] |
| Crystal System | Orthorhombic | Orthorhombic | [1][3] |
| Particle Size | Controlled (nanometers to micrometers) | Variable (fine needles to larger aggregates) | [7][9] |
| Morphology | Uniform, can be tailored (e.g., nano-sized particles) | Acicular to bladed crystals, often in rosettes or tufts | [3][9] |
| BET Surface Area | High (can exceed 200 m²/g) | Generally lower, dependent on formation | [7][10] |
| Porosity | Can be controlled and tailored | Variable, dependent on geological formation | [7] |
| Hardness (Mohs) | ~3 | 3 | [3] |
| Density (g/cm³) | ~2.43 (calculated) | 2.436 (measured) | [3] |
Table 2: Thermal Properties
| Property | Synthetic this compound | Natural this compound | Data Source(s) |
| Decomposition Temperature | ~350 °C | ~350 °C | [4] |
| Decomposition Products | Amorphous Al₂O₃ and Na₂CO₃, which react at higher temperatures to form NaAlO₂ | Amorphous Al₂O₃ and Na₂CO₃, which react at higher temperatures to form NaAlO₂ | [4] |
III. Experimental Protocols
This section details the methodologies for key experiments used in the characterization of this compound.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
Objective: To identify the crystalline phases present in a sample and assess its crystallinity.
Methodology:
-
Sample Preparation: The this compound sample is finely ground to a homogenous powder (typically <10 µm) to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface.[11]
-
Instrument Setup: A powder X-ray diffractometer is used. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.
-
Data Acquisition: The sample is irradiated with the X-ray beam at various angles (2θ), while the detector simultaneously measures the intensity of the diffracted X-rays. The scan range and step size are set to capture the characteristic diffraction peaks of this compound (typically a 2θ range of 10-80°).[12]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are compared to a reference database (e.g., the Powder Diffraction File™) to identify the crystalline phases present. The sharpness and intensity of the peaks can provide a qualitative assessment of the sample's crystallinity.
Thermal Analysis (TGA/DTG)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).
-
Instrument Setup: A thermogravimetric analyzer is used. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).[13] The instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting thermogravimetric (TG) curve plots the percentage of weight loss against temperature. The derivative of the TG curve (DTG curve) can be plotted to show the rate of mass loss, which helps to identify the temperatures of maximum decomposition.[14] The weight loss at different stages corresponds to the loss of water and carbon dioxide.
Particle Size Analysis by Laser Diffraction
Objective: To determine the particle size distribution of a this compound powder.
Methodology:
-
Sample Dispersion: The this compound powder is dispersed in a suitable medium (either a liquid for wet analysis or a stream of air for dry analysis) to ensure that individual particles are measured.[15] For wet analysis, a dispersant may be added to prevent agglomeration.
-
Instrument Setup: A laser diffraction particle size analyzer is used. The instrument consists of a laser source, a sample cell, and a series of detectors.
-
Data Acquisition: The dispersed sample is passed through the laser beam. The particles scatter the light at different angles depending on their size, with smaller particles scattering light at larger angles.[16] The detectors measure the intensity of the scattered light at various angles.
-
Data Analysis: The instrument's software uses a mathematical model (e.g., Mie theory or Fraunhofer diffraction) to convert the scattered light pattern into a particle size distribution.[17] The results are typically presented as a volume-based distribution, showing the percentage of particles within different size ranges.
IV. Applications in Drug Development
The primary and well-established application of synthetic this compound in the pharmaceutical industry is as an antacid, where it is known as dihydroxyaluminum sodium carbonate.[1] Its ability to neutralize stomach acid is its key therapeutic function.
While direct applications of this compound in advanced drug delivery systems are not extensively documented, its properties suggest potential for further investigation in pharmaceutical formulations. The use of other minerals, such as clays and aluminosilicates, as drug carriers provides a basis for exploring similar roles for synthetic this compound.
Potential Future Applications:
-
Excipient in Solid Dosage Forms: Due to its controlled particle size and high surface area, synthetic this compound could potentially be used as an excipient in tablet and capsule formulations to improve powder flow, compressibility, or act as a carrier for active pharmaceutical ingredients (APIs).
-
Controlled Release Formulations: The porous nature of some synthetic dawsonites could be exploited for the development of controlled-release drug delivery systems.[18][19][20] The API could be loaded into the pores of the this compound particles, and its release could be modulated by the particle's structure and the surrounding physiological environment.
-
Carrier for Poorly Soluble Drugs: The high surface area of synthetic this compound could be utilized to adsorb poorly water-soluble drugs, potentially enhancing their dissolution rate and bioavailability, a strategy employed with other mineral-based carriers.
V. Conclusion
Synthetic and natural this compound, while chemically identical, exhibit significant differences in their physical properties due to their distinct origins. Natural this compound's properties are dictated by geological conditions, leading to greater variability. In contrast, synthetic this compound offers high purity and tunable physical characteristics, such as particle size and surface area, making it a more predictable and versatile material for scientific and industrial applications. While its primary pharmaceutical role is as an antacid, the controlled properties of synthetic this compound present opportunities for its exploration in more advanced drug delivery and formulation applications, warranting further research and development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. US4221771A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US4356157A - Synthesis of dawsonites - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 12. worldagroforestry.org [worldagroforestry.org]
- 13. mdpi.com [mdpi.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 16. pharmtech.com [pharmtech.com]
- 17. worldagroforestry.org [worldagroforestry.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pharmtech.com [pharmtech.com]
A Comparative Guide to Dawsonite and Hydrotalcite for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate rising atmospheric CO2 levels has driven extensive research into advanced carbon capture technologies. Among the promising solid sorbents, dawsonite and hydrotalcite have garnered significant attention due to their potential for efficient CO2 capture at various temperatures. This guide provides an objective, data-driven comparison of their performance, synthesis, and mechanisms of CO2 capture to aid researchers in selecting and developing optimal materials for their specific applications.
At a Glance: this compound vs. Hydrotalcite
| Feature | This compound | Hydrotalcite (and its calcined form) |
| Chemical Formula | NaAl(CO₃)(OH)₂ | Mg₆Al₂(CO₃)(OH)₁₆·4H₂O (typical) |
| CO2 Capture Mechanism | Mineral carbonation | Adsorption, primarily after calcination ("memory effect") |
| Typical Operating Temp. | 100-200°C for formation | 200-500°C for adsorption |
| CO2 Capture Capacity | Moderate | Generally higher, especially when promoted |
| Synthesis Method | Hydrothermal synthesis | Co-precipitation |
| Stability | Can be unstable with pressure changes | Good cyclic stability |
Quantitative Performance Data
The CO2 capture performance of this compound and hydrotalcite is influenced by various factors, including temperature, pressure, and material composition. The following tables summarize key experimental data from the literature.
Table 1: CO2 Capture Capacity of this compound
| Material | Temperature (°C) | Pressure (MPa) | CO2 Capacity (mmol/g) | Reference |
| Synthetic K-Dawsonite | 280-310 | - | ~0.3-0.7 (cyclic) | [1][2] |
| Synthetic Na-Dawsonite | 280-310 | - | ~0.3-0.7 (cyclic) | [1][2] |
Table 2: CO2 Capture Capacity of Hydrotalcite
| Material | Mg/Al Ratio | Temperature (°C) | Pressure (atm) | CO2 Capacity (mg/g) | CO2 Capacity (mmol/g) | Reference |
| Calcined Hydrotalcite | 20 | 240 | - | 407.9 | 9.27 | [3] |
| Calcined Hydrotalcite | 7 | 300 | 1 | 71.3 | 1.62 | [3] |
| K₂CO₃ promoted Hydrotalcite | - | 400 | - | - | 0.66 (cyclic) | [4] |
| Commercial Hydrotalcite | - | 350 | 1 | - | 1.12 | [2] |
| Commercial Hydrotalcite | - | 20 | 1 | - | 1.58 | [1] |
| Calcined Hydrotalcite | - | 0 | 34.28 | 142.02 | 3.23 | |
| Organo-hydrotalcite | - | 0 | up to 35 | 176.66 | 4.01 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of sorbent performance. Below are representative procedures for the synthesis and CO2 capture testing of this compound and hydrotalcite.
Synthesis of this compound (Hydrothermal Method)
A common method for synthesizing this compound involves a hydrothermal process.[5]
-
Precursor Preparation: An aluminum hydroxide (Al(OH)₃) suspension is prepared by mixing an aluminum chloride (AlCl₃) solution with a sodium hydroxide (NaOH) solution.
-
Addition of Carbonate Source: Sodium bicarbonate (NaHCO₃) is added to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8 is often used to ensure an excess of the carbonate source.[5]
-
pH Adjustment: The pH of the solution is adjusted to a specific value, typically alkaline (e.g., 10.0 ± 0.1), using NaOH.
-
Hydrothermal Reaction: The final solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a set temperature (e.g., 80-160°C) for a specific duration (e.g., 24 hours).[5]
-
Product Recovery: After cooling, the solid product is separated by filtration, washed with deionized water, and dried.
Synthesis of Hydrotalcite (Co-precipitation Method)
The co-precipitation method is widely used for the synthesis of hydrotalcites with tunable properties.[3][6]
-
Preparation of Salt Solution: A mixed aqueous solution of magnesium nitrate (Mg(NO₃)₂) and aluminum nitrate (Al(NO₃)₃) with a desired Mg/Al molar ratio is prepared.
-
Preparation of Alkaline Solution: A separate aqueous solution containing sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) is prepared.
-
Co-precipitation: The mixed metal salt solution is slowly added to the alkaline solution under vigorous stirring, while maintaining a constant pH (typically between 8 and 10).[3]
-
Aging: The resulting slurry is aged at a specific temperature (e.g., 60-80°C) for several hours to improve crystallinity.
-
Product Recovery: The precipitate is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried in an oven.
CO2 Capture Performance Testing (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is a standard technique to evaluate the CO2 capture capacity of solid sorbents.[7]
-
Sample Preparation: A known mass of the sorbent material (typically 10-20 mg) is loaded into the TGA crucible.
-
Activation/Calcination: The sample is pre-treated by heating it to a specific temperature (e.g., 400-500°C for hydrotalcite) under an inert gas flow (e.g., N₂) to remove water and other impurities and, in the case of hydrotalcite, to form the active mixed metal oxide.
-
Adsorption: The temperature is then lowered to the desired adsorption temperature, and the gas flow is switched to a CO₂-containing gas mixture (e.g., pure CO₂ or a mixture with N₂). The weight gain of the sample is recorded over time until saturation is reached.
-
Desorption/Regeneration: To assess the regenerability of the sorbent, the gas flow is switched back to an inert gas (or a stripping gas like steam), and the temperature may be increased to facilitate the release of the captured CO₂. The weight loss is monitored to determine the amount of desorbed CO₂.
-
Cyclic Analysis: The adsorption-desorption steps are repeated for multiple cycles to evaluate the stability of the sorbent's CO₂ capture capacity over time.
Mechanisms of CO2 Capture
The ways in which this compound and hydrotalcite capture CO2 are fundamentally different, which dictates their optimal operating conditions and applications.
This compound: Mineral Carbonation
This compound formation is a mineral carbonation process where CO₂ chemically reacts with sodium and aluminum precursors to form a stable carbonate mineral. This process is often considered for in-situ geological sequestration where CO₂ is injected into saline aquifers containing appropriate mineral formations.
Caption: Formation of this compound via mineral carbonation.
Hydrotalcite: The "Memory Effect"
Hydrotalcites, in their as-synthesized layered double hydroxide (LDH) structure, have a low affinity for CO₂. However, upon calcination at elevated temperatures (typically 400-500°C), they undergo a transformation into a mixed metal oxide (MMO) with a high surface area and basic sites. This MMO exhibits a "memory effect," meaning that upon rehydration and exposure to CO₂, it can reconstruct its original layered structure, incorporating carbonate anions in the process.[3] This reversible process makes hydrotalcites suitable for cyclic CO₂ capture applications.
Caption: The cyclic process of CO2 capture by hydrotalcite.
Experimental Workflow Visualization
The general workflow for evaluating the CO2 capture performance of these materials is depicted below.
Caption: A typical experimental workflow for evaluating CO2 sorbents.
Concluding Remarks
Both this compound and hydrotalcite present viable pathways for CO2 capture, albeit with distinct characteristics that lend them to different applications. Hydrotalcites, particularly after calcination and with alkali metal promotion, generally exhibit higher CO2 capture capacities and good cyclic stability, making them strong candidates for industrial flue gas treatment and sorption-enhanced reactions. This compound, while having a more moderate capture capacity, is a key player in the context of long-term geological CO2 sequestration through mineral carbonation.
The choice between these materials will ultimately depend on the specific requirements of the application, including operating temperature and pressure, desired capture capacity, and the need for regeneration. Further research focusing on direct, side-by-side comparative studies under a wide range of identical conditions is necessary to fully elucidate the relative advantages of each material and to guide the development of next-generation CO2 capture technologies.
References
Validating Dawsonite Formation: A Comparative Guide to Geochemical Modeling and Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of mineral formation is a cornerstone of geochemical modeling, with significant implications for geological CO2 sequestration. Dawsonite [NaAlCO3(OH)2], a sodium aluminum hydroxy carbonate, has been frequently identified in modeling studies as a key mineral for trapping CO2 in deep saline aquifers. However, a notable discrepancy exists between these theoretical predictions and experimental observations, where this compound formation is often inhibited or absent. This guide provides a comparative analysis of geochemical modeling predictions versus experimental outcomes for this compound formation, supported by detailed experimental protocols and quantitative data.
Data Presentation: A Comparative Look at this compound Properties and Formation
Geochemical models rely on accurate thermodynamic data to predict mineral stability and formation pathways. The validation of these models, therefore, begins with a comparison of the foundational data derived from different methodologies and the outcomes of precipitation experiments under various conditions.
Table 1: Thermodynamic Properties of Synthetic this compound at 25 °C (298.15 K)
| Property | Calorimetric Determination (Ferrante et al., 1976) | Solubility Measurements (Bénézeth et al., 2007) |
| Enthalpy of Formation (ΔHf°) | -469.4 ± 0.7 kcal/mol | Consistent with Ferrante et al. (1976) |
| Gibbs Free Energy of Formation (ΔGf°) | Derived from enthalpy and entropy measurements | Consistent with Ferrante et al. (1976) |
| Standard Entropy (S°) | 31.55 ± 0.3 cal/deg·mol | Consistent with Ferrante et al. (1976) |
The thermodynamic data for this compound, primarily established through calorimetric studies by Ferrante et al., have been foundational for geochemical databases.[1][2][3] Subsequent solubility studies by Bénézeth et al. have reevaluated these properties and found them to be consistent within experimental uncertainties, lending confidence to the core data used in modeling.[4]
Table 2: Comparison of Geochemical Model Predictions vs. Experimental Outcomes for this compound Formation
| Scenario | Geochemical Model Prediction | Experimental Observation | Key Influencing Factor |
| CO2 Injection into Sandstone Aquifers | This compound precipitates as a stable carbonate phase, trapping significant amounts of CO2.[5] | This compound formation is rarely observed in laboratory experiments simulating these conditions.[6][7] | The presence of co-existing elements, particularly magnesium, and the completeness of the thermodynamic database used in the model.[6][7] |
| Alkaline Conditions with Co-existing Mg2+ | This compound formation is predicted if sources of Na, Al, and CO3 are available. | The presence of magnesium (Mg2+) strongly inhibits this compound formation. Instead, magnesium-bearing minerals like hydrotalcite and/or manasseite precipitate by consuming the available aluminum.[6] | The thermodynamic databases used in many models do not include competing Mg-Al phases like hydrotalcite, leading to an overestimation of this compound stability.[6] |
| Alkaline Conditions (Mg-poor) | This compound formation is predicted. | This compound can be successfully synthesized under alkaline, magnesium-poor conditions, confirming its formation potential in specific geochemical environments.[5][6] | The absence of competing cations that can sequester aluminum in more stable mineral phases.[6] |
The primary takeaway from these comparisons is that while geochemical models can accurately predict this compound formation in idealized, simple systems, their predictive power diminishes in more complex, geologically realistic scenarios. The discrepancy often arises from incomplete thermodynamic databases that may not account for all potential competing mineral phases.[6][7]
Experimental Protocols
The validation of geochemical models is fundamentally reliant on robust experimental data. Below are detailed methodologies for the synthesis of this compound and the measurement of its solubility, based on protocols described in the literature.
Protocol 1: Hydrothermal Synthesis of this compound
This protocol is adapted from procedures used to synthesize pure this compound for experimental studies.[5][6]
1. Reagent Preparation:
- Prepare a 1 M aluminum chloride (AlCl3) solution.
- Prepare a 3 M sodium hydroxide (NaOH) solution.
- Prepare a 1 M sodium bicarbonate (NaHCO3) solution.
2. Synthesis Procedure:
- In a Teflon-lined autoclave vessel (e.g., 80 cm³ capacity), prepare an aluminum hydroxide [Al(OH)3] colloidal suspension by mixing 5 mL of 1 M AlCl3 solution with 5 mL of 3 M NaOH solution. This provides the aluminum source.
- To this colloidal suspension, add 40 mL of 1 M NaHCO3 solution. This ensures a sufficient excess of sodium and carbonate, which is crucial for the formation of a single this compound phase.[6] The resulting molar ratio of NaHCO3 to Al will be approximately 8.
- Seal the autoclave vessel.
- Place the sealed vessel in a heating apparatus and maintain a temperature of 175 °C for a specified reaction time (e.g., 24-72 hours) to ensure complete reaction.
- After the reaction period, quench the vessel in cold water to stop the reaction.
- Filter the resulting solid product, wash it multiple times with deionized water to remove any unreacted soluble species, and dry it in an oven at a low temperature (e.g., 60 °C).
3. Characterization:
- The synthesized solid should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline structure is that of this compound and to check for the presence of any other mineral phases.
Protocol 2: this compound Solubility Measurement
This protocol is based on the methodology for determining the thermodynamic properties of this compound from under- and oversaturation experiments.[4]
1. Experimental Setup:
- Use a batch reactor system, typically made of an inert material like Teflon-lined Hastelloy, to prevent contamination.
- Prepare a background electrolyte solution of known ionic strength, such as 1.0 mol/kg⁻¹ NaCl, to maintain constant activity coefficients.
- The experiments should be conducted across a range of temperatures relevant to geological sequestration (e.g., 50-200 °C).
2. Undersaturation Experiments:
- Add a known mass of synthesized, pure this compound to the NaCl solution in the reactor.
- Heat the reactor to the target temperature and allow the system to equilibrate.
- Periodically sample the aqueous phase, filtering it to remove any solid particles.
- Analyze the concentration of dissolved species (e.g., Na⁺, Al³⁺, and total carbonate) in the filtrate using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Total Inorganic Carbon (TIC) analysis.
- Equilibrium is considered reached when the concentrations of the dissolved species remain constant over time.
3. Oversaturation Experiments:
- Prepare a supersaturated solution with respect to this compound by adding soluble salts (e.g., NaHCO3 and a soluble aluminum salt) to the NaCl background solution at concentrations calculated to exceed the expected solubility of this compound.
- Heat the reactor to the target temperature. This compound will precipitate from the solution.
- Monitor the decrease in the concentration of aqueous species over time until a steady state is achieved, indicating equilibrium.
4. Data Analysis:
- From the equilibrium concentrations of the dissolved species, calculate the solubility product (Qs) for the this compound dissolution reaction at the experimental temperature and ionic strength.
- Extrapolate the solubility products to infinite dilution to determine the thermodynamic solubility constants (Ksp).
Mandatory Visualization: Workflows and Logical Relationships
Visualizing the experimental and logical frameworks helps in understanding the complexities of validating this compound formation.
Caption: Experimental workflow for the hydrothermal synthesis of this compound.
Caption: Logical diagram of the model-experiment discrepancy for this compound.
Caption: Simplified reaction pathway for this compound formation in aquifers.
References
- 1. ntrl.ntis.gov [ntrl.ntis.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Report of Investigations 8129: Thermodynamic Data for Synthetic this compound [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. meetings.copernicus.org [meetings.copernicus.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unique environmental conditions required for this compound formation: Implications from this compound synthesis experiments under alkaline condition | Ocean Resources Research Center for Next Generation - Chiba Institute of Technology [en.orceng-cit.jp]
The Stability of Dawsonite for Carbon Storage: A Comparative Guide
A critical evaluation of dawsonite's long-term viability for CO2 sequestration reveals a complex interplay of geochemical conditions, with its stability often debated in the scientific community. While lauded in modeling studies as a promising mineral for locking away carbon dioxide, experimental and field observations present a more nuanced picture. This guide provides a comprehensive comparison of this compound with other leading mineral carbonation candidates, supported by experimental data and detailed methodologies, to offer researchers and scientists a clear perspective on its potential and limitations.
This compound, a sodium aluminum hydroxy carbonate (NaAlCO₃(OH)₂), has been a focal point in the search for secure, long-term geological carbon storage solutions. Geochemical models frequently predict its formation in saline aquifers rich in aluminosilicate minerals following CO₂ injection. However, the scarcity of this compound in natural CO₂ reservoirs and the difficulty in synthesizing it under simulated laboratory conditions have cast doubt on its role as a widespread and permanent carbon sink.
This guide delves into the experimental data governing this compound's stability, outlines the protocols for its assessment, and compares its performance with alternative silicate minerals—olivine, serpentine, and wollastonite—that are also contenders for mineral carbonation strategies.
Assessing this compound's Stability: A Data-Driven Approach
The long-term stability of this compound is not absolute and is highly contingent on the surrounding geochemical environment. Key factors influencing its formation and persistence include temperature, pressure, pH, and the composition of the host rock and brine.
Table 1: Quantitative Data on this compound Stability and Carbon Storage Potential
| Parameter | Reported Values/Conditions | Citation |
| Temperature Range for Formation/Stability | Natural formation: 25-200 °C; Synthesis: 60-180 °C; Stable below 120-150 °C. | [1](2) |
| Pressure Conditions | Favored by high CO₂ partial pressure/fugacity. | [3](4--INVALID-LINK-- |
| pH Environment | Generally considered to be stable in alkaline to mildly acidic conditions. | [1](2) |
| Dissolution Rate | 1.58 x 10⁻⁹ mol/(m²·s) at 80°C (pH 3.5-8.6); rate increases with lower pH. | [3](5) |
| CO₂ Trapping Capacity | Accounts for 42.2% - 90.1% of total mineral-trapped carbon in some this compound-bearing reservoir rocks. | [1](2) |
| Inhibiting Factors | Presence of magnesium (Mg) can inhibit this compound formation. | [6](7) |
A significant finding from dissolution experiments is that this compound's stability is critically dependent on maintaining a high partial pressure of CO₂. Should the CO₂ pressure decrease due to leakage or dispersion, this compound can become unstable and redissolve, potentially releasing the stored carbon.[3](5) This suggests that this compound may serve as a temporary rather than a permanent storage solution in dynamic geological settings.
Experimental Protocols for this compound Assessment
To ensure the comparability and reproducibility of research findings, standardized experimental protocols are essential. Below are summaries of common methodologies used to synthesize and evaluate the stability of this compound.
Hydrothermal Synthesis of this compound
This protocol is designed to synthesize this compound under controlled laboratory conditions to study its properties.
-
Reactants: An aluminum source, such as an Al(OH)₃ suspension, is prepared. A sodium bicarbonate (NaHCO₃) solution is then added. A surplus of sodium bicarbonate is often necessary to promote the formation of a single this compound phase.[6](7)
-
Reactor: The synthesis is typically conducted in a batch-type reactor, such as a Hastelloy autoclave with a Teflon inner vessel.[6](7)
-
Conditions: The sealed autoclave is maintained at a predefined temperature (e.g., 80, 120, or 160 °C) for a set duration, typically 24 hours.[6](7)
-
Analysis: After cooling, the solution is separated into liquid and solid samples. The liquid phase is analyzed for elemental composition using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The solid phase is washed, dried, and analyzed using X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe morphology.[6](7)
Measurement of this compound Dissolution Rates
Understanding the rate at which this compound dissolves is crucial for predicting its long-term stability.
-
Experimental Setup: Free-drift batch dissolution experiments are commonly employed. Synthesized this compound powder is added to a reaction vessel with a solution of a specific pH.
-
Conditions: Experiments are conducted at various temperatures (e.g., 22, 60, and 77 °C) and across a range of pH values.[8](9)
-
Data Collection: The change in the concentration of dissolved species (e.g., Na, Al) in the aqueous solution is measured over time.
-
Rate Calculation: Dissolution rates are calculated based on the change in concentration of these species, normalized to the Brunauer-Emmett-Teller (BET) surface area of the this compound powder.
Comparison with Alternative Mineral Carbonation Feedstocks
While this compound is typically considered for in-situ carbonation (formation within the geological reservoir), other minerals like olivine, serpentine, and wollastonite are often proposed for ex-situ carbonation (reaction in an industrial facility) or enhanced weathering.
Table 2: Comparison of this compound with Alternative Minerals for Carbon Storage
| Mineral | Chemical Formula | Theoretical CO₂ Capacity (t CO₂ / t mineral) | Typical Reaction Conditions (Ex-situ) | Key Advantages | Key Disadvantages |
| This compound | NaAlCO₃(OH)₂ | ~0.31 | In-situ formation | Utilizes existing reservoir minerals; no mining/transport required. | Stability is highly conditional; formation is uncertain and often slow. |
| Olivine | (Mg,Fe)₂SiO₄ | ~0.62 | 185-200 °C, high CO₂ pressure.[3](10) | High CO₂ capacity; relatively fast reaction kinetics at optimal conditions. | Requires energy-intensive grinding and heating; potential for silica passivation. |
| Serpentine | Mg₃Si₂(O)₅(OH)₄ | ~0.4 to 0.5 | Requires thermal activation (~600-700°C) prior to carbonation. | Very abundant globally; high Mg content. | Energy-intensive thermal activation needed to enhance reactivity. |
| Wollastonite | CaSiO₃ | ~0.38 | 35-90 °C, high CO₂ pressure.[11](12) | Faster kinetics than Mg-silicates at lower temperatures. | Less abundant than olivine and serpentine; lower CO₂ capacity than olivine. |
Experimental Protocol for Ex-situ Mineral Carbonation of Silicates (General)
This protocol outlines a general approach for the carbonation of minerals like olivine, serpentine, and wollastonite in a laboratory setting.
-
Material Preparation: The mineral is ground to a fine powder to increase the reactive surface area. For serpentine, a pre-treatment step of thermal activation (heating to ~600-700°C) is often required to dehydroxylate the mineral and increase its reactivity.
-
Reactor Setup: The carbonation reaction is typically carried out in a high-pressure, high-temperature batch reactor or a continuously stirred tank reactor.
-
Reaction Slurry: The mineral powder is mixed with an aqueous solution (e.g., deionized water, saline solution) to form a slurry. The liquid-to-solid ratio is a key parameter that is optimized for the specific mineral.
-
Carbonation: Pressurized CO₂ is introduced into the reactor, and the slurry is heated to the desired reaction temperature. The reaction is allowed to proceed for a set duration, with continuous stirring to ensure good mixing.
-
Product Analysis: After the reaction, the solid and liquid phases are separated. The solid product is analyzed by XRD to identify the carbonate minerals formed and by thermogravimetric analysis (TGA) to quantify the amount of CO₂ captured. The liquid phase is analyzed for dissolved ion concentrations.
Conclusion: The Verdict on this compound
The long-term stability of this compound for carbon storage remains a subject of considerable scientific debate. While it holds theoretical promise for in-situ sequestration, its formation is highly sensitive to specific and potentially transient geological conditions. The risk of redissolution with declining CO₂ pressure poses a significant challenge to its reliability as a permanent carbon sink.
In comparison, minerals like olivine and serpentine offer higher theoretical CO₂ storage capacities and are globally abundant. However, their practical application, particularly in ex-situ processes, is hampered by the substantial energy and cost penalties associated with mining, transportation, and pre-treatment. Wollastonite presents a kinetically favorable option but is less abundant.
Ultimately, the choice of mineral for carbon storage will depend on the specific geological context, the scale of the operation, and the economic feasibility of the chosen pathway. For this compound to be considered a reliable long-term storage solution, further research is needed to better constrain its formation and dissolution kinetics under a wider range of reservoir conditions and to improve the accuracy of geochemical models that predict its behavior. The development of cost-effective methods for enhancing the reactivity of more abundant silicate minerals also remains a critical area of investigation for the broader field of mineral carbonation.
References
- 1. researchgate.net [researchgate.net]
- 2. fanyv88.com:443 [fanyv88.com:443]
- 3. Quantitative Review of Olivine Carbonation Kinetics: Reactivity Trends, Mechanistic Insights, and Research Frontiers | Journal Article | PNNL [pnnl.gov]
- 4. fanyv88.com [fanyv88.com]
- 5. fanyv88.com:443 [fanyv88.com:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fanyv88.com:443 [fanyv88.com:443]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fanyv88.com:443 [fanyv88.com:443]
- 10. fanyv88.com:443 [fanyv88.com:443]
- 11. Reaction Mechanism of Wollastonite In Situ Mineral Carbonation for CO2 Sequestration: Effects of Saline Conditions, Temperature, and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fanyv88.com:443 [fanyv88.com:443]
A Comparative Guide to Dawsonite Characterization Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques used for the characterization of dawsonite [NaAl(OH)₂CO₃], a mineral with applications ranging from catalysis and CO2 sequestration to potential use in pharmaceutical formulations as an antacid.[1] The cross-validation of data from multiple techniques is crucial for unambiguous identification and quantification. This document outlines the experimental protocols for X-ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), Thermal Analysis (TGA/DTA), and Scanning Electron Microscopy (SEM), presenting comparative data in structured tables and illustrating workflows through diagrams.
Overview of Characterization Techniques
A multi-technique approach is essential for the thorough characterization of this compound. Each method provides unique insights into the material's properties:
-
X-ray Diffraction (XRD): Primarily used for phase identification and the determination of crystal structure and purity.[2][3]
-
Fourier Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the this compound structure, confirming its chemical composition.[2][4]
-
Thermal Analysis (TGA/DTA): Investigates the thermal stability and decomposition behavior of this compound, providing quantitative information on its composition.[2][5]
-
Scanning Electron Microscopy (SEM): Visualizes the morphology and particle size of this compound crystals.[3][5]
The logical workflow for characterizing a potential this compound sample involves sequential analysis to build a comprehensive profile of the material.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data obtained from different characterization techniques for synthetic and natural this compound.
Table 1: X-ray Diffraction (XRD) Data for this compound
| Characteristic Peaks (2θ, Cu Kα) | Corresponding Miller Indices (hkl) | Reference |
| 15.4° | (110) | [5][6] |
| 26.9° | (200) | [5][6] |
| 35.1° | (221) | [5][6] |
Note: These are the three strongest reflections for an ammonium this compound-type structure. Natural sodium this compound will have similar characteristic peaks.
Table 2: Fourier Transform Infrared Spectroscopy (FTIR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3500 - 3200 | O-H stretching (hydroxyl groups) | [2] |
| ~1550 | C=O stretching (carbonate) | [2] |
| ~1400 | C-O stretching (carbonate) | [2] |
| ~1100 - 1000 | Al-O-H bending | [4] |
| ~950 | O-C-O bending (carbonate) | [4] |
Table 3: Thermal Analysis (TGA/DTA) of this compound
| Temperature Range (°C) | Event | Weight Loss (%) | Reference |
| < 200 | Loss of adsorbed water | Variable | [2] |
| 290 - 370 | Decomposition: Loss of hydroxyl water and CO₂ | ~30-35 | [2] |
| 350 - 650 | Slow loss of remaining CO₂ | ~5-10 | [2] |
| > 670 | Formation of crystalline NaAlO₂ | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in a sample and confirm the this compound structure.
Protocol:
-
Sample Preparation: The this compound sample is finely ground to a homogenous powder using an agate mortar and pestle.
-
Instrument Setup: A powder diffractometer with Cu Kα radiation is used.[2][6]
-
Data Acquisition: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the JCPDS (Joint Committee on Powder Diffraction Standards) file for this compound (e.g., JCPDS 42-250 for ammonium this compound).[6] The positions and relative intensities of the diffraction peaks are used for phase identification.
Fourier Transform Infrared Spectroscopy (FTIR)
Objective: To identify the functional groups (hydroxyl, carbonate) characteristic of this compound.
Protocol:
-
Sample Preparation: A small amount of the dried this compound sample (1-5 mg) is mixed with ~200 mg of dry potassium bromide (KBr).[2] The mixture is ground to a fine powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.[2]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands in the sample spectrum are analyzed and compared to known spectra of this compound to identify the characteristic vibrations of O-H, C=O, and Al-O bonds.[4]
Thermal Gravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)
Objective: To determine the thermal stability and decomposition pathway of this compound.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: The crucible is placed in the TGA/DTA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight loss of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature, typically from room temperature to 1000 °C.[2]
-
Data Analysis: The TGA curve is analyzed to determine the temperatures at which weight loss occurs and the percentage of weight lost at each step. The DTA curve shows endothermic or exothermic events associated with decomposition or phase transitions. These data are used to elucidate the thermal decomposition mechanism of this compound.[2]
Scanning Electron Microscopy (SEM)
Objective: To observe the surface morphology, crystal habit, and size of this compound particles.
Protocol:
-
Sample Preparation: A small amount of the this compound powder is mounted on an aluminum stub using double-sided carbon tape.
-
Coating: To prevent charging effects, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.
-
Imaging: The stub is placed in the SEM chamber. The sample is imaged at various magnifications using a focused beam of electrons.
-
Data Analysis: The resulting images are analyzed to determine the morphology of the this compound crystals (e.g., acicular, bladed) and to estimate their size and size distribution.[3] Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM for elemental analysis.[5]
Cross-Validation of Techniques
The strength of this multi-technique approach lies in the cross-validation of results. For instance, the presence of this compound identified by the characteristic peaks in XRD is confirmed by the specific hydroxyl and carbonate absorption bands in FTIR. TGA provides quantitative confirmation of the composition by measuring the weight loss corresponding to the evolution of H₂O and CO₂, which is consistent with the chemical formula NaAl(OH)₂CO₃. SEM then provides a visual confirmation of the expected crystal morphology.
Relevance to Drug Development
While primarily an industrial and geological mineral, the synthetic form of this compound, known as dihydroxyaluminum sodium carbonate, has been used as an antacid.[1] For drug development professionals, the rigorous characterization of this active pharmaceutical ingredient (API) is critical. The techniques outlined in this guide are essential for:
-
Quality Control: Ensuring the purity and phase-identity of raw materials.
-
Stability Studies: Assessing the thermal stability of the API.
-
Formulation Development: Understanding the particle size and morphology, which can impact dissolution rates and bioavailability.
The cross-validation of these analytical methods provides a robust framework for the characterization of this compound in a pharmaceutical context, ensuring product quality and consistency.
References
Dawsonite vs. Zeolites for CO2 Adsorption: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient capture technologies. Solid adsorbents play a pivotal role in this endeavor, with traditional materials like zeolites being widely studied and implemented. Emerging materials, such as dawsonite, present an alternative pathway for CO2 capture, primarily through mineralization. This guide provides an objective comparison of the CO2 adsorption performance of this compound and zeolites, supported by experimental data, to inform materials selection for carbon capture research and development.
Overview of Adsorption Mechanisms
The fundamental difference between this compound and zeolites in CO2 capture lies in their adsorption mechanisms.
-
Zeolites: These crystalline aluminosilicates primarily capture CO2 through physisorption . CO2 molecules are physically adsorbed onto the zeolite's surface and within its porous structure, held by relatively weak van der Waals forces and electrostatic interactions with cations inside the zeolite framework. This process is readily reversible by changing temperature or pressure, forming the basis of Pressure Swing Adsorption (PSA) and Temperature Swing Adsorption (TSA) systems.
-
This compound: this compound, a sodium aluminum hydroxy carbonate mineral (NaAlCO3(OH)2), captures CO2 through a reversible chemical reaction, a form of mineral carbonation . In the presence of water (steam), a precursor material (like alkali-promoted alumina) reacts with CO2 to form this compound. This process is a gas-solid chemical reaction rather than physical adsorption. Regeneration requires higher temperatures to decompose the formed this compound and release the CO2.[1]
Performance Comparison
The performance of this compound and zeolites as CO2 adsorbents varies significantly in terms of capacity, operating conditions, and stability.
Quantitative Data Summary
The following table summarizes key performance indicators for this compound and a common benchmark zeolite, Zeolite 13X, based on reported experimental data.
| Performance Metric | This compound (Synthetic, K- and Na-based) | Zeolite 13X |
| CO2 Adsorption Capacity | 0.3–0.7 mmol/g (cyclic capacity)[2][3]; up to 1.5-1.7 mmol/g (breakthrough capacity for K-dawsonite on alumina)[3] | ~2.9 - 4.7 mmol/g (at 25-30 °C, ~1 bar) |
| Adsorption Temperature | 200–310 °C (requires steam)[2][3] | 25–60 °C |
| Regeneration Temperature | ~500 °C (773 K)[1][4] | 100-350 °C (TSA) or ambient (PSA) |
| Adsorption Mechanism | Chemisorption (Mineral Carbonation)[1] | Physisorption |
| Kinetics | Relatively fast sorption rates reported[2][3] | Fast kinetics, steep breakthrough curves |
| Water Requirement | Essential for this compound formation | Detrimental; competes with CO2, reducing capacity |
| Cyclic Stability | A major challenge; stable only in a narrow pH range (10-12) and at high CO2 pressure[5][6] | Excellent stability over many cycles, though capacity can degrade with contaminants |
Key Performance Differences
-
Adsorption Capacity: Zeolite 13X generally exhibits a significantly higher CO2 adsorption capacity at lower temperatures compared to the reported cyclic capacities of this compound-based sorbents.[2][3]
-
Operating Conditions: this compound operates at much higher temperatures for both adsorption and regeneration, making it potentially suitable for high-temperature processes where waste heat is available.[1][4] Zeolites are better suited for near-ambient temperature swing processes.
-
Role of Water: The requirement of steam for this compound formation is a critical distinction.[3] For zeolites, water vapor is a common contaminant that strongly competes with CO2 for adsorption sites, reducing the material's efficiency.
-
Stability and Regeneration: While zeolites are known for their high cyclic stability, this compound's stability is a significant concern. It is prone to dissolution and transformation into other mineral phases if the specific conditions of pH and CO2 pressure are not maintained.[5][6] This poses a substantial challenge for its application in long-term, cyclic industrial processes. Regeneration of this compound is also more energy-intensive due to the high temperatures required for decomposition.[4]
Visualizing the Comparison and Workflow
Diagrams created using Graphviz illustrate the core differences between the two materials and a typical experimental workflow for their evaluation.
Caption: Logical comparison of this compound and Zeolites for CO2 capture.
References
Economic Feasibility of Dawsonite-Based Carbon Capture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to mitigate climate change has catalyzed extensive research into carbon capture, utilization, and storage (CCUS) technologies. Among the various approaches, mineralization, and specifically the use of dawsonite (NaAlCO₃(OH)₂), presents a compelling pathway for long-term, stable CO₂ sequestration. This guide provides an objective comparison of the economic feasibility of this compound-based carbon capture with other leading alternatives, supported by available experimental data and detailed methodologies.
Comparative Economic Analysis of Carbon Capture Technologies
The economic viability of any carbon capture technology is a critical determinant of its large-scale deployability. The following table summarizes the estimated costs for this compound-based methods (in-situ and ex-situ mineralization) and compares them with established and emerging alternatives.
| Technology | Sub-category | Cost per ton of CO₂ Captured | Key Cost Drivers |
| This compound-Based (Mineralization) | In-situ Mineralization | €131 (projected for 2030)[1][2][3] | Site-specific geology, injection and monitoring well costs, availability of sodium-rich formations.[4] |
| Ex-situ Mineralization | €189 (projected for 2030)[1][2][3] | Feedstock acquisition and transportation, energy for grinding and reaction, waste disposal.[5] | |
| Amine Scrubbing | Monoethanolamine (MEA) | $40 - $100[6] | High energy requirement for solvent regeneration, solvent degradation and replacement, capital cost of absorber and stripper columns.[7][8] |
| Calcium Looping | Fluidized Bed Reactor | €42 - €84[9] | Sorbent costs and makeup, energy for calcination, capital cost of reactors.[10] |
| Direct Air Capture (DAC) | Solid Sorbent | $230 - $540 (projected for 2050)[11] | High energy demand due to low CO₂ concentration in the air, capital cost of large-scale contactors, sorbent manufacturing.[11] |
| Liquid Solvent | $230 - $540 (projected for 2050)[11] | Similar to solid sorbent DAC, with additional considerations for solvent management.[11] |
Performance and Scalability Comparison
Beyond direct costs, the performance characteristics and scalability are crucial for evaluating the practical potential of each technology.
| Technology | Technology Readiness Level (TRL) | CO₂ Capture Capacity | Scalability Potential & Challenges |
| This compound-Based (Mineralization) | Low to Medium[2] | Dependent on geological formation capacity (in-situ) or reactor size (ex-situ).[4] | Potential: Large-scale geological storage. Challenges: Slow reaction kinetics, identifying suitable geological formations (in-situ), material handling and energy intensity (ex-situ).[5][12] |
| Amine Scrubbing | High (Commercially available)[13] | High; can achieve >90% capture rates.[6] | Potential: Widely deployed in industrial settings. Challenges: Energy penalty on power plants, solvent degradation, and environmental impact of amines.[7][14] |
| Calcium Looping | Medium to High (Pilot and demonstration scale)[10] | High; can achieve >90% capture rates. | Potential: Can be integrated with cement and power plants. Challenges: Sorbent deactivation over cycles, solid handling complexities.[10] |
| Direct Air Capture (DAC) | Medium (Demonstration and early commercial) | Unlimited theoretical capacity from the atmosphere. | Potential: Location independent, can address diffuse emissions. Challenges: Very high energy consumption, large land footprint, high capital costs. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of typical experimental protocols for key carbon capture technologies.
Ex-situ this compound Synthesis for CO₂ Capture
This protocol outlines a typical laboratory-scale hydrothermal synthesis of this compound for CO₂ mineralization.
Objective: To synthesize this compound from sodium aluminate and CO₂ and to determine the optimal conditions for CO₂ sequestration.
Materials:
-
Sodium aluminate (NaAlO₂) solution
-
Pressurized CO₂ gas
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Apparatus:
-
High-pressure autoclave reactor with temperature and pressure controls
-
Magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
-
Scanning Electron Microscope (SEM) and X-ray Diffractometer (XRD) for characterization
Procedure:
-
Preparation of Reactant Solution: A sodium aluminate solution of a specific concentration is prepared in deionized water. The pH of the solution is adjusted to a desired value (typically between 8.5 and 10.5) using HCl or NaOH.[1][5]
-
Reaction Setup: The prepared solution is placed in the autoclave reactor. The reactor is sealed and purged with N₂ gas to remove air.
-
Carbonation: The reactor is heated to the desired temperature (typically between 100°C and 180°C).[1][5] Pressurized CO₂ is then introduced into the reactor to a specific pressure. The solution is continuously stirred to ensure a homogenous reaction.
-
Reaction Time: The reaction is allowed to proceed for a set duration (e.g., 6 to 12 hours).[1][5]
-
Product Recovery: After the reaction, the reactor is cooled, and the pressure is released. The solid product is separated from the liquid by filtration.
-
Washing and Drying: The collected solid is washed with deionized water to remove any unreacted soluble species and then dried in an oven at a specified temperature (e.g., 80°C).
-
Characterization: The morphology and crystal structure of the synthesized this compound are analyzed using SEM and XRD to confirm its formation and purity.
Amine Scrubbing (MEA-based)
This protocol describes a typical lab-scale setup for evaluating the CO₂ absorption-desorption performance of a monoethanolamine (MEA) solution.
Objective: To measure the CO₂ capture efficiency and regeneration energy of an aqueous MEA solution.
Apparatus:
-
Gas absorption column (bubbler or packed column)
-
Gas desorption unit (stripper) with a reboiler
-
Gas flow meters
-
CO₂ and N₂ gas cylinders
-
Temperature controllers
-
Condenser
-
Gas analyzer (e.g., infrared CO₂ sensor)
Procedure:
-
Solvent Preparation: An aqueous solution of MEA (typically 30 wt%) is prepared.
-
Absorption: A simulated flue gas (a mixture of CO₂ and N₂) is passed through the absorption column at a controlled flow rate. The MEA solution is circulated through the column, where it chemically absorbs CO₂. The CO₂ concentration in the outlet gas is continuously monitored to determine the absorption efficiency.
-
Desorption (Stripping): The CO₂-rich MEA solution from the absorber is pumped to the stripper. The solution is heated in the reboiler to a temperature of around 120°C. This breaks the chemical bonds between MEA and CO₂, releasing a concentrated stream of CO₂.
-
Regeneration and Recycling: The regenerated (lean) MEA solution is cooled and recycled back to the absorber. The released CO₂ is passed through a condenser to remove water vapor and then quantified.
-
Data Analysis: The CO₂ capture efficiency is calculated based on the inlet and outlet CO₂ concentrations in the absorber. The regeneration energy is determined from the heat input to the reboiler.
Calcium Looping
This protocol outlines a typical thermogravimetric analysis (TGA) experiment to assess the CO₂ carrying capacity of a CaO-based sorbent.
Objective: To determine the carbonation and calcination performance of a limestone-derived CaO sorbent over multiple cycles.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a controlled gas atmosphere
-
Limestone (CaCO₃) powder
-
CO₂ and N₂ gas cylinders
Procedure:
-
Sample Preparation: A small amount of limestone powder is placed in the TGA crucible.
-
Initial Calcination: The sample is heated to a high temperature (e.g., 900°C) in a pure N₂ atmosphere to decompose the CaCO₃ into CaO and CO₂, releasing the initial CO₂.
-
Carbonation: The temperature is lowered to the carbonation temperature (e.g., 650°C), and the gas is switched to a CO₂-rich stream. The weight gain of the sample is monitored, which corresponds to the uptake of CO₂ to form CaCO₃.
-
Subsequent Calcination: After the carbonation step is complete (i.e., no further weight gain), the gas is switched back to N₂, and the temperature is raised again to the calcination temperature to release the captured CO₂.
-
Cycling: Steps 3 and 4 are repeated for multiple cycles to evaluate the stability and CO₂ carrying capacity of the sorbent over time.
-
Data Analysis: The CO₂ carrying capacity for each cycle is calculated from the weight change during the carbonation and calcination steps.[10]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the workflows of this compound-based and alternative carbon capture technologies.
Conclusion
This compound-based carbon capture, particularly through in-situ mineralization, holds promise for permanent and secure CO₂ storage. However, it is currently at a lower technology readiness level compared to more mature technologies like amine scrubbing. The economic feasibility of this compound-based methods is highly dependent on site-specific geological conditions for in-situ processes and energy and material costs for ex-situ synthesis.
While amine scrubbing is a commercially available technology, its high energy penalty remains a significant drawback. Calcium looping offers a potentially more energy-efficient alternative, though challenges with sorbent stability need to be addressed. Direct air capture represents a long-term solution for atmospheric CO₂ removal but is currently associated with the highest costs.
Further research and development, including pilot-scale projects, are necessary to de-risk this compound-based technologies and to obtain more precise economic data. A comprehensive evaluation of the entire lifecycle, including the environmental impact of raw material extraction and waste disposal, is crucial for a holistic assessment of the economic and environmental feasibility of each carbon capture pathway.
References
- 1. Mineral trapping of carbon dioxide: Rapid hydrothermal synthesis experiments and carbon sequestration potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carbon sequestration research of synthesizing this compound using CO<sub>2</sub> under different experimental conditions [jhyqy.com.cn]
- 6. mdpi.com [mdpi.com]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. researchgate.net [researchgate.net]
- 9. aqw.com.au [aqw.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Pilot Case Studies Of Cryogenic Carbon Capture In Cement And Steel Plants [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Dawsonite: A Stability Profile in Comparison to Common Aluminum Hydroxides for Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the comparative stability of dawsonite versus gibbsite, bayerite, and boehmite, supported by experimental data and protocols.
In the landscape of pharmaceutical development, the selection of stable and effective inorganic compounds is paramount. Aluminum-containing materials, particularly aluminum hydroxides, have a long history of use as antacids, adjuvants, and excipients. This compound (NaAl(OH)₂CO₃), a sodium aluminum hydroxycarbonate, presents an alternative to the more common aluminum hydroxide polymorphs—gibbsite (γ-Al(OH)₃), bayerite (α-Al(OH)₃), and boehmite (γ-AlO(OH)). This guide provides an objective comparison of the thermal and chemical stability of this compound relative to these aluminum hydroxides, offering valuable insights for formulation scientists and researchers.
Executive Summary
This compound exhibits unique stability characteristics when compared to traditional aluminum hydroxides. Its thermal decomposition occurs in a distinct pattern, and its chemical stability is highly dependent on pH and the presence of carbonate ions. Understanding these differences is crucial for predicting the behavior of these materials during manufacturing, storage, and in physiological environments.
Comparative Stability Analysis
The stability of these aluminum-containing compounds can be assessed through their thermal degradation behavior and their dissolution characteristics in various aqueous media.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal stability of these materials.
Table 1: Comparative Thermal Decomposition Data for this compound and Aluminum Hydroxides
| Compound | Decomposition Onset (°C) | Major Decomposition Peak(s) (°C) | Final Decomposition Product(s) | Reference |
| This compound (NaAl(OH)₂CO₃) | ~290-350 | ~370 | Amorphous Alumina, Sodium Carbonate (Na₂CO₃) | [1] |
| Gibbsite (Al(OH)₃) | ~200-230 | ~300-320 | Boehmite (γ-AlO(OH)), χ-Al₂O₃ | [2][3] |
| Bayerite (Al(OH)₃) | ~200 | ~250-300 | Boehmite (γ-AlO(OH)), η-Al₂O₃ | [4] |
| Boehmite (AlO(OH)) | ~350-450 | ~500-550 | γ-Al₂O₃ | [2][5] |
This compound's decomposition is a multi-step process that begins with the loss of water and carbon dioxide, leading to the formation of amorphous alumina and sodium carbonate.[1] In contrast, gibbsite and bayerite first dehydrate to form boehmite and other transition aluminas at lower temperatures.[2][3][4] Boehmite itself is more thermally stable, requiring higher temperatures to transform into gamma-alumina.[2][5]
Chemical Stability and Dissolution
The chemical stability of these compounds, particularly their dissolution behavior in acidic and neutral pH environments, is critical for applications such as oral drug delivery and antacids.
This compound: this compound's stability is intricately linked to pH and the partial pressure of carbon dioxide. It is known to be stable in alkaline conditions, particularly in the presence of carbonate ions.[6] However, under acidic conditions, such as those found in simulated gastric fluid, this compound readily dissolves. In neutral pH, its stability is limited, and it can transform into bayerite or boehmite.[7]
Aluminum Hydroxides (Gibbsite, Bayerite, Boehmite): The aluminum hydroxide polymorphs also exhibit pH-dependent solubility. They are generally amphoteric, dissolving in both acidic and strongly basic solutions. In near-neutral pH, their solubility is minimal. The order of solubility at room temperature is generally gibbsite < boehmite < bayerite.[8][9] The transformation between these polymorphs is influenced by factors such as temperature, pH, and aging.[9] For instance, gibbsite can transform to boehmite in acidic or weakly caustic environments at temperatures above 80°C.[9]
Table 2: Comparative Dissolution Characteristics
| Compound | Behavior in Acidic Media (e.g., Simulated Gastric Fluid) | Behavior in Neutral to Alkaline Media (e.g., Simulated Intestinal Fluid) |
| This compound | High solubility | Stable in the presence of carbonate ions; may convert to bayerite/boehmite in water.[7] |
| Gibbsite | Soluble | Low solubility, thermodynamically most stable polymorph. |
| Bayerite | Soluble | Low solubility, metastable, may convert to gibbsite over time.[8] |
| Boehmite | Soluble | Low solubility, more stable than bayerite. |
Experimental Protocols
To ensure a standardized comparison of stability, the following experimental methodologies are recommended, based on United States Pharmacopeia (USP) guidelines and common practices in materials science.
Thermal Analysis (TGA/DSC)
Objective: To determine the thermal decomposition profile of the aluminum compounds.
Methodology (based on USP <891> Thermal Analysis): [2][8][9][10][11]
-
Instrument: A calibrated Thermogravimetric Analyzer coupled with a Differential Scanning Calorimeter (TGA/DSC).
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into an aluminum or ceramic pan.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample from ambient temperature to 1000°C at a controlled rate (e.g., 10°C/min).
-
Data Analysis: Record the weight loss as a function of temperature (TGA curve) and the heat flow (DSC curve). Determine the onset and peak decomposition temperatures.
Dissolution Studies
Objective: To evaluate the dissolution rate of the compounds in simulated physiological fluids.
Methodology (adapted from USP <1092> The Dissolution Procedure): [12]
-
Apparatus: USP Apparatus 2 (paddle apparatus).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, without enzymes.
-
Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes.
-
-
Procedure: a. Add a known amount of the powdered sample to 900 mL of the dissolution medium maintained at 37 ± 0.5°C. b. Stir at a constant speed (e.g., 50 rpm). c. Withdraw aliquots of the medium at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes). d. Filter the samples promptly. e. Analyze the concentration of dissolved aluminum in the filtrate using a validated analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Data Analysis: Plot the concentration of dissolved aluminum against time to determine the dissolution profile.
Visualization of Stability Relationships
The following diagrams illustrate key concepts related to the stability of this compound and aluminum hydroxides.
Implications for Drug Development
The choice between this compound and traditional aluminum hydroxides will depend on the specific application and desired stability profile.
-
Antacid Formulations: this compound's rapid dissolution in acidic media suggests its potential as a fast-acting antacid. However, its stability in neutral pH and potential for conversion to other forms would need to be considered for liquid formulations.
-
Adjuvants and Drug Carriers: The layered structure of this compound, similar to layered double hydroxides (LDHs), suggests its potential as a carrier for drug molecules.[5][13][14][15] Its pH-dependent solubility could be exploited for controlled release applications. However, further studies on its biocompatibility and interaction with active pharmaceutical ingredients (APIs) are necessary.[16][17]
-
Excipients: The stability of these materials during wet granulation or other manufacturing processes involving heat and moisture must be carefully evaluated. The lower thermal stability of gibbsite and bayerite compared to boehmite and this compound (in terms of complete decomposition) is a key consideration.
Conclusion
This compound presents a distinct stability profile compared to the common aluminum hydroxide polymorphs. Its thermal decomposition pathway and pH-dependent chemical stability offer both opportunities and challenges for pharmaceutical applications. While its rapid acid neutralization is promising for antacid use, its long-term stability in aqueous formulations requires careful consideration. For applications in drug delivery, its layered structure is of interest, but more research into its biocompatibility and drug interaction is warranted. This guide provides a foundational understanding to aid researchers and formulation scientists in making informed decisions when considering this compound as an alternative to traditional aluminum hydroxides.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. â©891⪠Thermal Analysis [doi.usp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. XPS study of the major minerals in bauxite: gibbsite, bayerite and (pseudo-)boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis | USP [usp.org]
- 9. testinglab.com [testinglab.com]
- 10. uspbpep.com [uspbpep.com]
- 11. scribd.com [scribd.com]
- 12. uspnf.com [uspnf.com]
- 13. Layered double hydroxide nanocomposite for drug delivery systems; bio-distribution, toxicity and drug activity enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Layered double hydroxide-based nanocarriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arxiv.org [arxiv.org]
A Comparative Guide to Dawsonite Synthesis: Co-Precipitation vs. Hydrothermal Methods
For researchers and professionals in drug development and material science, the synthesis of dawsonite [NaAl(OH)₂CO₃] is a critical step for various applications, including its use as a precursor for catalysts and ceramics. This guide provides a detailed comparison of two common synthesis methods—co-precipitation and hydrothermal—supported by experimental data from the literature.
Performance Comparison
The choice of synthesis method significantly impacts the physicochemical properties of the resulting this compound. The following table summarizes the key quantitative data from representative experiments.
| Parameter | Co-Precipitation Method | Hydrothermal Method | Source |
| Purity | High, with small amounts of amorphous hydroxycarbonates | High crystallinity | [1][2] |
| BET Surface Area | 100-800 m²/g | Generally lower than co-precipitation | [3] |
| Crystal Size | Nanocrystalline | Larger crystals, higher crystallinity | [4] |
| Typical Yield | High | High | [4] |
| Reaction Temperature | Room Temperature to 80°C | 80°C - 200°C | [3][5] |
| Reaction Time | ~20 hours | 24 hours | [3][5] |
| Pressure | Atmospheric | Elevated (autoclave) | [5] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using the co-precipitation and hydrothermal methods as described in the literature.
Co-Precipitation Synthesis of Ammonium this compound
This protocol is adapted from a method used for the synthesis of high-entropy this compound-type materials.[3]
Materials:
-
Metal nitrates (e.g., Aluminum nitrate nonahydrate)
-
Ammonium bicarbonate
-
Ammonium hydroxide
-
Deionized water
Procedure:
-
Prepare Metal Nitrate Solution: Dissolve the desired amount of metal nitrate(s) in deionized water.
-
Prepare Precipitant Solution: Prepare a solution of ammonium bicarbonate and ammonium hydroxide in deionized water.
-
Precipitation: Add the metal nitrate solution dropwise (e.g., 6 mL/min) to the ammonium bicarbonate/ammonium hydroxide solution while stirring.
-
Aging: Continue stirring the resulting slurry overnight (approximately 20 hours) at room temperature. This "maturation time" allows for the completion of the precipitation process.[6]
-
Separation: Centrifuge the slurry to separate the precipitate from the mother liquor.
-
Washing: Wash the precipitate with deionized water to remove any unreacted precursors. This step is repeated until the filtered solution is neutral.[6]
-
Drying: Dry the collected precipitate overnight at 60°C (333 K).[3]
Hydrothermal Synthesis of Sodium this compound
This protocol is based on experiments investigating the formation conditions of this compound.[5]
Materials:
-
Aluminum chloride (AlCl₃) solution (1 M)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Deionized water
Procedure:
-
Prepare Aluminum Hydroxide Colloid: Mix the aluminum chloride solution and sodium hydroxide solution to form an Al(OH)₃ colloidal suspension.
-
Prepare Reaction Mixture: Add the sodium bicarbonate solution to the Al(OH)₃ colloid. A superfluous amount of NaHCO₃ is necessary to form a single this compound phase.[5]
-
pH Adjustment: Adjust the initial pH of the solution to approximately 10.0 using the sodium hydroxide solution.
-
Hydrothermal Reaction: Transfer the mixed starting solution into a Teflon-lined autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 80, 120, or 160°C) for 24 hours.
-
Cooling and Filtration: After the reaction, cool the autoclave to 50°C. Recover the reacted solution and separate the solid product by filtration using a 0.45 μm filter.
-
Washing and Drying: Wash the solid sample with deionized water and dry it at 70°C.[5]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized workflows for the co-precipitation and hydrothermal synthesis of this compound.
Caption: Generalized workflow for the co-precipitation synthesis of this compound.
References
- 1. Synthesis and Characterization of High-Entropy this compound-Type Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OneMine | RI 7664 Synthesis And Characterization Of this compound [onemine.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Dawsonite in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Dawsonite, a sodium aluminate carbonate hydroxide, while not acutely toxic, is identified as a suspected carcinogen with experimental neoplastigenic data.[1] This critical safety consideration dictates that its disposal must be managed with stringent adherence to hazardous waste protocols.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
Work with this compound powder should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for this compound
This compound, due to its classification as a suspected carcinogen, must not be disposed of in standard laboratory trash or flushed down the drain.[2] It must be treated as hazardous chemical waste and segregated for collection by a certified hazardous waste disposal service.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and this compound-contaminated waste."
-
This includes unused or excess this compound, as well as any materials that have come into direct contact with it, such as weigh boats, contaminated gloves, and paper towels.
2. Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
Ensure the container is in good condition, free from cracks or leaks.
3. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (Sodium aluminate carbonate hydroxide)."
-
The associated hazards (e.g., "Suspected Carcinogen").
-
The date when the first item of waste was placed in the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be a secure, secondary containment area, away from general laboratory traffic and incompatible chemicals.
5. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's hazardous waste management policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding permissible disposal limits or concentrations for this compound in a laboratory setting. The guiding principle for a suspected carcinogen is to minimize exposure and ensure complete containment and destruction, typically through incineration by a licensed facility.
| Parameter | Guideline | Source |
| Disposal Method | Hazardous Waste Incineration | [2] |
| In-Lab Treatment | Not Recommended | General Best Practices |
| Sewer/Trash Disposal | Strictly Prohibited | [2][5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
